Product packaging for 5,7-Dihydroxyisoflavone(Cat. No.:CAS No. 4044-00-2)

5,7-Dihydroxyisoflavone

Cat. No.: B191089
CAS No.: 4044-00-2
M. Wt: 254.24 g/mol
InChI Key: PJJGZPJJTHBVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dihydroxyisoflavone is a member of the isoflavone class of flavonoids, which are recognized for their diverse biological activities. This compound is characterized by its two hydroxyl groups at the 5 and 7 positions of the A-ring, a structural feature known to be significant for its function. Research indicates that isoflavones with this substitution pattern are of high scientific interest for their potential to chelate metal ions, such as Cu(II) and Fe(III), which can modulate their antioxidant properties and be relevant in studies of oxidative stress . In pharmacological research, this compound and its structural analogs are investigated for their significant bioactivities. Studies on similar 5,7-dihydroxyflavonoids have demonstrated promising antidiabetic effects, with some analogs showing greater in vitro efficacy than the common therapeutic metformin . Furthermore, synthetic isoflavones derived from this core structure have shown considerable anti-inflammatory potential. These compounds can inhibit the production of key pro-inflammatory cytokines and mediators, such as IL-6 and TNF-α, by suppressing critical signaling pathways like MAPK and NF-κB in cellular models of inflammation . The antitumor potential of metal complexes derived from this compound structures has also been explored. Transition metal complexes (e.g., with Cu2+, Ni2+) have demonstrated enhanced anti-proliferative activity against a panel of human cancer cell lines, including lung (A549), liver (HepG2), and breast (MDA-MB-435) carcinomas, suggesting their value as candidates in cancer research . This compound is a solid with a melting point of approximately 205 °C and a molecular weight of 254.24 g/mol . It has low water solubility and is detected in natural sources like peanuts . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O4 B191089 5,7-Dihydroxyisoflavone CAS No. 4044-00-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-12(17)14-13(7-10)19-8-11(15(14)18)9-4-2-1-3-5-9/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJGZPJJTHBVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80418801
Record name 5,7-Dihydroxyisoflavone
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Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,7-Dihydroxyisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4044-00-2
Record name 5,7-Dihydroxyisoflavone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxyisoflavone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dihydroxyisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

205 °C
Record name 5,7-Dihydroxyisoflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030699
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 5,7-Dihydroxyisoflavone: Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,7-dihydroxyisoflavone, a naturally occurring isoflavonoid (B1168493). The document details its natural sources, biosynthetic pathway, and methodologies for its analysis, and explores its interaction with key cellular signaling pathways.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, primarily within the Leguminosae (Fabaceae) family. While not as widespread as other isoflavones like genistein (B1671435) or daidzein, it is a notable constituent in certain plants.

Quantitative Data Summary

The concentration of this compound can vary depending on the plant part, genotype, and environmental conditions. The following table summarizes the available quantitative data.

Plant SpeciesPlant PartConcentrationAnalytical MethodReference
Arachis hypogaea (Peanut)Defatted flour of testaPrincipal flavonoid aglyconeHPLC[1][2]
Arachis hypogaea (Peanut)Shells (Hulls)Detected, not quantified-[3]
Maackia amurensisNot specifiedReported, no quantitative data-[4]
Dalbergia speciesVarious partsRich in isoflavonoids, specific data for this compound is not available-[5][6][7]

Note: Some literature on peanut shells reports 5,7-dihydroxychromone, which is a structurally different compound. Care must be taken to distinguish between these two compounds during analysis.[8][9]

Biosynthesis of this compound

The biosynthesis of this compound follows the general phenylpropanoid pathway, which is responsible for the production of a wide array of flavonoids in plants. The specific pathway to this compound diverges from the pathways leading to more common isoflavones at the level of the flavanone (B1672756) precursor.

The key steps are:

  • General Phenylpropanoid Pathway : The amino acid L-phenylalanine is converted to cinnamoyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

  • Chalcone (B49325) Synthesis : Chalcone synthase (CHS) catalyzes the condensation of one molecule of cinnamoyl-CoA and three molecules of malonyl-CoA to form pinocembrin (B1678385) chalcone.

  • Flavanone Formation : Chalcone isomerase (CHI) catalyzes the cyclization of pinocembrin chalcone to form the flavanone pinocembrin (5,7-dihydroxyflavanone).[10][11]

  • Isoflavone (B191592) Synthesis : The key step is the conversion of the flavanone pinocembrin to the isoflavone this compound. This reaction is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme. IFS introduces a hydroxyl group at the C-2 position, which is followed by a rearrangement of the B-ring from the C-2 to the C-3 position and subsequent dehydration to form the isoflavone backbone.

Biosynthesis_of_5_7_Dihydroxyisoflavone L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_Acid->Cinnamoyl_CoA 4CL Pinocembrin_Chalcone Pinocembrin Chalcone Cinnamoyl_CoA->Pinocembrin_Chalcone CHS Pinocembrin Pinocembrin (5,7-Dihydroxyflavanone) Pinocembrin_Chalcone->Pinocembrin CHI Intermediate 2-Hydroxy-5,7-dihydroxyisoflavanone (putative intermediate) Pinocembrin->Intermediate Isoflavone Synthase (IFS) Dihydroxyisoflavone This compound Intermediate->Dihydroxyisoflavone Dehydration

Biosynthetic pathway of this compound.

Experimental Protocols

This section provides a generalized workflow for the extraction, isolation, and quantification of this compound from plant materials.

General Experimental Workflow for Isolation

Isolation_Workflow start Powdered Plant Material (e.g., Peanut Testa) extraction Solvent Extraction (e.g., 80% Methanol (B129727), Sonication) start->extraction filtration Filtration / Centrifugation extraction->filtration hydrolysis Acid Hydrolysis (optional) (to cleave glycosides) filtration->hydrolysis partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) hydrolysis->partition chromatography Column Chromatography (e.g., Silica (B1680970) Gel) partition->chromatography hplc Preparative HPLC (C18 column) chromatography->hplc end Pure this compound hplc->end

Generalized workflow for the isolation of this compound.
Detailed Methodologies

3.2.1. Extraction

  • Sample Preparation : Grind the dried plant material (e.g., peanut testa) into a fine powder.

  • Extraction : Macerate or sonicate the powdered material with a suitable solvent, such as 80% methanol or ethanol, at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is commonly used.

  • Filtration : Separate the extract from the solid residue by filtration or centrifugation.

  • Concentration : Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.

3.2.2. Hydrolysis (Optional)

To quantify the total aglycone content, including that present as glycosides, acid hydrolysis is performed.

  • Resuspend the crude extract in an acidic solution (e.g., 2M HCl).

  • Heat the mixture at 80-90°C for 1-2 hours.

  • Neutralize the solution and extract the aglycones with an organic solvent like ethyl acetate (B1210297).

3.2.3. Purification

  • Liquid-Liquid Partitioning : Fractionate the crude extract by partitioning between water and a series of immiscible organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). Isoflavones are typically enriched in the ethyl acetate fraction.

  • Column Chromatography : Further purify the ethyl acetate fraction using column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Preparative HPLC : For final purification, use preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

3.2.4. Quantification by HPLC

A validated HPLC method is essential for accurate quantification.[12][13][14][15]

ParameterSpecification
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acidB: Acetonitrile or Methanol
Gradient A linear gradient starting with a higher proportion of A, gradually increasing the proportion of B. An example gradient could be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B.
Flow Rate 1.0 mL/min
Detection UV detector at approximately 260 nm
Temperature 25-30 °C
Quantification Based on a calibration curve generated using a pure standard of this compound.

3.2.5. Characterization

The identity of the isolated compound should be confirmed using spectroscopic methods.

TechniqueExpected Data for this compound
Mass Spectrometry (MS) Molecular Ion (M+) at m/z 254, corresponding to the molecular formula C15H10O4.[4]
¹H NMR Signals corresponding to the protons on the A, B, and C rings of the isoflavone skeleton.
¹³C NMR Signals corresponding to the 15 carbon atoms of the isoflavone skeleton.[4]

Modulation of Cellular Signaling Pathways

While direct studies on the effects of this compound on major signaling pathways are limited, the biological activities of structurally similar isoflavones and flavonoids provide a strong basis for predicting its potential interactions. The following diagrams illustrate the likely modulation of the NF-κB, MAPK, and PI3K/Akt pathways by this compound, based on evidence from related compounds.[1][4][5][10][16][17][18][19][20][21][22][23][24][25]

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocation IkB_NFkB->NFkB degradation of IκBα Dihydroxyisoflavone This compound Dihydroxyisoflavone->IKK inhibits DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) DNA->Genes

Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

MAPK_Pathway Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, ASK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors activates Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Response Dihydroxyisoflavone This compound Dihydroxyisoflavone->MAPKK inhibits

Proposed modulation of the MAPK signaling pathway.
PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Downstream Downstream Targets (Cell Survival, Proliferation) mTOR->Downstream Dihydroxyisoflavone This compound Dihydroxyisoflavone->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Proposed inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a phytoestrogen with a confirmed presence in peanuts and potential occurrence in other legumes. Its biosynthesis follows the established isoflavonoid pathway, originating from the flavanone pinocembrin. While specific quantitative data and detailed experimental protocols remain somewhat limited in the literature, this guide provides a robust framework for its study based on current knowledge and methodologies for related compounds. The likely modulation of key inflammatory and cell survival pathways, such as NF-κB, MAPK, and PI3K/Akt, suggests that this compound holds potential for further investigation in drug development and nutritional science. Further research is warranted to fully elucidate its natural abundance, bioavailability, and specific molecular mechanisms of action.

References

The In Vitro Mechanism of Action of 5,7-Dihydroxyisoflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxyisoflavone, a member of the isoflavone (B191592) class of flavonoids, is a naturally occurring compound found in various plants.[1][2] Isoflavones, as a group, are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. While extensive research has been conducted on related isoflavones such as genistein (B1671435) and daidzein, and the structurally similar flavone, chrysin (B1683763) (5,7-dihydroxyflavone), specific in-depth mechanistic data for this compound remains comparatively limited in publicly accessible literature.

This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, drawing upon available data for the compound itself and supplementing with findings from closely related molecules to present a coherent picture of its potential biological effects. The primary mechanisms discussed herein include the induction of apoptosis, cell cycle arrest, and the modulation of key intracellular signaling pathways.

Core Mechanisms of Action

The in vitro bioactivity of this compound and its analogs primarily revolves around their ability to interfere with cellular processes critical for cancer cell proliferation and survival. These mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting pro-survival signaling cascades.

Induction of Apoptosis

This compound and its structural relatives have been shown to induce apoptosis in various cancer cell lines. This process is often mediated by the modulation of pro- and anti-apoptotic proteins. For instance, the related compound 5,7-dihydroxyflavone (chrysin) has been observed to up-regulate the expression of the pro-apoptotic protein Bax while down-regulating the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[3] This shift in the Bax/Bcl-2 ratio is a critical determinant in initiating the mitochondrial pathway of apoptosis.

Furthermore, these compounds can potentiate apoptosis induced by other agents, such as TNF-related apoptosis-inducing ligand (TRAIL). 5,7-dihydroxyflavone enhances TRAIL-induced apoptosis by down-regulating inhibitor of apoptosis proteins (IAPs), including c-IAP1, c-IAP2, XIAP, and Survivin, which are responsible for suppressing caspase activity.[3][4] The cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activation and apoptosis, is also enhanced in the presence of these flavonoids.[3]

Key Apoptotic Events:

  • Modulation of Bcl-2 Family Proteins: Increased Bax to Bcl-2 ratio.

  • Downregulation of IAPs: Reduced inhibition of caspases.

  • Caspase Activation: Leading to the execution phase of apoptosis.

  • PARP Cleavage: A definitive marker of apoptosis.

node_57 This compound node_bcl2 Bcl-2, Mcl-1, IAPs (Anti-apoptotic) node_57->node_bcl2 Inhibits node_bax Bax (Pro-apoptotic) node_57->node_bax Activates node_mito Mitochondrial Outer Membrane Permeabilization node_bcl2->node_mito node_bax->node_mito node_cyto Cytochrome c Release node_mito->node_cyto node_cas9 Caspase-9 Activation node_cyto->node_cas9 node_cas3 Caspase-3 Activation node_cas9->node_cas3 node_parp PARP Cleavage node_cas3->node_parp node_apop Apoptosis node_parp->node_apop

Figure 1: Simplified intrinsic apoptosis pathway modulated by this compound.
Cell Cycle Arrest

The antiproliferative effects of isoflavones are also attributed to their ability to induce cell cycle arrest, preventing cancer cells from progressing through the stages of division. Related isoflavones have been shown to cause arrest at the G0/G1 and G2/M phases of the cell cycle.[5][6] This is often accompanied by changes in the expression of key cell cycle regulatory proteins. For example, treatment with these compounds can lead to a decrease in the levels of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs), and an increase in the expression of CDK inhibitors (e.g., p21).

Modulation of Intracellular Signaling Pathways

This compound and related flavonoids are known to interfere with key signaling pathways that are often dysregulated in cancer and inflammatory conditions.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its constitutive activation is a hallmark of many cancers. 5,7-dihydroxyflavone has been shown to reduce the phosphorylation levels of Akt, thereby inhibiting this pro-survival pathway.[4] A methoxy (B1213986) derivative, 5,7-dihydroxy-4'-methoxyisoflavone, also decreases the levels of phosphorylated Akt in human osteosarcoma cells.[7][8] Inhibition of the PI3K/Akt pathway contributes to the pro-apoptotic and anti-proliferative effects of these compounds.

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The effect of isoflavones on this pathway can be cell-type dependent. For instance, 5,7-dihydroxy-4'-methoxyisoflavone has been found to decrease the phosphorylation of ERK in osteosarcoma cells.[7][8] In other contexts, related isoflavones have been shown to reduce the phosphorylation of JNK and p38 in response to inflammatory stimuli.[9][10]

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Isoflavones are known to inhibit the NF-κB signaling pathway.[11] This inhibition can occur through the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the active NF-κB subunits. By inhibiting the NF-κB pathway, this compound and its analogs can exert anti-inflammatory effects and may also contribute to their anticancer activity by down-regulating NF-κB-mediated pro-survival genes.

node_57 This compound node_pi3k PI3K node_57->node_pi3k Inhibits node_mapk MAPK (ERK, JNK, p38) node_57->node_mapk Inhibits node_nfkb NF-κB node_57->node_nfkb Inhibits node_akt Akt node_pi3k->node_akt node_prolif Cell Proliferation, Survival node_akt->node_prolif node_mapk->node_prolif node_inflam Inflammation node_mapk->node_inflam node_nfkb->node_inflam

Figure 2: Overview of key signaling pathways inhibited by this compound.

Quantitative Data

The following tables summarize the available quantitative data for the in vitro activities of this compound and its close structural analogs.

Table 1: Cytotoxic Activity (IC50 Values) of this compound and Related Flavonoids

CompoundCell LineCancer TypeIC50 (µM)Reference
DaidzeinBEL-7402Human Hepatoma59.7 ± 8.1[12]
DaidzeinMCF-7Human Breast Cancer50[12]
5,7-Dihydroxyflavone (Chrysin)HepG2Human Liver Cancer~20 (in combination)
5,7,4'-Trihydroxy-6,8-diprenylisoflavoneMDA-MB-231Human Breast CancerNot specified[8]
5,7,4'-Trihydroxy-6,8-diprenylisoflavoneMCF-7Human Breast CancerNot specified[8]

Note: Data for this compound is limited; values for closely related compounds are provided for context.

Table 2: Enzyme Inhibition by 5,7-Dihydroxyflavone (Chrysin)

EnzymeInhibition ParameterValueReference
CYP3A4IC502.5 ± 0.6 µM[13]
CYP3A4Ki2.4 ± 1.0 µM[13]
Aromatase (CYP19A1)Potent InhibitorIC50 not specified[13]
Cyclooxygenase (COX)InhibitorIC50 not specified[14]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the validation of this compound's mechanisms of action.

node_start Cell Culture & Treatment with this compound node_mtt MTT/XTT Assay (Cell Viability) node_start->node_mtt node_flow Flow Cytometry node_start->node_flow node_wb Western Blot Analysis node_start->node_wb node_annexin Annexin V / PI Staining (Apoptosis) node_flow->node_annexin node_cycle Propidium Iodide Staining (Cell Cycle) node_flow->node_cycle node_protein Protein Expression & Phosphorylation (Signaling Pathways) node_wb->node_protein

References

A Technical Guide to the Biological Activities of 5,7-Dihydroxyisoflavone and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5,7-Dihydroxyisoflavone is a naturally occurring isoflavone (B191592), a class of phytoestrogens known for their diverse pharmacological effects. Structurally similar to other well-studied isoflavones like daidzein (B1669772) (4',7-dihydroxyisoflavone) and flavonoids such as chrysin (B1683763) (5,7-dihydroxyflavone), it is predicted to share a range of biological activities. However, direct research on this compound itself is limited. This technical guide provides a comprehensive overview of its putative biological activities by synthesizing data from its close structural analogs. The aim is to offer a foundational resource for researchers, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the key molecular mechanisms and signaling pathways that are likely involved.

Core Biological Activities

Based on its chemical structure and data from analogous compounds, the primary biological activities of this compound are projected to be in anticancer, anti-inflammatory, antioxidant, and neuroprotective applications.

Anticancer Activity

The 5,7-dihydroxy substitution pattern is a key feature for the anticancer effects observed in related flavonoids. These compounds have been shown to induce apoptosis, arrest the cell cycle, and sensitize cancer cells to other therapeutic agents. For instance, the structural analog chrysin (5,7-dihydroxyflavone) demonstrates broad-spectrum anticancer activity.[1] A primary mechanism is the enhancement of apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL), a cytokine that can selectively target and kill cancer cells.[2][3] This is achieved by modulating the expression of key apoptosis-related proteins and inhibiting pro-survival signaling pathways like PI3K/Akt/mTOR and STAT3.[2][4][5]

Quantitative Data: Anticancer Activity of 5,7-Dihydroxyflavone (Chrysin)

Cell LineCancer TypeMetricValueReference
HeLaCervical CancerIC5014.2 µM[1]
U937LeukemiaIC5016 µM[1]
SGC-7901Gastric CarcinomaIC5040.56 µM[1]
T47DBreast CancerIC5043.4 µM (48h)[1]
KYSE-510Esophageal Squamous CarcinomaIC5063 µM[1]
HepG2Liver CancerIC5025 µM (for 5,7-DMF*)[6]

*Data for 5,7-dimethoxyflavone (B190784) (5,7-DMF), a methylated derivative.

Signaling Pathway: Modulation of TRAIL-Induced Apoptosis

The diagram below illustrates how 5,7-dihydroxy-substituted flavonoids can enhance TRAIL-mediated apoptosis in cancer cells by inhibiting pro-survival pathways (Akt, STAT3) and modulating apoptotic regulators (Bcl-2 family, IAPs).[2]

TRAIL_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRAIL TRAIL DR Death Receptor (e.g., DR4/DR5) TRAIL->DR Binds DISC DISC Formation DR->DISC Compound This compound (Analog) pAkt p-Akt (Active) Compound->pAkt Inhibits pSTAT3 p-STAT3 (Active) Compound->pSTAT3 Inhibits IAPs IAPs (XIAP, Survivin) Compound->IAPs Downregulates Bcl2 Bcl-2, Mcl-1 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Akt Akt Akt->pAkt Phosphorylation pAkt->IAPs Activates STAT3 STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Bcl2 Activates Caspases Caspase Cascade IAPs->Caspases Inhibits Bcl2->Bax Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis DISC->Caspases

Caption: Putative mechanism for enhancing TRAIL-induced apoptosis.

Anti-Inflammatory Activity

Isoflavones and flavonoids are well-documented anti-inflammatory agents.[7] They can suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, IL-1β).[8][9] The primary mechanisms involve the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are central regulators of the inflammatory response.[10][11] By inhibiting the phosphorylation of IκBα and MAPK components (p38, ERK, JNK), these compounds prevent the nuclear translocation of transcription factors like NF-κB and AP-1, thereby downregulating the expression of inflammatory genes like iNOS and COX-2.[7][8]

Quantitative Data: Anti-Inflammatory Activity of Related Flavonoids

CompoundTest SystemEffectMetricReference
5,6-DihydroxyflavoneLPS-stimulated RAW 264.7 cellsInhibition of Nitric Oxide (NO) productionIC50 = 11.55 µM[11]
Chrysin (5,7-dihydroxyflavone)LPS-stimulated RAW 264.7 cellsRegulation of iNOS and COX-2 expressionQualitative[8]
4'-Methoxytricetin (a 5,7-dihydroxyflavone analogue)LPS-stimulated RAW 264.7 cellsRegulation of iNOS and COX-2 expressionQualitative[8]
DaidzeinAdipocyte-macrophage co-culturesReduction of CCL2 and IL-6 expressionVia PPARα/γ and JNK[12]

Signaling Pathway: Inhibition of LPS-Induced Inflammation

The diagram below shows how this compound analogs can block lipopolysaccharide (LPS)-induced inflammation by targeting upstream receptors and inhibiting the MAPK and NF-κB signaling cascades.[11]

Caption: Inhibition of key inflammatory signaling pathways.

Antioxidant Activity

Quantitative Data: Antioxidant Activity of Related Compounds

Assay MethodCompound/ExtractMetricValue (µg/mL)Reference
DPPHEthanol Extract of L. octovalvis (rich in flavonoids)IC5018.98[14]
DPPHPomegranate Rind Extract (PREOG)IC5039.90[15]
FRAPPomegranate Rind Extract (PREOG)IC501280.70[15]

Note: The strength of antioxidant activity is often classified as very strong (IC50 < 50 µg/mL), strong (IC50: 50-100 µg/mL), moderate (IC50: 101-150 µg/mL), and weak (IC50 > 150 µg/mL).[14]

Neuroprotective Effects

Flavonoids and isoflavones exhibit significant neuroprotective potential, acting through antioxidant, anti-inflammatory, and signaling modulation mechanisms.[16] They can protect neuronal cells from oxidative stress, excitotoxicity, and apoptosis induced by various neurotoxic insults.[17][18] A key pathway involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, which upregulates the expression of endogenous antioxidant enzymes.[1][16]

Signaling Pathway: Nrf2-Mediated Antioxidant Response

This diagram outlines how compounds like this compound could activate the Nrf2 pathway, leading to cellular protection against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Keap1_Nrf2 Keap1/Nrf2 (Inactive Complex) Compound->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Gene Transcription

Caption: Activation of the Nrf2 antioxidant defense pathway.

Estrogenic and Anti-Estrogenic Activity

Isoflavones are classified as phytoestrogens due to their structural similarity to 17-β-estradiol, allowing them to bind to estrogen receptors (ERα and ERβ).[19] Their effect can be either estrogenic (agonist) or anti-estrogenic (antagonist) depending on the concentration of endogenous estrogens and the specific tissue.[20] In low-estrogen environments (e.g., post-menopause), they can act as weak estrogens.[20] In high-estrogen environments, they can compete with estradiol (B170435) for receptor binding, exerting an anti-estrogenic effect that may be beneficial in hormone-dependent cancers.[9][21] Simple structural modifications, such as substitutions on the 7-hydroxyl group of the related isoflavone daidzein, can transform the molecule from an ER agonist into a potent antagonist.[21]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of isoflavones and related compounds.

Anticancer Activity: MTT Assay for Cell Viability

This protocol assesses the cytotoxic effects of a compound on cancer cell lines.[22]

  • Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., HepG2, HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[22]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against compound concentration.

Anti-Inflammatory Activity: Griess Assay for Nitric Oxide (NO)

This protocol measures the production of NO, a key inflammatory mediator, by macrophages.[3]

  • Principle: The Griess assay quantifies nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

    • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and LPS-only controls.

    • Griess Reaction: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

    • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify specific proteins involved in signaling pathways.[8]

  • Principle: Western blotting uses antibodies to detect a specific protein that has been separated from a complex mixture of proteins by gel electrophoresis and transferred to a membrane.

  • Procedure:

    • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

    • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-NF-κB p65) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to normalize the data.

Experimental Workflow: Western Blotting

Western_Blot_Workflow Start Start: Treated Cell Culture Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification (BCA/Bradford) Lysis->Quant Load Load Equal Protein on SDS-PAGE Gel Quant->Load Run Gel Electrophoresis Load->Run Transfer Transfer to PVDF/Nitrocellulose Membrane Run->Transfer Block Blocking (5% Milk or BSA) Transfer->Block Primary Primary Antibody Incubation (e.g., anti-p-Akt) Block->Primary Secondary Secondary Antibody Incubation (HRP-conjugated) Primary->Secondary Detect ECL Substrate & Imaging Secondary->Detect End End: Protein Band Analysis Detect->End

Caption: Standard experimental workflow for Western Blot analysis.

References

5,7-Dihydroxyisoflavone: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxyisoflavone, a member of the isoflavonoid (B1168493) class of polyphenolic compounds, has garnered scientific interest for its potential therapeutic applications. Isoflavones are naturally occurring phytoestrogens found predominantly in soybeans and other legumes.[1][2] Structurally similar to 17-β-estradiol, they can interact with various cellular signaling pathways, acting as antioxidants and modulators of inflammatory processes.[3] This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

Antioxidant Properties

The antioxidant capacity of isoflavones is a key aspect of their biological activity. They can neutralize free radicals and reactive oxygen species (ROS), which are implicated in cellular damage and the pathogenesis of numerous diseases.[3][4] The antioxidant effects of isoflavones are attributed to their ability to donate hydrogen atoms, effectively scavenging radicals and interrupting oxidative chain reactions.[5] While specific quantitative antioxidant data for this compound is not extensively detailed in the reviewed literature, the activities of related isoflavones and their metabolites have been established in various in vitro assays.[1][5]

Quantitative Data: Radical Scavenging Activity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's antioxidant efficacy, with lower values indicating greater potency. The following table summarizes representative IC50 values for isoflavones and related flavonoids in common radical scavenging assays.

Compound/ExtractAssayIC50 Value (µg/mL)Reference CompoundIC50 of Reference (µg/mL)
Methanol Extract (M. hypoleuca)DPPH19.32 ± 0.03Ascorbic Acid4.97 ± 0.03
Ethyl Acetate Fraction (M. hypoleuca)DPPH14.31 ± 0.03Quercetin4.97 ± 0.08
Ethyl Acetate Fraction (M. hypoleuca)ABTS2.10Trolox2.34
Methanol Extract (V. amygdalina)DPPH94.92Ascorbic Acid127.73
Ethanol Extract (V. amygdalina)DPPH94.83Ascorbic Acid127.73
Methanol Extract (V. amygdalina)ABTS179.8Ascorbic Acid127.73

Note: Data from various plant extracts rich in flavonoids are presented to illustrate typical antioxidant potency. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across studies.[6]

Experimental Protocols: In Vitro Antioxidant Assays

Standardized protocols are crucial for assessing and comparing the antioxidant potential of compounds like this compound.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[6] The reduction of the deep violet DPPH radical to the yellow-colored non-radical form is monitored spectrophotometrically.[7]

  • Methodology:

    • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[7][8]

    • Sample Preparation: Dissolve this compound and a reference standard (e.g., Ascorbic Acid, Quercetin) in a suitable solvent (e.g., ethanol, methanol) to create a series of dilutions.[9]

    • Assay Procedure: Mix an aliquot of the test compound solution (e.g., 25 µL) with the DPPH solution (e.g., 200 µL).[10]

    • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30-90 minutes).[8][10]

    • Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically 515-517 nm) using a spectrophotometer.[7][9]

    • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100.[7] The IC50 value is determined by plotting the inhibition percentage against the compound concentration.[7]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay evaluates the capacity of a compound to scavenge the pre-formed blue-green ABTS radical cation (ABTS•+). The reduction of ABTS•+ to its colorless neutral form by the antioxidant is measured spectrophotometrically.[6][11]

  • Methodology:

    • Reagent Preparation: Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[10][12]

    • Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.[12]

    • Sample Preparation: Prepare a series of dilutions of this compound and a reference standard (e.g., Trolox).[10]

    • Assay Procedure: Mix a small volume of the test compound with the diluted ABTS•+ solution.[10]

    • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 6-7 minutes).[9][10]

    • Measurement: Measure the absorbance at 734 nm.[9][11]

    • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]

Visualization: Antioxidant Assay Workflow

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Prep Prepare DPPH Solution & Test Compound Dilutions DPPH_Mix Mix Compound with DPPH Solution DPPH_Prep->DPPH_Mix DPPH_Incubate Incubate in Dark (e.g., 30 min) DPPH_Mix->DPPH_Incubate DPPH_Measure Measure Absorbance at 517 nm DPPH_Incubate->DPPH_Measure DPPH_Calc Calculate % Inhibition & IC50 DPPH_Measure->DPPH_Calc ABTS_Prep Prepare ABTS•+ Solution & Test Compound Dilutions ABTS_Mix Mix Compound with ABTS•+ Solution ABTS_Prep->ABTS_Mix ABTS_Incubate Incubate (e.g., 6 min) ABTS_Mix->ABTS_Incubate ABTS_Measure Measure Absorbance at 734 nm ABTS_Incubate->ABTS_Measure ABTS_Calc Calculate % Inhibition & IC50 / TEAC ABTS_Measure->ABTS_Calc

Caption: General workflow for in vitro antioxidant capacity assessment.

Anti-inflammatory Properties

Chronic inflammation is a critical factor in the development of many diseases. This compound and its analogs have demonstrated significant anti-inflammatory effects in various in vitro models, primarily through the modulation of key inflammatory mediators and signaling pathways.[13][14] The most common model involves the use of lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells), which mimic an inflammatory response by producing nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines.[15][16]

Inhibition of Pro-inflammatory Mediators

Studies have shown that 5,7-dihydroxyflavone analogues can effectively suppress the production of key inflammatory molecules in LPS-stimulated macrophages.[13] This includes the inhibition of NO and PGE2, which are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[13][17] The overexpression of iNOS and COX-2 is a hallmark of the inflammatory response.[18]

Modulation of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) play a central role in orchestrating the inflammatory cascade.[4][19] this compound and related compounds have been shown to reduce the expression and secretion of these cytokines in LPS-stimulated cells.[13][14][18]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the inhibitory effects of 5,7-dihydroxyflavone analogues on various inflammatory markers.

CompoundCell LineStimulantMarkerConcentration (µM)Inhibition
2',3',5,7-TetrahydroxyflavoneRAW 264.7LPSNO ProductionIC50 = 19.7Potent Inhibition[20]
Luteolin (3',4',5,7-Tetrahydroxyflavone)RAW 264.7LPSNO ProductionIC50 = 17.1Potent Inhibition[20]
5,6-DihydroxyflavoneRAW 264.7LPSNO ProductionIC50 = 11.55Potent Inhibition[21]
Chrysin (5,7-Dihydroxyflavone)RAW 264.7LPSiNOS Expression10, 25Concentration-dependent reduction[13][22]
Chrysin (5,7-Dihydroxyflavone)RAW 264.7LPSCOX-2 Expression10, 25Concentration-dependent reduction[13][22]
Chrysin (5,7-Dihydroxyflavone)RAW 264.7LPSIL-1β Expression10, 25Concentration-dependent reduction[13][22]
Chrysin (5,7-Dihydroxyflavone)RAW 264.7LPSIL-6 Expression10, 25Concentration-dependent reduction[13][22]
Daidzein (B1669772)RAW 264.7LPSTNF-α, IL-6-Significant reduction[23]
Molecular Mechanisms of Action

The anti-inflammatory effects of this compound are mediated by its interaction with critical intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

1. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a primary regulator of the inflammatory response.[2][15] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[3] Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus.[24] In the nucleus, p65 initiates the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[4] this compound analogues have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65.[13][14]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 phosphorylates IκBα p_IkBa p-IκBα IkBa_p65->p_IkBa p65 p65/p50 (Active) p_IkBa->p65 degradation of IκBα releases p65/p50 p65_nuc p65/p50 p65->p65_nuc translocates Nucleus Nucleus DNA DNA p65_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcribes Inhibitor This compound Inhibitor->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key transducers of extracellular signals that regulate cellular processes like inflammation.[25] LPS stimulation activates the phosphorylation of these MAPKs, which in turn can activate transcription factors (like NF-κB) and lead to the production of inflammatory mediators.[15][16] Studies indicate that flavonoids can suppress the LPS-induced phosphorylation of ERK, JNK, and p38, thereby contributing to their anti-inflammatory effects.[21][23][26]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases (e.g., TAK1) TLR4->UpstreamKinases activates MKKs MKKs UpstreamKinases->MKKs activates p38 p38 MKKs->p38 phosphorylates JNK JNK MKKs->JNK phosphorylates ERK ERK MKKs->ERK phosphorylates p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p_p38->TranscriptionFactors activate p_JNK->TranscriptionFactors activate p_ERK->TranscriptionFactors activate Inflammation Inflammatory Response TranscriptionFactors->Inflammation induces Inhibitor This compound Inhibitor->p38 inhibits phosphorylation Inhibitor->JNK inhibits phosphorylation Inhibitor->ERK inhibits phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound.
Experimental Protocols: In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[15][27]

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[16][27]

  • Treatment: Seed cells in appropriate culture plates (e.g., 96-well or 6-well plates).[13][27] Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 16-24 hours).[13][27][28]

2. Nitric Oxide (NO) Production Assay (Griess Test)

  • Principle: The concentration of NO in the cell culture supernatant is determined by measuring its stable metabolite, nitrite (B80452). The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the NO concentration.[27]

  • Methodology:

    • After the treatment period, collect the cell culture supernatant.[27]

    • Mix an equal volume of supernatant (e.g., 100 µL) with Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[27]

    • Incubate at room temperature for 10 minutes.[27]

    • Measure the absorbance at 540-550 nm using a microplate reader.[27][28]

    • Calculate the nitrite concentration using a sodium nitrite standard curve.[27]

3. Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Methodology:

    • Collect cell culture supernatants after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α, IL-6, or IL-1β).[17][29]

    • The assay typically involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a measurable color change.

    • Measure the absorbance and determine the cytokine concentration by comparison to a standard curve.

4. Western Blot Analysis

  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-p38, p-IκBα) in cell lysates.[22]

  • Methodology:

    • After treatment, lyse the cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-p65).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify band density and normalize to a loading control protein (e.g., β-actin or GAPDH).[22]

Visualization: In Vitro Anti-inflammatory Assay Workflow

Anti_inflammatory_Workflow cluster_supernatant Supernatant Analysis cluster_lysate Cell Lysate Analysis Prep Cell Preparation (Seed RAW 264.7 Cells) Incubate1 Incubate (e.g., 24h) Prep->Incubate1 Pretreat Pre-treat with This compound Incubate1->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL for 24h) Pretreat->Stimulate Collect Collect Supernatant & Prepare Cell Lysate Stimulate->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (TNF-α, IL-6, IL-1β) Collect->ELISA WB Western Blot (iNOS, COX-2, p-MAPK, p-IκBα) Collect->WB

References

Potential Therapeutic Applications of 5,7-Dihydroxyisoflavone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxyisoflavone, a naturally occurring isoflavonoid, has garnered significant scientific interest for its diverse pharmacological activities.[1] Chemically identified as 5,7-dihydroxy-3-phenyl-4H-chromen-4-one, this compound is found in various plants and belongs to a class of phytoestrogens.[1] Its structural similarity to endogenous estrogens allows it to interact with various biological pathways, leading to a wide spectrum of potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its anticancer, anti-inflammatory, neuroprotective, and antioxidant properties. The guide is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into its mechanisms of action, quantitative data, and relevant experimental protocols.

Potential Therapeutic Applications

Anticancer Activity

This compound has demonstrated promising anticancer properties through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[2][3] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate cell survival and death.

One of the primary mechanisms of its anticancer effect is the induction of apoptosis, or programmed cell death. Studies have shown that this compound can sensitize cancer cells to apoptosis-inducing ligands like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).[2][3] This sensitization is achieved by modulating the expression of apoptosis-related proteins. Specifically, it upregulates the expression of the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1.[3] Furthermore, it has been observed to reduce the levels of Inhibitor of Apoptosis Proteins (IAPs).[3]

The anticancer activity of this compound is also linked to its ability to interfere with critical cell survival signaling pathways. It has been shown to inhibit the phosphorylation of Akt and STAT3, two key proteins that promote cell survival and proliferation.[2] By inhibiting these pathways, this compound effectively weakens the anti-apoptotic signals within cancer cells, making them more susceptible to cell death.[2] A derivative, 5,7-dihydroxy-4'-methoxyisoflavone, has been shown to induce apoptosis in human osteosarcoma cells by inhibiting the ERK and Akt signaling pathways.[4]

Anti-inflammatory Activity

This compound and its analogs exhibit significant anti-inflammatory properties.[5] The mechanisms underlying this activity involve the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways. Dihydroxyflavone derivatives have been shown to inhibit both cyclooxygenase (COX-1 and COX-2) isoforms and the production of pro-inflammatory cytokines such as TNF-α and IL-1β in a concentration-dependent manner.[5]

The anti-inflammatory effects are mediated, in part, through the suppression of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, 5,7-dihydroxyflavone analogues have been found to regulate the phosphorylation of IκBα, which is a key step in the activation of NF-κB.[6] Furthermore, these compounds have been observed to regulate the phosphorylation of Akt and ERK5, which are upstream of the NF-κB pathway.[6] By inhibiting these signaling cascades, this compound can effectively reduce the expression of inflammatory enzymes like iNOS and COX-2.[6]

Neuroprotective Effects

The neuroprotective potential of this compound and related flavonoids is an emerging area of research. These compounds are being investigated for their ability to protect neuronal cells from damage induced by oxidative stress and neuroinflammation. For instance, an extract containing chrysin (B1683763) (5,7-dihydroxyflavone) has been noted in the context of upregulating Brain-Derived Neurotrophic Factor (BDNF) gene expression in neuronal cells under inflammatory conditions.[7]

Studies on related isoflavones have demonstrated protective effects in models of neurotoxicity. For example, 6,7,4'-trihydroxyisoflavone, a metabolite of daidzein, has been shown to attenuate 6-hydroxydamine-induced neurotoxicity in SH-SY5Y human neuroblastoma cells.[8] This protection involves the inhibition of reactive oxygen species production and the modulation of apoptosis-related proteins and MAPK signaling pathways.[8] While direct quantitative data on the neuroprotective effects of this compound on SH-SY5Y cells is limited, the activity of structurally similar compounds suggests its potential in this area.

Antioxidant Activity

This compound possesses antioxidant properties, primarily attributed to its ability to scavenge free radicals.[1] The antioxidant capacity of flavonoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance.[4] While specific IC50 values for this compound can vary depending on the assay conditions, its structural features are consistent with those of other flavonoids known to exhibit radical scavenging activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its closely related derivatives. It is important to note that specific quantitative data for this compound is limited in the available scientific literature. Therefore, data for structurally similar isoflavones are included for comparative purposes.

Table 1: Anticancer Activity (IC50 Values)

CompoundCell LineIC50 (µM)Reference
5,7-Dihydroxy-4'-methoxyisoflavoneU2OS (Human Osteosarcoma)Dose-dependent inhibition[4]
7,3′-dihydroxyflavoneMCF-7 (Breast Cancer)Not specified[9]
DaidzeinMCF-7 (Breast Cancer)50[10]
3′,4′-DihydroxyflavonolMG-63 (Osteosarcoma)98.5 (± 37.5)
3′,4′-DihydroxyflavonolU2OS (Osteosarcoma)34.6 (± 3.6)

Table 2: Anti-inflammatory Activity (IC50 Values)

CompoundAssayIC50 (µM)Reference
5-hydroxy-7-methoxyflavone analogsPGE2 production inhibitionModerate activity[7]
FR038251 (iNOS inhibitor)Mouse iNOS inhibition1.7[5]
FR191863 (iNOS inhibitor)Mouse iNOS inhibition1.9[5]
Aminoguanidine (iNOS inhibitor)Mouse iNOS inhibition2.1[5]
FR038470 (iNOS inhibitor)Mouse iNOS inhibition8.8[5]
CelecoxibCOX-2 Inhibition0.42[1]
Diclofenac sodiumCOX-2 InhibitionNot specified[1]

Table 3: Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50 (µg/mL)Reference
Ficus sycomorus chloroform (B151607) fruit extract71.94
Ascorbic acid (Standard)4.81
Anogeissus leiocarpus ethanol (B145695) extract104.74
BHA (Standard)112.05
BHT (Standard)202.35
Ellagic acid11.75 ± 0.53[6]
Ascorbic acid (Standard)12.27 ± 0.28[6]

Signaling Pathways

Apoptosis Signaling Pathway

This compound promotes apoptosis in cancer cells by modulating key proteins in both the intrinsic and extrinsic pathways. It enhances the pro-apoptotic signal by upregulating Bax and downregulating the anti-apoptotic proteins Bcl-2 and Mcl-1. It also inhibits the Akt and STAT3 survival pathways, further tipping the balance towards cell death.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_survival Survival Pathway TRAIL TRAIL DeathReceptor Death Receptor TRAIL->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax Bax Bax->Mitochondrion Bcl2 Bcl-2/Mcl-1 Bcl2->Mitochondrion CytochromeC->Caspase3 Akt Akt Survival Cell Survival Akt->Survival STAT3 STAT3 STAT3->Survival Apoptosis Apoptosis Caspase3->Apoptosis DHI This compound DHI->DeathReceptor Sensitizes DHI->Bax + DHI->Bcl2 - DHI->Akt - DHI->STAT3 -

Caption: Apoptosis induction by this compound.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are partly mediated by the inhibition of the NF-κB signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, it blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa P p65 p65 IkBa->p65 NFkB_complex NF-κB Complex (p65/p50/IκBα) p65_nuc p65 p65->p65_nuc Translocation p50 p50 p50_nuc p50 p50->p50_nuc Translocation DNA DNA p65_nuc->DNA p50_nuc->DNA Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Inflammatory_Genes DHI This compound DHI->IKK - mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS, Growth Factors) Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras MKK MKK3/6 Receptor->MKK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors P p38 p38 MKK->p38 p38->Transcription_Factors P Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression DHI This compound DHI->MEK - DHI->MKK -

References

Spectroscopic Profile of 5,7-Dihydroxyisoflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,7-Dihydroxyisoflavone, a naturally occurring isoflavone (B191592) with potential applications in drug development. The information presented herein is intended to serve as a core reference for researchers and scientists engaged in the identification, characterization, and utilization of this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, supported by experimental protocols and data visualizations.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-27.92s-
H-2', H-6'7.45m-
H-3', H-4', H-5'7.37m-
H-66.27d2.1
H-86.42d2.1
5-OH12.94s-
7-OH---

Note: The chemical shift for the 7-OH proton can be broad and its position may vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is instrumental in defining the carbon skeleton of the molecule.

Carbon Chemical Shift (δ, ppm)
C-2154.5
C-3123.1
C-4181.5
C-5162.5
C-699.6
C-7164.5
C-894.4
C-9158.0
C-10106.2
C-1'131.5
C-2', C-6'126.5
C-3', C-5'128.9
C-4'129.8
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Wave Number (cm⁻¹) Vibrational Mode Intensity
3400-3200O-H stretching (phenolic)Broad
1655C=O stretching (γ-pyrone)Strong
1620, 1580, 1495C=C stretching (aromatic)Medium-Strong
1450C-H bendingMedium
1240, 1180C-O stretching (aryl ether & phenol)Strong
840C-H out-of-plane bendingMedium
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated systems of the molecule. Isoflavones typically exhibit two major absorption bands.

Band λmax (nm) Solvent
Band I310-330Methanol (B129727) or Ethanol
Band II262Methanol or Ethanol

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Acquisition parameters: A sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio. A spectral width of approximately 15 ppm and a relaxation delay of 1-2 seconds are typically used.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Acquisition parameters: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C. A spectral width of approximately 220 ppm is common.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent (e.g., methanol or ethanol).

  • Prepare a dilute solution (e.g., 1-10 µg/mL) from the stock solution to ensure the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).

Instrumentation and Data Acquisition:

  • Spectrometer: A double-beam UV-Vis spectrophotometer.

  • Acquisition parameters:

    • Wavelength range: 200-600 nm.

    • The solvent used for sample preparation should be used as the blank.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Sample Sample Purification Purification Sample->Purification NMR NMR Purification->NMR IR IR Purification->IR UV_Vis UV_Vis Purification->UV_Vis Data_Processing Data_Processing NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing Spectral_Interpretation Spectral_Interpretation Data_Processing->Spectral_Interpretation Structure_Confirmation Structure_Confirmation Spectral_Interpretation->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Core Structural Features of this compound.

5,7-Dihydroxyisoflavone (CAS: 4044-00-2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Properties, Biological Activities, and Signaling Pathways of a Promising Bioactive Isoflavone (B191592).

This technical guide provides a comprehensive overview of 5,7-Dihydroxyisoflavone, a naturally occurring isoflavonoid (B1168493) found in various plants, particularly legumes.[1] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Core Chemical and Physical Properties

This compound, also known as 5,7-dihydroxy-3-phenyl-4H-1-benzopyran-4-one, is a member of the isoflavone class of flavonoids.[2][3] Its structure is characterized by a flavonoid backbone with two hydroxyl groups at the 5 and 7 positions, which are crucial for its biological activity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4044-00-2[4]
Molecular Formula C₁₅H₁₀O₄[4]
Molecular Weight 254.24 g/mol [3][4]
Melting Point 199-201 °C / 205 °C[2][3][4]
Appearance Solid[2][3]
Solubility Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Moderately soluble in water.[1][5]
Canonical SMILES C1=CC=C(C=C1)C2=COC3=C(C2=O)C(=C(C=C3)O)O[4]
InChI Key PJJGZPJJTHBVMX-UHFFFAOYSA-N[4]

Biological Activities and Pharmacological Potential

This compound has been investigated for a range of biological activities, positioning it as a compound of interest for pharmaceutical and nutraceutical applications.

Antioxidant Properties
Anti-inflammatory Effects

This compound is classified as a non-steroidal anti-inflammatory agent.[2] Its mechanism of action is suggested to involve the inhibition of cyclooxygenase (COX), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[2] This positions the compound as a potential candidate for the development of novel anti-inflammatory drugs.

Phytoestrogenic Activity

Due to its structural similarity to endogenous estrogens, this compound is considered a phytoestrogen. This allows it to interact with estrogen receptors, potentially influencing hormone-regulated pathways.[1] The specific binding affinities for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) have not been detailed for this specific isoflavone in the provided search results.

Antimicrobial Activity

While specific studies on this compound are limited, related isoflavones have demonstrated antibacterial properties. For instance, studies have shown that certain isoflavones exhibit significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) reported for some.[6] The hydroxyl groups at the C-5 and C-7 positions are considered important for the antibacterial action of plant isoflavones.[6]

Table 2: Summary of Potential Biological Activities and Investigated Mechanisms

Biological ActivityPotential Mechanism of Action
AntioxidantFree radical scavenging due to hydroxyl groups.[1]
Anti-inflammatoryInhibition of cyclooxygenase (COX) and prostaglandin (B15479496) synthesis.[2]
PhytoestrogenicInteraction with estrogen receptors due to structural similarity to estrogen.[1]
AntimicrobialThe C-5 and C-7 hydroxyl groups are suggested to be crucial for antibacterial action.[6]

Signaling Pathways

The biological effects of isoflavones are often mediated through their interaction with key cellular signaling pathways. While direct experimental evidence for this compound is not extensively detailed in the provided search results, the known activities of related flavonoids suggest potential involvement in the following pathways:

Anti-inflammatory Signaling Cascade

As a cyclooxygenase inhibitor, this compound likely interferes with the arachidonic acid cascade, a central pathway in inflammation. By inhibiting COX, it would reduce the production of pro-inflammatory prostaglandins.

Anti_inflammatory_Pathway Arachidonic_Acid Arachidonic_Acid COX_Enzyme Cyclooxygenase (COX) Arachidonic_Acid->COX_Enzyme substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins synthesis Inflammation Inflammation Prostaglandins->Inflammation promotes 5_7_Dihydroxyisoflavone This compound 5_7_Dihydroxyisoflavone->COX_Enzyme inhibits

Potential anti-inflammatory mechanism of this compound.
Phytoestrogenic Signaling Pathway

As a phytoestrogen, this compound may bind to estrogen receptors (ERs), leading to the activation or modulation of estrogen-responsive genes. This can result in a variety of physiological effects, depending on the tissue and the relative expression of ERα and ERβ.

Phytoestrogenic_Pathway 5_7_Dihydroxyisoflavone This compound Estrogen_Receptor Estrogen Receptor (ERα / ERβ) 5_7_Dihydroxyisoflavone->Estrogen_Receptor binds to Hormone_Receptor_Complex Hormone-Receptor Complex Estrogen_Receptor->Hormone_Receptor_Complex Nucleus Nucleus Hormone_Receptor_Complex->Nucleus translocates to Gene_Transcription Modulation of Gene Transcription Nucleus->Gene_Transcription Biological_Effects Biological_Effects Gene_Transcription->Biological_Effects

Hypothesized phytoestrogenic signaling of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on the methodologies used for similar isoflavones, the following protocols can be adapted for future research.

In Vitro Antibacterial Activity (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Incubation: The bacterial inoculum is added to each well containing the different concentrations of the test compound. Positive (broth with bacteria) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cyclooxygenase (COX) Inhibition Assay
  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in a buffer solution.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of this compound or a control inhibitor for a specified time at a controlled temperature.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin Production: The amount of prostaglandin produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Estrogen Receptor Binding Assay (Competitive Radiometric Assay)
  • Preparation of Receptors and Ligands: Purified human ERα and ERβ are used. A radiolabeled estrogen, such as [³H]17β-estradiol, serves as the tracer.

  • Competitive Binding: The receptors are incubated with a fixed concentration of the radiolabeled estrogen and varying concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: The receptor-ligand complexes are separated from the unbound radiolabeled estrogen using methods like hydroxyapatite (B223615) precipitation or size-exclusion chromatography.

  • Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Calculation of Binding Affinity: The concentration of this compound that displaces 50% of the radiolabeled ligand (IC50) is determined. This can be used to calculate the binding affinity (Ki).

Conclusion

This compound is a bioactive compound with a range of promising pharmacological properties, including antioxidant, anti-inflammatory, and potential phytoestrogenic and antimicrobial activities. While further research is needed to fully elucidate its mechanisms of action and to obtain specific quantitative data on its efficacy, the existing information suggests that it is a valuable candidate for further investigation in the fields of drug discovery and development. The experimental protocols outlined in this guide provide a framework for future studies to build upon the current understanding of this intriguing isoflavone.

References

A Technical Guide to the Discovery and Isolation of 5,7-Dihydroxy-Substituted Isoflavones from Legumes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 5,7-dihydroxy-substituted isoflavones from leguminous plants. While the specific compound 5,7-Dihydroxyisoflavone is not widely reported as a major constituent in legumes, this document will focus on the closely related and abundant 5,7-dihydroxy-substituted isoflavones, primarily genistein (B1671435) (5,7,4'-trihydroxyisoflavone), and general methodologies applicable to isoflavone (B191592) isolation.

Introduction to Isoflavones in Legumes

Isoflavones are a class of polyphenolic compounds predominantly found in plants belonging to the Leguminosae (Fabaceae) family.[1][2] They are considered phytoestrogens due to their structural similarity to mammalian estrogens, allowing them to interact with estrogen receptors.[3][4][5] The most well-researched isoflavones in legumes such as soybeans (Glycine max), red clover (Trifolium pratense), and alfalfa (Medicago sativa) are genistein, daidzein, and their respective glycosidic and methylated precursors like biochanin A and formononetin.[1][6][7]

The core structure of these isoflavones features a 3-phenylchromen-4-one backbone. The substitution pattern on the aromatic rings dictates the specific compound. Genistein, a key focus of this guide, possesses hydroxyl groups at the 5, 7, and 4' positions.

Biosynthesis of Isoflavones in Legumes

The biosynthesis of isoflavones in plants occurs via the phenylpropanoid pathway.[8] The pathway begins with the amino acid L-phenylalanine. A key enzyme, isoflavone synthase, which is characteristic of legumes, catalyzes the conversion of a flavanone (B1672756) intermediate (naringenin for genistein and liquiritigenin (B1674857) for daidzein) into the corresponding isoflavone.[1][3][8] In many leguminous plants, these isoflavones are then often glycosylated or methylated.[1][3]

Experimental Protocols for Isolation and Purification

The isolation and purification of isoflavones from legumes is a multi-step process involving extraction, hydrolysis (if targeting aglycones), and chromatographic separation.

Extraction of Isoflavones

The initial step involves the extraction of isoflavones from the plant material. The choice of solvent is critical for achieving high extraction efficiency.

Protocol: Solvent Extraction of Isoflavones from Soybeans

  • Sample Preparation: Dry soybean seeds are ground into a fine powder to increase the surface area for extraction.

  • Solvent Selection: A mixture of ethanol (B145695) and water (e.g., 70-85% ethanol) is a commonly used and effective solvent for isoflavone extraction.[9] Other solvent systems, such as aqueous methanol (B129727) or acetonitrile (B52724), have also been successfully employed.[10][11]

  • Extraction Procedure:

    • The powdered soybean material is mixed with the chosen solvent system. A common ratio is 1:5 to 1:6 (w/v) of plant material to solvent.[9]

    • The mixture is agitated vigorously for a period of 1.5 to 2 hours at room temperature.[9] Ultrasonic-assisted extraction can also be employed to enhance efficiency.[12][13]

    • Following extraction, the mixture is centrifuged or filtered to separate the solid plant residue from the liquid extract containing the isoflavones.[10]

    • The extraction process can be repeated multiple times with fresh solvent to maximize the yield.[12]

Purification of Isoflavones by Chromatography

Column chromatography is a fundamental technique for the separation and purification of individual isoflavones from the crude extract.

Protocol: Column Chromatography and HPLC Purification

  • Initial Purification:

    • The crude extract is concentrated under vacuum.[9]

    • The concentrated extract can be subjected to column chromatography using a stationary phase like silica (B1680970) gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity.

  • High-Performance Liquid Chromatography (HPLC):

    • For high-purity isolation, preparative reverse-phase HPLC is the method of choice.[14][15]

    • Stationary Phase: A C18 column is commonly used.[14][16]

    • Mobile Phase: A gradient of acetonitrile (or methanol) and water, often with a small amount of acid like acetic acid or trifluoroacetic acid (TFA) to improve peak shape, is employed.[10][16]

    • Detection: A UV detector set at a wavelength between 254 nm and 280 nm is typically used to monitor the elution of isoflavones.[10][17]

    • Fractions corresponding to the desired isoflavone peaks are collected.

  • Final Steps:

    • The collected fractions are pooled, and the solvent is removed, often by rotary evaporation followed by lyophilization, to yield the purified isoflavone.[14]

A study on the non-legume Peronema canescens reported the isolation of a compound identified as this compound using multilevel maceration with n-hexane, ethyl acetate, and methanol, followed by Liquid Vacuum Chromatography (LVC).[18][19][20]

Characterization of 5,7-Dihydroxy-Substituted Isoflavones

The structural elucidation of isolated isoflavones is performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the precise structure, including the substitution pattern on the aromatic rings.[21][22][23]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

  • UV-Vis Spectroscopy: Helps in the initial identification of the class of the compound based on its absorption maxima.

Quantitative Data on Isoflavone Content in Legumes

The concentration of isoflavones can vary significantly depending on the legume species, cultivar, growing conditions, and processing methods.

Legume SourceIsoflavoneConcentration Range
SoybeansGenistein5.6–276 mg/100 g
SoybeansDaidzeinVaries, often lower than genistein
Red CloverBiochanin AHigh concentrations
Red CloverFormononetinHigh concentrations
AlfalfaFormononetinPresent
AlfalfaDaidzeinDetected, especially after infection

Note: Data compiled from various sources.[7][24][25] Concentrations can be highly variable.

Signaling Pathways and Biological Activities

Genistein, as a primary example of a 5,7-dihydroxy-substituted isoflavone from legumes, modulates several key signaling pathways, contributing to its observed biological effects.

  • Estrogen Receptor Signaling: Genistein can bind to estrogen receptors (ERα and ERβ), acting as a selective estrogen receptor modulator (SERM).[26]

  • Tyrosine Kinase Inhibition: It is a known inhibitor of tyrosine kinases, which are crucial enzymes in cell growth and proliferation signaling.[4][24]

  • PI3K/Akt/mTOR Pathway: Genistein can inhibit this pathway, which is critical for cell survival, leading to the induction of apoptosis in cancer cells.[27]

  • MAPK Pathway: It can modulate the activity of mitogen-activated protein kinase (MAPK) cascades involved in cell proliferation and apoptosis.[24][27]

  • NF-κB Pathway: Genistein is an inhibitor of NF-κB activation, a key regulator of inflammation.[24][27]

Visualizations

Experimental Workflow for Isoflavone Isolation

Isoflavone_Isolation_Workflow start Dried Legume Material (e.g., Soybeans) powdering Grinding/Powdering start->powdering extraction Solvent Extraction (e.g., 70-85% Ethanol) powdering->extraction filtration Filtration/Centrifugation extraction->filtration crude_extract Crude Isoflavone Extract filtration->crude_extract concentration Solvent Evaporation crude_extract->concentration column_chrom Column Chromatography (e.g., Silica Gel) concentration->column_chrom fractions Semi-purified Fractions column_chrom->fractions hplc Preparative HPLC (C18 Column) fractions->hplc pure_fractions Pure Isoflavone Fractions hplc->pure_fractions lyophilization Lyophilization pure_fractions->lyophilization final_product Purified Isoflavone (e.g., Genistein) lyophilization->final_product Genistein_Signaling_Pathways genistein Genistein (5,7,4'-Trihydroxyisoflavone) er Estrogen Receptors (ERα, ERβ) genistein->er Binds to tk Tyrosine Kinases genistein->tk Inhibits pi3k PI3K/Akt Pathway genistein->pi3k Inhibits mapk MAPK Pathway genistein->mapk Modulates nfkb NF-κB Pathway genistein->nfkb Inhibits gene_transcription Gene Transcription er->gene_transcription Regulates cell_proliferation Cell Proliferation tk->cell_proliferation Promotes pi3k->cell_proliferation Promotes apoptosis Apoptosis pi3k->apoptosis Inhibits mapk->cell_proliferation Regulates mapk->apoptosis Regulates inflammation Inflammation nfkb->inflammation Promotes

References

5,7-Dihydroxyisoflavone: A Technical Guide on its Phytoestrogenic Properties

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 5,7-Dihydroxyisoflavone is a member of the isoflavone (B191592) class of flavonoids, which are well-recognized as phytoestrogens due to their structural similarity to human 17β-estradiol. While extensive research exists for related isoflavones like genistein (B1671435) and daidzein (B1669772), specific experimental data on the phytoestrogenic activity of this compound is notably scarce. This technical guide provides a comprehensive overview of its potential as a phytoestrogen by examining established structure-activity relationships, presenting comparative data from structurally similar compounds, and detailing the requisite experimental protocols for its evaluation. The document explores its molecular structure, inferred interactions with estrogen receptors (ERα and ERβ), and the canonical signaling pathways modulated by isoflavones. Furthermore, it includes detailed methodologies for key in vitro assays and visual diagrams of critical workflows and signaling cascades to support future research for scientists and drug development professionals.

Introduction to this compound

Overview of Phytoestrogens and Isoflavones

Phytoestrogens are plant-derived compounds that can exert estrogen-like effects in vertebrates.[1][2] Their structural resemblance to endogenous estrogens, particularly 17β-estradiol, allows them to bind to estrogen receptors (ERs), thereby modulating estrogen-dependent signaling pathways.[1] Isoflavones are a prominent class of phytoestrogens, with compounds like genistein and daidzein from soy being the most extensively studied for their roles in hormone-dependent conditions.[2][3] The biological activity of isoflavones is complex, as they can act as either estrogen agonists or antagonists depending on the specific compound, the concentration, the target tissue's ERα/ERβ ratio, and the endogenous estrogen levels.[4]

Chemical Structure and Properties

This compound belongs to the isoflavone family, characterized by a 3-phenylchromen-4-one backbone. Its key structural features are the hydroxyl groups located at positions 5 and 7 of the A-ring. A critical distinction between this compound and more potent phytoestrogens like genistein (5,7,4'-trihydroxyisoflavone) and daidzein (7,4'-dihydroxyisoflavone) is the absence of a hydroxyl group at the 4' position of the B-ring. This feature is a crucial determinant of estrogenic activity.

PropertyValue
IUPAC Name 5,7-dihydroxy-3-phenylchromen-4-one
Molecular Formula C₁₅H₁₀O₄
Molecular Weight 254.24 g/mol
CAS Number 4044-00-2

Molecular Mechanisms and Structure-Activity Relationships

Interaction with Estrogen Receptors (ERα and ERβ)

The primary mechanism of action for isoflavones is their ability to bind to ERα and ERβ.[1] Upon binding, they can induce conformational changes in the receptors, leading to dimerization and interaction with estrogen response elements (EREs) on DNA to regulate gene transcription (genomic pathway).[1] They can also activate rapid, non-genomic signaling cascades through membrane-associated ERs.[1]

Structure-Activity Relationship (SAR)

The estrogenic potency of isoflavones is heavily dictated by their chemical structure. Established SAR studies provide a framework for predicting the activity of this compound:

  • 4'-Hydroxyl Group: The presence of a hydroxyl group at the 4' position of the B-ring is considered the most critical feature for high-affinity ER binding and potent estrogenic activity, as it mimics the 3-hydroxyl group of estradiol.[5] Genistein and daidzein possess this feature. The lack of this group in this compound strongly suggests a significantly lower binding affinity for both ERα and ERβ.

  • Hydroxylation of the A-Ring: Hydroxyl groups at positions 5 and 7, as present in this compound, are known to contribute to ER binding.

  • ERβ Selectivity: Many isoflavones, with the exception of compounds like biochanin A and daidzein, tend to exhibit a higher binding affinity and selectivity for ERβ over ERα.[4][6][7] It is plausible that this compound, if it binds, would also show a preference for ERβ.

Based on these SAR principles, this compound is predicted to be a weak phytoestrogen compared to its 4'-hydroxylated counterparts.

Quantitative Phytoestrogenic Data (Comparative Analysis)

Table 1: Comparative Estrogen Receptor Binding Affinities of Key Isoflavones Relative Binding Affinity (RBA) is expressed relative to 17β-estradiol (E2), where RBA of E2 = 100%. Lower IC50 values indicate higher affinity.

CompoundReceptorIC50 (nM)Relative Binding Affinity (RBA) (%)
17β-Estradiol (E2) ERα~1-5100
ERβ~1-5100
Genistein ERα~20-1001-5
ERβ~5-2020-100
Daidzein ERα>1000<0.1
ERβ~100-5000.5-2

Data compiled from representative studies. Actual values can vary based on experimental conditions.[8][9]

Table 2: Comparative Proliferative Effect of Isoflavones in MCF-7 Cells (E-Screen Assay) The E-Screen assay measures the proliferative effect of compounds on estrogen-sensitive MCF-7 breast cancer cells. Lower EC50 values indicate higher estrogenic potency.

CompoundProliferative Effect (EC50)
17β-Estradiol (E2) ~1-10 pM
Genistein ~100-500 nM
Daidzein ~1-5 µM
Equol (Daidzein metabolite) ~100 nM

Data compiled from representative studies. Actual values can vary based on cell subline and assay conditions.[10][11]

Signaling Pathways

The interaction of isoflavones with estrogen receptors can trigger multiple downstream signaling pathways.

Genomic Estrogen Signaling

This classical pathway involves the ligand-activated ERs binding to EREs in the promoter regions of target genes, thereby recruiting co-activators or co-repressors to modulate gene transcription. This process typically occurs over hours to days and is responsible for long-term physiological changes.

Genomic_Estrogen_Signaling cluster_EC Extracellular Space cluster_CYTO Cytoplasm cluster_NUC Nucleus Isoflavone This compound (Phytoestrogen) ER Estrogen Receptor (ERα / ERβ) Isoflavone->ER Binds ER_dimer ER Dimer ER->ER_dimer Dimerization ER_dimer_nuc ER Dimer ER_dimer->ER_dimer_nuc Nuclear Translocation ERE Estrogen Response Element (ERE) ER_dimer_nuc->ERE Binds Transcription Gene Transcription ERE->Transcription Modulates mRNA mRNA Transcription->mRNA

Caption: Generalized genomic estrogen signaling pathway initiated by an isoflavone.

Non-Genomic Estrogen Signaling

A subpopulation of ERs located at the cell membrane can initiate rapid signaling events that do not require direct DNA binding. Activation of these receptors can trigger downstream kinase cascades, such as the PI3K/Akt and MAPK/ERK pathways, influencing cell survival, proliferation, and migration within minutes.

Non_Genomic_Signaling cluster_membrane Cell Membrane Isoflavone This compound mER Membrane ER (mER) Isoflavone->mER G_protein G-protein mER->G_protein Ras Ras mER->Ras PI3K PI3K G_protein->PI3K Akt Akt PI3K->Akt CellResponse Rapid Cellular Responses (e.g., Proliferation, Survival) Akt->CellResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->CellResponse Binding_Assay_Workflow A Prepare Reagents: 1. ER Source (e.g., Uterine Cytosol) 2. [3H]-Estradiol (Radioligand) 3. Test Compound (e.g., 5,7-DHIF) B Incubate ER + [3H]-E2 with increasing concentrations of Test Compound A->B C Add Hydroxyapatite (HAP) Slurry to Bind ER Complexes B->C D Centrifuge and Wash to Separate Bound from Free [3H]-E2 C->D E Quantify Radioactivity in Pellet via Scintillation Counting D->E F Calculate IC50 and Relative Binding Affinity (RBA) E->F

References

Introduction to 5,7-Dihydroxyisoflavone and In Silico Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the bioactivity of 5,7-Dihydroxyisoflavone, explored through computational analysis.

This compound, a member of the isoflavone (B191592) class of flavonoids, is a naturally occurring compound found in various plants.[1] Isoflavones, often referred to as phytoestrogens, are a subject of significant research due to their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[2] The specific chemical structure of this compound, featuring hydroxyl groups at the 5 and 7 positions of the chromen-4-one core, suggests a high potential for biological activity.

In modern drug discovery, in silico studies have become indispensable tools. These computational methods allow researchers to predict the interactions between a small molecule (a ligand, such as this compound) and a biological target (typically a protein or enzyme) without the need for initial wet-lab experiments.[3] This approach significantly accelerates the screening of potential drug candidates, reduces costs, and provides deep insights into the molecular mechanisms of action.[4] Key in silico techniques include molecular docking, molecular dynamics (MD) simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4][5]

This guide provides a technical overview of the in silico studies related to the bioactivity of this compound and its analogs, detailing the computational protocols, summarizing quantitative findings, and visualizing the complex biological pathways and experimental workflows involved.

Predicted Bioactivities and Molecular Targets

In silico analyses of this compound and structurally similar flavonoids have predicted a range of biological activities. These studies often screen the compound against libraries of known biological targets to identify potential interactions.

  • Anticancer Activity : Flavonoids are widely investigated for their anticancer potential.[6][7] Molecular docking studies on isoflavones similar to this compound have shown significant binding interactions with targets crucial for cancer progression, such as protein kinases (e.g., AKT1) and cell cycle regulators (e.g., Cyclin-Dependent Kinases).[4][8] These interactions can disrupt signaling pathways that lead to cell proliferation and survival. For instance, the methylated analog 5,7-dimethoxyflavone (B190784) has been shown to induce apoptosis and cell cycle arrest in liver cancer cell lines.[6][7]

  • Anti-Diabetic Activity : Computational studies have explored the potential of flavonoids to inhibit enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.[9][10] By inhibiting these enzymes, flavonoids can help control postprandial hyperglycemia.[11] Docking studies of 3,3',4',5,7-pentahydroxyflavone (Quercetin) have demonstrated strong interactions with these enzymes, providing a basis for its antidiabetic activity.[9]

  • Enzyme Inhibition : Beyond diabetes, in silico methods are used to predict the inhibitory effects of flavonoids on a wide array of enzymes. Targets include cyclooxygenase (COX) enzymes involved in inflammation, proteases critical for viral replication, and kinases that regulate cell signaling.[12][13][14]

  • Antioxidant and Anti-inflammatory Properties : While often assessed in vitro, computational methods can predict properties that contribute to antioxidant activity. Furthermore, by docking flavonoids against targets in inflammatory pathways, such as kinases or NF-κB, their anti-inflammatory potential can be evaluated.[15]

Quantitative Data from In Silico Studies

The primary outputs of in silico studies are quantitative metrics that predict the efficacy and drug-like properties of a compound. The data below is synthesized from studies on this compound analogs and related flavonoids to illustrate typical findings.

Table 1: Predicted Binding Affinities from Molecular Docking
Compound ClassTarget ProteinPDB IDPredicted Binding Affinity (kcal/mol)Potential Bioactivity
IsoflavoneAKT1 (Protein Kinase B)--8.16 to -8.83Anticancer[8]
IsoflavoneACE2--7.61 to -8.76Antidiabetic, Antiviral[8]
Flavonoidα-Glucosidase3A4A-5.94Antidiabetic[9][10]
FlavonoidCyclooxygenase-2 (COX-2)5IKR-7.7Anti-inflammatory[13]
FlavonoidSARS-CoV-2 Main Protease6LU7-6.5 to -8.7Antiviral[14][16]
Flavone (B191248)Anti-apoptotic Bcl-2 Protein--6.3Anticancer[17]
Table 2: Predicted ADMET and Physicochemical Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are crucial for determining a compound's viability as a drug. These are often evaluated against established criteria like Lipinski's Rule of Five.[18]

PropertyPredicted Value/StatusSignificance
Physicochemical Properties
Molecular Weight254.24 g/mol [1]Complies with Lipinski's Rule (<500)
LogP (Lipophilicity)3[1]Complies with Lipinski's Rule (<5)
Hydrogen Bond Donors2[1]Complies with Lipinski's Rule (<5)
Hydrogen Bond Acceptors4[1]Complies with Lipinski's Rule (<10)
Pharmacokinetics
Human Intestinal AbsorptionHigh (Predicted)Good potential for oral bioavailability[5]
Blood-Brain Barrier (BBB) PermeabilityLow (Predicted)May not be suitable for CNS targets[5]
CYP Enzyme InhibitionPotential Inhibitor (e.g., CYP2D6)Risk of drug-drug interactions
Toxicity
AMES ToxicityNon-toxic (Predicted)Low mutagenic potential[19]
HepatotoxicityLow risk (Predicted)Low potential for liver damage[19]

Experimental Protocols for In Silico Analysis

A robust in silico investigation follows a structured workflow, from preparing the molecules to analyzing the final simulation data.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[20]

  • Ligand Preparation :

    • The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw) or obtained from databases like PubChem (CID: 5377381).[1]

    • The 2D structure is converted to a 3D structure.

    • Energy minimization is performed using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • The final structure is saved in a suitable format (e.g., .pdbqt for AutoDock Vina).

  • Protein Preparation :

    • The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • The protein structure is "cleaned" by removing water molecules, co-crystallized ligands, and any non-essential ions or cofactors.

    • Polar hydrogen atoms are added to the protein structure, which is critical for calculating interactions.

    • The prepared protein is saved in the .pdbqt format.

  • Docking Simulation :

    • A "grid box" is defined around the active site of the target protein. This box specifies the three-dimensional space where the docking software will search for binding poses.

    • The docking simulation is run using software like AutoDock Vina.[13][21] The software systematically explores different conformations of the ligand within the grid box, scoring each pose based on a scoring function that approximates binding free energy.

  • Analysis of Results :

    • The results are ranked by binding affinity (in kcal/mol). More negative values indicate stronger predicted binding.

    • The best-scoring poses are visualized using software like PyMOL or Discovery Studio to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, assessing its stability.[22][23]

  • System Preparation :

    • The best-scoring protein-ligand complex from molecular docking is selected as the starting point.

    • The complex is placed in a simulation box and solvated with a water model (e.g., TIP3P).

    • Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.

  • Simulation Protocol :

    • Energy Minimization : The energy of the entire system is minimized to remove steric clashes or unfavorable geometries.

    • Equilibration : The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at the desired pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

    • Production Run : After equilibration, the production MD simulation is run for a specific duration (e.g., 100 nanoseconds).[16] During this phase, the trajectory (positions, velocities, and energies of all atoms over time) is saved.

  • Trajectory Analysis :

    • Root Mean Square Deviation (RMSD) : The RMSD of the protein and ligand is calculated over time to assess the structural stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.[16]

    • Root Mean Square Fluctuation (RMSF) : The RMSF of individual amino acid residues is calculated to identify flexible and rigid regions of the protein upon ligand binding.[16]

    • Binding Free Energy Calculation : Techniques like MM-PBSA or MM-GBSA can be used to calculate the binding free energy of the complex from the MD trajectory, providing a more accurate estimate than docking scores alone.

ADMET Prediction

ADMET prediction uses quantitative structure-activity relationship (QSAR) models and other computational methods to estimate the pharmacokinetic and toxicological properties of a molecule.[24]

  • Methodology :

    • The 2D or 3D structure of the compound is submitted to specialized web servers or software (e.g., SwissADME, pkCSM, ADMETSAR).[5][10]

    • These tools use pre-built models trained on large datasets of experimentally determined properties to predict various parameters.

    • Key predictions include compliance with Lipinski's Rule of Five, solubility, intestinal absorption, BBB permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and various toxicity endpoints (e.g., mutagenicity, carcinogenicity).[18][19]

Visualization of Workflows and Pathways

Diagrams are essential for representing the complex processes and relationships in computational drug discovery.

G General In Silico Drug Discovery Workflow cluster_prep Preparation Phase cluster_screen Screening & Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (3D Structure, Energy Minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (PDB Retrieval, Cleanup, Add Hydrogens) protein_prep->docking md_sim Molecular Dynamics Simulation (e.g., GROMACS) docking->md_sim Top Hits analysis Interaction & Stability Analysis (Binding Energy, RMSD, RMSF) docking->analysis md_sim->analysis admet ADMET Prediction (Drug-likeness, Toxicity) analysis->admet validation Experimental Validation (In Vitro Assays) admet->validation

Caption: A generalized workflow for in silico drug discovery studies.

Flavonoids are known to modulate numerous intracellular signaling pathways. Based on their predicted interactions with protein kinases like AKT, a plausible mechanism of action for this compound is the inhibition of pro-survival and proliferative pathways, which is highly relevant in cancer research.

G Hypothetical Inhibition of PI3K/AKT Signaling Pathway stimulus Growth Factor receptor Receptor Tyrosine Kinase (RTK) stimulus->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pdk1->akt Phosphorylates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes isoflavone This compound isoflavone->akt Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT pathway by this compound.

Conclusion

In silico studies provide a powerful and efficient framework for exploring the therapeutic potential of natural compounds like this compound. Computational analyses predict that this isoflavone and its analogs possess a range of promising bioactivities, including anticancer, antidiabetic, and anti-inflammatory effects. Molecular docking and dynamics simulations have identified plausible protein targets and elucidated the molecular basis for these activities, highlighting stable and high-affinity interactions. Furthermore, ADMET predictions suggest that this compound has favorable drug-like properties, making it a viable candidate for further development. While these computational findings are compelling, they serve as a critical foundation that must be validated through subsequent in vitro and in vivo experimental studies to confirm their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 5,7-Dihydroxyisoflavone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis and purification of 5,7-dihydroxyisoflavone and its key derivatives, including genistein (B1671435), biochanin A, and prunetin. The protocols are compiled from established literature and are intended to guide researchers in the efficient production and purification of these bioactive compounds.

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold and its derivatives can be achieved through various chemical strategies. Below are protocols for the synthesis of several key compounds.

General Synthesis of 5,7-Dihydroxyisoflavones

A common method for synthesizing the this compound core involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization.[1]

Protocol 1: General Synthesis via Chalcone Intermediate

Synthesis of Genistein (4',5,7-trihydroxyisoflavone)

Genistein can be synthesized from phloroglucinol and p-hydroxyphenylacetonitrile.

Protocol 2: Synthesis of Genistein

  • Hoesch Condensation: React phloroglucinol with p-hydroxyphenylacetonitrile in the presence of anhydrous zinc chloride and HCl gas in dry ether.

  • Hydrolysis: Hydrolyze the resulting intermediate with water under reflux conditions to yield 2,4,6-trihydroxy-α-(4-hydroxyphenyl)acetophenone.

  • Ring Closure: Cyclize the acetophenone derivative using a mixture of ethyl orthoformate, piperidine (B6355638), and pyridine (B92270) to form genistein.

Synthesis of Biochanin A (5,7-Dihydroxy-4'-methoxyisoflavone)

Biochanin A can be synthesized from phloroglucinol and p-methoxyphenylacetic acid.[3]

Protocol 3: Synthesis of Biochanin A

  • Condensation: React phloroglucinol with 4-methoxyphenylacetic acid in the presence of anhydrous zinc chloride and phosphorus oxychloride (POCl3) to form 2-(4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone.[3]

  • Cyclization: Cyclize the resulting deoxybenzoin (B349326) intermediate with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride or with ethyl orthoformate in the presence of a base like piperidine to yield biochanin A.[3]

Synthesis of Prunetin (5,4'-Dihydroxy-7-methoxyisoflavone)

Prunetin can be synthesized by the selective methylation of genistein or through a semi-synthetic route from naringenin (B18129).[4][5]

Protocol 4: Methylation of Genistein

  • Reaction Setup: Dissolve genistein (10.0 mmol) in N,N-dimethylformamide (DMF, 100 mL) in a round-bottomed flask.

  • Addition of Reagents: Add anhydrous potassium carbonate (5.0 mmol) and methyl iodide (40.0 mmol) to the solution with stirring.

  • Reaction: Seal the flask and react at 50°C under ultrasonic waves (40 kHz) for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and filter. Dilute the filtrate with DMF and pour it into cold water to precipitate the product.

  • Purification: Collect the solid by filtration, dry it under vacuum, and recrystallize from acetonitrile (B52724) to obtain prunetin.[5]

Protocol 5: Semisynthesis from Naringenin [4]

This multi-step synthesis involves the conversion of naringenin to a chalcone intermediate, followed by enzymatic deacetylation and oxidative rearrangement.

  • Chalcone Formation: Convert naringenin to its corresponding chalcone derivative.

  • Enzymatic Deacetylation: Employ a lipase (B570770) (e.g., from Candida antarctica) for the chemoenzymatic sequential deacetylation of the chalcone intermediate.

  • Oxidative Rearrangement: Use thallium(III) nitrate (B79036) for the oxidative rearrangement of the 2'-hydroxychalcone (B22705) precursor to form prunetin.[4]

Purification of this compound Derivatives

Purification is a critical step to obtain high-purity isoflavones for research and drug development. A combination of chromatographic and crystallization techniques is often employed.

Macroporous Resin Chromatography

This technique is effective for the initial enrichment of isoflavones from crude extracts or reaction mixtures.[6][7]

Protocol 6: Purification using Macroporous Resins

  • Resin Selection: Screen different macroporous resins (e.g., D101, AB-8, XAD4, HP20, AL-2) for their adsorption and desorption characteristics for the target isoflavone (B191592).[6][7]

  • Adsorption: Load the crude extract (dissolved in an appropriate solvent) onto a column packed with the selected resin.

  • Washing: Wash the column with deionized water to remove impurities.

  • Elution: Elute the adsorbed isoflavones with an appropriate concentration of ethanol (B145695) (e.g., 70% v/v).[6]

  • Concentration: Concentrate the eluate under reduced pressure to obtain an enriched isoflavone fraction.

Flash Chromatography

Flash chromatography is a rapid and efficient method for further purification.[7]

Protocol 7: Flash Chromatography Purification

  • Stationary Phase: Use silica (B1680970) gel as the stationary phase.

  • Mobile Phase: A common mobile phase is a gradient of n-hexane and ethyl acetate.

  • Sample Loading: Dissolve the enriched isoflavone fraction in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the selected mobile phase at an optimized flow rate (e.g., 50 mL/min).

  • Fraction Collection: Collect fractions and monitor by TLC to pool the fractions containing the pure compound.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain the purified isoflavone.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used for the final purification to achieve high purity.

Protocol 8: Preparative HPLC Purification

  • Column: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of water (often with a small amount of acid like acetic acid or formic acid for better peak shape) and methanol or acetonitrile is typically used.

  • Injection: Inject the partially purified isoflavone sample.

  • Detection: Monitor the elution using a UV detector at a wavelength where the isoflavone has strong absorbance (e.g., ~260 nm).

  • Fraction Collection: Collect the peak corresponding to the target isoflavone.

  • Solvent Removal: Remove the solvent from the collected fraction by lyophilization or rotary evaporation.

Crystallization

Crystallization is a powerful technique for obtaining highly pure compounds.[8]

Protocol 9: Antisolvent Crystallization

  • Dissolution: Dissolve the purified isoflavone in a suitable solvent in which it is highly soluble.

  • Antisolvent Addition: Slowly add an antisolvent (a solvent in which the isoflavone is poorly soluble, e.g., water) to the solution with stirring.

  • Crystallization: Continue stirring for a period (e.g., 1 hour) at room temperature to allow for complete crystallization.

  • Isolation: Collect the crystals by filtration.

  • Drying: Dry the crystals under vacuum.

Protocol 10: Fractional Crystallization

This method is used to separate a mixture of isoflavones, such as daidzein (B1669772) and genistein.[8] It relies on the differential solubility of the compounds in a particular solvent system at varying temperatures.

Data Presentation

Table 1: Summary of Synthesis Yields for Prunetin

MethodStarting MaterialKey ReagentsSolventYield (%)Reference
MethylationGenisteinMethyl iodide, K2CO3DMF81.0 - 85.1[5]
SemisynthesisNaringeninLipase, Tl(NO3)3Various26 (overall)[4]

Table 2: Purification of Biochanin A and Genistein using Macroporous Resin and Flash Chromatography [7]

CompoundResin Enrichment FactorResin Recovery (%)Flash Chromatography Purity (%)Flash Chromatography Recovery (%)
Biochanin A6.6087.13>9580.13
Genistein6.4184.60>9573.11

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound Derivatives

This compound derivatives, such as genistein and biochanin A, exert their biological effects by modulating various intracellular signaling pathways. These isoflavones are known to inhibit protein tyrosine kinases, interact with estrogen receptors, and influence inflammatory and cell proliferation pathways.[9][10][11][12]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK (ERK1/2) EGFR->MAPK ER_alpha_beta ERα / ERβ ER_n ER ER_alpha_beta->ER_n Isoflavones This compound Derivatives (Genistein, Biochanin A) Isoflavones->EGFR Inhibition Isoflavones->ER_alpha_beta Modulation Topoisomerase_II Topoisomerase II Isoflavones->Topoisomerase_II Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Isoflavones->Cell_Cycle_Arrest Induction Apoptosis Apoptosis Isoflavones->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Activation Proliferation_Metastasis Proliferation & Metastasis mTOR->Proliferation_Metastasis MAPK->Proliferation_Metastasis IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkappaB_IkappaB NF-κB - IκB NFkappaB NF-κB NFkappaB_IkappaB->NFkappaB NFkappaB_n NF-κB NFkappaB->NFkappaB_n Topoisomerase_II->Cell_Cycle_Arrest Gene_Transcription Gene Transcription NFkappaB_n->Gene_Transcription ERE ERE ER_n->ERE ERE->Gene_Transcription Inflammation Inflammation (e.g., COX-2, TNF-α) Gene_Transcription->Inflammation Gene_Transcription->Proliferation_Metastasis

Caption: Signaling pathways modulated by this compound derivatives.

Experimental Workflow for Synthesis and Purification

The general workflow for producing high-purity this compound derivatives involves a multi-stage process from synthesis to final purification and characterization.

Experimental_Workflow start Start: Starting Materials (e.g., Phloroglucinol, Genistein) synthesis Chemical Synthesis (e.g., Condensation, Cyclization, Methylation) start->synthesis workup Reaction Work-up (e.g., Extraction, Precipitation) synthesis->workup crude_product Crude Product workup->crude_product pre_purification Pre-purification (Macroporous Resin or Flash Chromatography) crude_product->pre_purification enriched_product Enriched Product pre_purification->enriched_product final_purification Final Purification (Preparative HPLC or Crystallization) enriched_product->final_purification pure_product Pure Isoflavone Derivative final_purification->pure_product analysis Characterization (HPLC, NMR, MS) pure_product->analysis end End: Pure Compound analysis->end

Caption: General workflow for synthesis and purification of isoflavones.

References

Application Note: Quantification of 5,7-Dihydroxyisoflavone in Plant Extracts by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 5,7-Dihydroxyisoflavone is a naturally occurring isoflavone (B191592) found in various plants, recognized for its potential biological activities.[1] Accurate and sensitive quantification of this compound in plant extracts is essential for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers excellent selectivity and sensitivity for this purpose.[2] This document provides a detailed protocol for the extraction and quantification of this compound from plant matrices.

Principle This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components within a plant extract. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Following chromatographic separation, the analyte is ionized using Electrospray Ionization (ESI) and detected by a mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[3]

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

A robust extraction protocol is critical for the accurate quantification of isoflavones from complex plant matrices.[4][5] The following procedure is a general guideline and may require optimization for specific plant materials.

  • Grinding: Dry the plant material (e.g., leaves, roots) and grind it into a fine, homogeneous powder.[6]

  • Extraction Solvent: Prepare an extraction solvent of 80% methanol (B129727) in water with 0.1% formic acid. Acidified solvents can improve the extraction efficiency of isoflavones.[7]

  • Ultrasonic Extraction:

    • Weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 20 mL of the extraction solvent.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[8]

  • Centrifugation: Centrifuge the mixture at 4,000 rpm for 15 minutes to pellet the solid material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.[8]

HPLC-MS Instrumentation and Conditions

The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[10]
Gradient Elution 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-15 min, 10% B (equilibration)
Flow Rate 0.4 mL/min[9]
Column Temperature 40°C[9]
Injection Volume 5 µL

Table 2: Mass Spectrometry Method Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[11]
Precursor Ion ([M-H]⁻) m/z 253.1[1]
MRM Transitions Quantifier: 253.1 → 225.1
Qualifier: 253.1 → 209.1
Dwell Time 100 ms
Collision Energy (CE) Optimized for the specific instrument; typically 15-30 eV
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Standard Preparation and Calibration
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in methanol.

  • Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Calibration Curve: Inject the working standards into the HPLC-MS system. Construct a calibration curve by plotting the peak area of the quantifier MRM transition against the corresponding concentration.

Workflow Diagram

HPLC_MS_Workflow Plant Dried Plant Material Grind Grinding & Homogenization Plant->Grind Extract Ultrasonic Extraction (80% Methanol) Grind->Extract Separate Centrifugation & Filtration (0.45 µm Filter) Extract->Separate Inject HPLC-MS Analysis (MRM Mode) Separate->Inject Process Data Processing (Calibration Curve) Inject->Process Result Quantification Result (Concentration of this compound) Process->Result

Caption: Experimental workflow for this compound quantification.

Method Validation and Data Presentation

The analytical method should be validated for linearity, sensitivity, accuracy, and precision according to established guidelines. The following tables summarize typical performance characteristics for isoflavone quantification methods.[12][13]

Table 3: Linearity and Sensitivity

ParameterTypical Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (R²) > 0.995[10]
Limit of Detection (LOD) 0.1 - 1.5 ng/mL[3][11]
Limit of Quantification (LOQ) 0.5 - 5.5 ng/mL[3][11]

Table 4: Accuracy and Precision

ParameterQC LevelTypical Value
Accuracy (% Recovery) Low, Medium, High95 - 105%[3][10]
Precision (% RSD)
- Intra-dayLow, Medium, High< 5%[10]
- Inter-dayLow, Medium, High< 10%[10]

Conclusion

This application note provides a comprehensive and robust HPLC-MS protocol for the selective and sensitive quantification of this compound in plant extracts. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical validation parameters, offer a solid foundation for researchers in natural product analysis and drug development.[2][6] Adherence to this protocol can ensure accurate and reproducible results, facilitating the quality control and further investigation of plant-derived bioactive compounds.

References

Application Notes and Protocols for the Extraction and Isolation of 5,7-Dihydroxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and isolation of 5,7-Dihydroxyisoflavone (also known as Biochanin A), a bioactive isoflavone (B191592) with significant interest in pharmaceutical and nutraceutical research. This document outlines various extraction techniques from natural sources, purification methodologies, and the key signaling pathways modulated by this compound.

Introduction

This compound is a naturally occurring O-methylated isoflavone found in various plants, including red clover (Trifolium pratense), chickpeas, soybeans, and peanuts.[1] It is recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1] The effective extraction and isolation of high-purity this compound are crucial for research and development. This document provides a comprehensive guide to established laboratory methods.

Extraction Techniques

The choice of extraction method depends on factors such as the plant matrix, solvent efficiency, and available equipment. Both conventional and modern techniques have been successfully employed for the extraction of this compound.

Comparison of Extraction Methods

The following table summarizes quantitative data for various extraction methods to facilitate comparison.

Extraction MethodPlant SourceSolventSolvent:Solid RatioTemperatureTimeYield/PurityReference
MacerationRed Clover70% Ethanol (B145695)10:1 (v/w)40°C30 min-[2]
Soxhlet ExtractionRed Clover70% Ethanol10:1 (v/w)Boiling Point60 min-[3]
Ultrasound-AssistedIris tectorum70% Methanol (B129727)15:1 (ml/g)45°C45 minHigh Yield[4]
Ultrasound-AssistedSoybean50% Ethanol50:1 (ml/g)60°C20 minQuantitative[5]
Microwave-AssistedMandarin Peel30-90% Ethanol0.1-0.3% (w/v)< 75°C-High Yield[6]
Macroporous ResinSoybean Extract70% Ethanol (eluent)-Room Temp-8.7-fold increase in content[7]
Experimental Protocols

Maceration is a simple and widely used method for extracting thermolabile compounds.

Protocol:

  • Grind the dried plant material (e.g., red clover blossoms) to a coarse powder.

  • Weigh 10 g of the powdered material and place it in a closed container.

  • Add 100 mL of 70% ethanol to the container, ensuring the powder is fully submerged.[3]

  • Seal the container and allow it to stand for at least three days at room temperature, with occasional agitation.[8]

  • After the maceration period, filter the mixture to separate the extract from the solid plant residue.

  • Wash the residue with a small amount of the solvent to recover any remaining extract.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.

Soxhlet extraction is a continuous extraction method that is more efficient than maceration but requires thermostable compounds.

Protocol:

  • Grind 10 g of dried red clover flowers into a powder.[3]

  • Place the powdered material into a cellulose (B213188) thimble.

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 150 mL of 70% ethanol and connect it to the Soxhlet extractor.[3]

  • Assemble the condenser on top of the extractor.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back down onto the thimble, extracting the desired compounds.

  • Continue the extraction for approximately 60 minutes.[3]

  • After extraction, cool the apparatus and collect the extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator.

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.

Protocol:

  • Weigh 0.5 g of finely ground plant material (40-60 mesh).[4]

  • Place the sample in an extraction vessel and add 7.5 mL of 70% methanol (15:1 solvent-to-solid ratio).[4]

  • Place the vessel in an ultrasonic bath at 45°C.[4]

  • Apply ultrasound at a power of 175 W for 45 minutes.[4]

  • After extraction, centrifuge the mixture to separate the supernatant.

  • Collect the supernatant and repeat the extraction on the residue for exhaustive extraction if necessary.

  • Combine the supernatants and concentrate them under reduced pressure.

MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.

Protocol:

  • Place 1 g of powdered plant material in a microwave extraction vessel.

  • Add 30 mL of 50% ethanol (30:1 solvent-to-material ratio).[9]

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power to 500 W and the temperature to 50°C.[9]

  • Extract for 20 minutes.[9]

  • After extraction, allow the vessel to cool before opening.

  • Filter the extract and concentrate it using a rotary evaporator.

Purification Techniques

The crude extract obtained from any of the above methods contains a mixture of compounds. Further purification is necessary to isolate this compound.

Macroporous Resin Column Chromatography

This technique is effective for the initial enrichment of isoflavones from the crude extract.

Protocol:

  • Select a suitable macroporous resin (e.g., D101).[10]

  • Pack the resin into a glass column and equilibrate it with deionized water.

  • Dissolve the crude extract in an appropriate solvent and adjust the pH to 6-7.[11]

  • Load the extract solution onto the column at a flow rate of 3 bed volumes per hour (BV/h).[11]

  • Wash the column with deionized water to remove impurities.

  • Elute the adsorbed isoflavones with 80% ethanol at a flow rate of 3 BV/h.[11]

  • Collect the eluate and concentrate it under reduced pressure.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used for the final purification of this compound.

Protocol:

  • Dissolve the enriched extract from the macroporous resin step in the mobile phase.

  • Use a C18 reversed-phase column (e.g., 250 mm × 10.0 mm, 5 µm).[12]

  • Set up a mobile phase of methanol and 0.1% aqueous acetic acid.[12] An isocratic elution with 70:30 (v/v) methanol:acetic acid solution can be effective.[12]

  • Set the flow rate to 5.0 mL/min and the column temperature to 30°C.[12]

  • Monitor the effluent at a wavelength of 276 nm.[12]

  • Inject the sample and collect the fractions corresponding to the peak of this compound.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Recrystallization

Recrystallization is a final purification step to obtain high-purity crystalline this compound.

Protocol:

  • Dissolve the purified this compound from Prep-HPLC in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).

  • If the solution is colored, add a small amount of activated charcoal and heat briefly.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualized Workflows and Signaling Pathways

Experimental Workflow

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Dried Plant Material (e.g., Red Clover) Grinding Grinding Plant_Material->Grinding Extraction Extraction (Maceration, Soxhlet, UAE, or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Enriched_Fraction Enriched Isoflavone Fraction Macroporous_Resin->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_Fractions Pure this compound Fractions Prep_HPLC->Pure_Fractions Recrystallization Recrystallization Pure_Fractions->Recrystallization Final_Product High-Purity this compound Recrystallization->Final_Product

Caption: General workflow for extraction and purification of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation and cancer progression.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER-2 Receptor PI3K PI3K HER2->PI3K Activates MAPK MAPK (Erk1/2) HER2->MAPK Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates I_kappa_B IκBα NF_kappa_B_complex NF-κB-IκBα Complex NF_kappa_B_complex->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB NF_kappa_B_complex->NF_kappa_B Release Gene_Transcription Gene Transcription (Inflammation, Proliferation) NF_kappa_B->Gene_Transcription Promotes Biochanin_A This compound (Biochanin A) Biochanin_A->HER2 Inhibits Biochanin_A->Akt Inhibits Phosphorylation Biochanin_A->mTOR Inhibits Phosphorylation Biochanin_A->MAPK Inhibits Phosphorylation Biochanin_A->I_kappa_B Inhibits Degradation

Caption: Inhibition of key signaling pathways by this compound.

References

Application Notes and Protocols for the Analytical Detection of 5,7-Dihydroxyisoflavone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7-Dihydroxyisoflavone, a key isoflavone, and its metabolites are of significant interest in nutritional science and drug development due to their potential health benefits. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control of dietary supplements. These application notes provide detailed protocols for the extraction and quantification of this compound and its primary metabolites, such as daidzein (B1669772), equol (B1671563), and O-desmethylangolensin (O-DMA), from various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Daidzein

The bacterial metabolism of daidzein in the gut leads to the formation of key metabolites like equol and O-desmethylangolensin (O-DMA).[1][2][3][4] The production of these metabolites varies significantly among individuals.[2]

Daidzein Metabolism Metabolic Pathway of Daidzein Daidzein Daidzein Dihydrodaidzein Dihydrodaidzein Daidzein->Dihydrodaidzein Reduction ODMA O-desmethylangolensin (O-DMA) Daidzein->ODMA Ring Cleavage Equol Equol Dihydrodaidzein->Equol Deoxygenation

Fig. 1: Simplified metabolic pathway of daidzein.

Experimental Protocols

Sample Preparation from Biological Matrices (Urine and Plasma)

This protocol outlines the extraction of isoflavones and their metabolites from urine and plasma samples, often involving enzymatic hydrolysis to release conjugated forms.

Materials:

  • Urine or plasma samples

  • β-glucuronidase/sulfatase from Helix pomatia[5][6]

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Ethyl acetate (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Enzymatic Hydrolysis:

    • To 1 mL of urine or plasma, add 1 mL of sodium acetate buffer.

    • Add 50 µL of β-glucuronidase/sulfatase solution.

    • Incubate at 37°C for 12-18 hours to deconjugate the metabolites.[7]

  • Liquid-Liquid Extraction (LLE):

    • After incubation, add 5 mL of ethyl acetate to the sample.

    • Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 5 mL of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Reconstitute the dried extract from the LLE step in 1 mL of 10% methanol in water and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove interferences.

    • Elute the analytes with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under nitrogen.

  • Final Sample Preparation:

    • Reconstitute the final dried residue in 200 µL of the initial mobile phase (e.g., 80% Acetonitrile) for LC-MS/MS analysis.[8]

Sample Preparation Workflow Workflow for Biological Sample Preparation start Urine/Plasma Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) start->hydrolysis lle Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->lle evap1 Evaporation lle->evap1 spe Solid-Phase Extraction (C18 Cartridge) evap1->spe evap2 Evaporation spe->evap2 reconstitution Reconstitution evap2->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis Method Selection Logic Decision Tree for Analytical Method Selection start Start: Define Analytical Goal matrix What is the sample matrix? start->matrix goal Qualitative or Quantitative Analysis? matrix->goal Food/Supplement matrix->goal Biological Fluid hplc_uv HPLC-UV goal->hplc_uv Quantitative (High Conc.) lc_ms LC-MS goal->lc_ms Qualitative/Semi-Quantitative lc_msms LC-MS/MS goal->lc_msms Quantitative (Low Conc.) gc_ms GC-MS (with derivatization) goal->gc_ms Volatile Metabolites

References

Application Notes and Protocols: 5,7-Dihydroxyisoflavone in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,7-Dihydroxyisoflavone and its derivatives in preclinical anticancer research. The information compiled from recent studies highlights its potential as an anti-tumor agent, detailing its effects on apoptosis, cell cycle, and related signaling pathways.

In Vitro Efficacy of this compound and Related Compounds

This compound and its analogs have demonstrated significant anticancer activity across a variety of cancer cell lines. The primary mechanisms of action include the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of this compound and Analogs in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 ValueAssayReference
5,7-DimethoxyflavoneHepG2Liver Cancer25 µMMTT Assay[1][2][3]
(2R)-5,7-dihydroxyflavanoneHT29Colon Cancer58.9 mg/LMTT Assay[4]
(2R)-5,7-dihydroxyflavanonePC-3Prostate Cancer30.9 mg/LMTT Assay[4]
(2R)-5,7-dihydroxyflavanoneA549Lung Cancer30.9 mg/LMTT Assay[4]
(2R)-5,7-dihydroxyflavanoneMDA-MB-231Breast Cancer30.9 mg/LMTT Assay[4]
(2R)-5,7-dihydroxyflavanoneSiHaCervical Cancer30.9 mg/LMTT Assay[4]
Table 2: Apoptosis Induction by this compound and Analogs
CompoundCell LineConcentrationTreatment Time% Apoptotic CellsMethodReference
5,7-Dihydroxy-4'-methoxyisoflavoneU2OSDose-dependent-Increased early apoptotic cellsFlow Cytometry[5]
5,7-Dihydroxyflavone + TRAILHepG220 µM + 6 nM24 hStrong apoptotic responseFlow Cytometry (PI Staining)[6]
5,7-Dihydroxyflavone + TRAILJurkat20 µM + 6 nM24 hStrong apoptotic responseHoechst 33258 Staining[6]
5,7-Dihydroxyflavone + TRAILHeLa20 µM + 6 nM24 hStrong apoptotic responseHoechst 33258 Staining[6]
Table 3: Cell Cycle Arrest Induced by this compound and Related Compounds
CompoundCell LineConcentrationTreatment TimeCell Cycle Phase ArrestReference
5,7-DimethoxyflavoneHepG2Dose-dependent-Sub-G1[1][2][3]
(2R)-5,7-dihydroxyflavanoneA549-24 and 48 hG1[4]
DaidzeinMCF-7> 5 µM72 hG1 and G2/M[7]
DaidzeinMDA-MB-453> 10 µM72 hG1 and G2/M[7]
GenisteinHCT-116, SW-480Dose-dependent-G2/M[8][9]
5,7-DimethoxycoumarinB16, A375Dose-dependent-G0/G1[10]

In Vivo Studies

Preclinical in vivo models have corroborated the in vitro anticancer effects of 5,7-dihydroxyflavone.

Table 4: In Vivo Antitumor Activity
CompoundCancer ModelTreatmentOutcomeReference
5,7-Dihydroxyflavone + TRAILHepG2 Xenograft30 mg/kg/day + 10 mg/kg/day for 28 daysReduced tumor burden[6]

Signaling Pathways Modulated by this compound and Analogs

The anticancer effects of these compounds are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Apoptosis Induction via ERK and Akt Inhibition

5,7-Dihydroxy-4'-methoxyisoflavone has been shown to induce apoptosis in human osteosarcoma cells by inhibiting the ERK and Akt signaling pathways.[5] This leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[5]

5,7-Dihydroxy-4'-methoxyisoflavone 5,7-Dihydroxy-4'-methoxyisoflavone ERK p-ERK 5,7-Dihydroxy-4'-methoxyisoflavone->ERK inhibits Akt p-Akt 5,7-Dihydroxy-4'-methoxyisoflavone->Akt inhibits Bcl2 Bcl-2 5,7-Dihydroxy-4'-methoxyisoflavone->Bcl2 downregulates Bax Bax 5,7-Dihydroxy-4'-methoxyisoflavone->Bax upregulates ERK->Bcl2 activates Akt->Bcl2 activates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis activates

Caption: Inhibition of ERK and Akt pathways by 5,7-Dihydroxy-4'-methoxyisoflavone.

Sensitization to TRAIL-Induced Apoptosis

5,7-Dihydroxyflavone enhances the apoptotic potential of TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) in cancer cells.[6][11][12] This is achieved by up-regulating Bax, down-regulating anti-apoptotic proteins like Bcl-2 and Mcl-1, and inhibiting the activation of Akt and STAT3.[6][11]

cluster_0 5,7-Dihydroxyflavone 5,7-Dihydroxyflavone 5,7-Dihydroxyflavone Bax_up Bax upregulation 5,7-Dihydroxyflavone->Bax_up Bcl2_down Bcl-2, Mcl-1 downregulation 5,7-Dihydroxyflavone->Bcl2_down Akt_inhibit Akt inhibition 5,7-Dihydroxyflavone->Akt_inhibit STAT3_inhibit STAT3 inhibition 5,7-Dihydroxyflavone->STAT3_inhibit Mitochondria Mitochondria Bax_up->Mitochondria promotes Bcl2_down->Mitochondria removes inhibition Apoptosis Apoptosis Akt_inhibit->Apoptosis removes inhibition STAT3_inhibit->Apoptosis removes inhibition TRAIL TRAIL DR4_DR5 DR4/DR5 TRAIL->DR4_DR5 DISC DISC DR4_DR5->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase8->Mitochondria amplification loop Mitochondria->Apoptosis

Caption: Sensitization to TRAIL-mediated apoptosis by 5,7-Dihydroxyflavone.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 A Seed cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Add MTT solution and incubate B->C D Add solubilization solution (e.g., DMSO) C->D E Measure absorbance at 570 nm D->E

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentration of this compound for the specified duration.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 3: Cell Cycle Analysis (PI Staining)

This protocol uses propidium iodide staining of DNA to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis assay protocol.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at 37°C for 30 minutes.

  • Analyze the DNA content by flow cytometry. Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Western Blotting

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

Caption: General workflow for Western blotting.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Visualize the protein bands using an imaging system. Quantify band intensities relative to a loading control (e.g., Actin).

Protocol 5: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse model.[6]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cells (e.g., HepG2)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., by oral gavage or intraperitoneal injection) and/or other agents (like TRAIL) according to the desired dosing schedule and duration (e.g., daily for 28 days). The control group receives the vehicle.[6]

  • Measure tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, Western blotting).

These notes and protocols provide a foundational framework for researchers investigating the anticancer properties of this compound. Adherence to these standardized methods will facilitate the generation of robust and reproducible data, ultimately contributing to the development of novel cancer therapies.

References

Application Notes & Protocols: Methods for Assessing the Bioavailability of 5,7-Dihydroxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

5,7-Dihydroxyisoflavone is a key isoflavone (B191592) and a metabolite of daidzein (B1669772), a compound abundant in soy products. Isoflavones have garnered significant attention for their potential health benefits, acting as phytoestrogens and possessing antioxidant and anti-inflammatory properties.[1] However, the therapeutic efficacy of any compound is fundamentally dependent on its bioavailability—the rate and extent to which the active substance is absorbed from a pharmaceutical form and becomes available at the site of action.[2]

Assessing the bioavailability of this compound is critical for understanding its pharmacokinetic profile and translating in vitro findings into potential in vivo effects. This document provides a comprehensive overview of the methodologies used to evaluate the key determinants of oral bioavailability: intestinal permeability, metabolic stability, and overall in vivo absorption, distribution, metabolism, and excretion (ADME).

2.0 Key Bioavailability Assessment Workflow

The assessment of a compound's bioavailability typically follows a tiered approach, moving from high-throughput in vitro screens to more complex and resource-intensive in vivo studies. This workflow allows for early identification of compounds with favorable pharmacokinetic properties.

Bioavailability_Workflow cluster_In_Vivo In Vivo Validation cluster_Analysis Analysis caco2 Caco-2 Permeability Assay (Absorption Potential) analytics LC-MS/MS Quantification caco2->analytics microsomes Liver Microsome Stability (Metabolic Stability) microsomes->analytics pk_study Pharmacokinetic Study (Rat/Mouse Model) pk_study->analytics data_analysis Data Analysis & Modeling (Papp, CLint, AUC, Cmax) analytics->data_analysis data_analysis->pk_study Refine Dosing

Caption: General workflow for assessing the bioavailability of a test compound.

3.0 In Vitro Methods

In vitro models are essential for the initial screening of drug candidates, providing insights into specific aspects of bioavailability in a controlled, high-throughput environment.

3.1 Intestinal Permeability: Caco-2 Assay

The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption.[3] These cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters.[4] The assay measures the apparent permeability coefficient (Papp), a quantitative measure of the rate of passage of a compound across the cell monolayer.[3][5]

3.1.1 Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[3]

    • Seed cells at a density of approximately 8 x 10⁴ cells/cm² onto the apical (AP) side of Transwell™ polycarbonate inserts (e.g., 12-well plates).[3]

    • Culture the cells for 21 days to allow for full differentiation and polarization, changing the medium every 2-3 days.[3][6]

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. Only use monolayers with TEER values exceeding 300 Ω·cm²[5].

    • Confirm integrity by assessing the permeability of a paracellular marker like Lucifer Yellow. The Papp for this marker should be below 1.0 x 10⁻⁶ cm/s.[3]

  • Transport Experiment:

    • Prepare a stock solution of this compound in DMSO. Dilute with pre-warmed Hanks' Balanced Salt Solution (HBSS, pH 7.4) to the final working concentration (e.g., 10-50 µM). The final DMSO concentration should not exceed 1%.[3][5]

    • Wash the cell monolayers twice with warm HBSS.

    • Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking (e.g., 60 rpm) for a set period, typically 1-2 hours.[4]

    • At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.

  • Sample Analysis & Data Calculation:

    • Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.[2]

    • Calculate the Papp value using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of appearance of the compound in the receiver chamber.[3]

        • A is the surface area of the membrane (e.g., 1.12 cm² for a 12-well plate).[3]

        • C₀ is the initial concentration in the donor chamber.[3]

    • Calculate the Efflux Ratio (ER) to assess active transport:

      • ER = Papp (B-A) / Papp (A-B)

      • An ER greater than 2 suggests the compound is a substrate for active efflux transporters.[3]

3.1.2 Data Presentation: Permeability of Isoflavones

CompoundConcentration (µM)DirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Daidzein 50A -> B14.0 ± 1.20.9High
50B -> A12.6 ± 1.5
This compound N/AA -> BNot ReportedNot ReportedExpected High
N/AB -> ANot Reported
Propranolol (High Perm.) 10A -> B20.5 ± 2.1-High
Atenolol (Low Perm.) 10A -> B0.4 ± 0.1-Low

Note: Daidzein data is representative. Papp values can vary based on experimental conditions. Predicted absorption for this compound is an estimation based on its structure as an aglycone.

3.2 Metabolic Stability: Liver Microsome Assay

Hepatic first-pass metabolism is a major determinant of oral bioavailability. In vitro metabolic stability assays using liver microsomes, which contain key phase I (e.g., Cytochrome P450s) and phase II enzymes, are used to predict a compound's rate of hepatic clearance.[7][8] The assay measures the rate of disappearance of the parent compound over time to determine its intrinsic clearance (CLint) and metabolic half-life (t½).[7]

3.2.1 Experimental Protocol: Metabolic Stability in Rat Liver Microsomes (RLM)

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • Prepare a 0.1 M phosphate (B84403) buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Thaw pooled rat liver microsomes (RLM) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.

  • Incubation Procedure:

    • Pre-warm the RLM suspension and NADPH-regenerating system at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the this compound stock solution to the RLM suspension to achieve a final substrate concentration (e.g., 1 µM).

    • Immediately start the incubation by adding the pre-warmed NADPH-regenerating system.

    • Incubate the mixture in a shaking water bath at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

    • Include control incubations: one without NADPH to check for non-enzymatic degradation and a positive control with a known rapidly metabolized compound (e.g., verapamil).[9]

  • Sample Analysis & Data Calculation:

    • Centrifuge the terminated samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½): t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)

3.2.2 Data Presentation: Metabolic Stability Parameters

CompoundSpeciest½ (min)CLint (µL/min/mg protein)Predicted Hepatic Extraction
This compound RatNot ReportedNot ReportedExpected Moderate to High
Testosterone (High CL) Rat< 10> 138High
Warfarin (Low CL) Rat> 60< 23Low

Note: Predicted extraction for this compound is an estimation. Isoflavones generally undergo significant phase II metabolism (glucuronidation and sulfation).

4.0 In Vivo Pharmacokinetic Studies

In vivo studies in animal models, such as rats or mice, are the definitive step in determining bioavailability.[10] These studies provide key pharmacokinetic parameters by measuring the concentration of the compound and its metabolites in blood plasma over time after administration.[4]

Bioavailability_Factors cluster_GI Gastrointestinal Tract cluster_Liver Liver cluster_Circulation Systemic Circulation Absorption Absorption (Permeability) Metabolism_Gut Gut Wall Metabolism Absorption->Metabolism_Gut Enters Portal Vein Bioavailability Bioavailable Fraction Absorption->Bioavailability Bypasses Gut Metabolism Metabolism_Liver First-Pass Metabolism Metabolism_Gut->Metabolism_Liver Metabolism_Liver->Bioavailability OralDose Oral Dose OralDose->Absorption

Caption: Key physiological factors influencing oral bioavailability.

4.1 Experimental Protocol: Oral Pharmacokinetic Study in Rats

  • Animal Handling and Dosing:

    • Use adult male Wistar or Sprague-Dawley rats (n=3-6 per group).[2][10]

    • Fast animals overnight with free access to water.

    • Administer this compound via oral gavage at a defined dose (e.g., 10 mg/kg). The compound should be formulated in a suitable vehicle (e.g., a suspension in 0.5% carboxymethylcellulose).[10]

    • For determining absolute bioavailability, a separate group of rats should receive the compound via intravenous (IV) administration (e.g., 5 mg/kg).[4]

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-200 µL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect samples into heparinized tubes and immediately centrifuge to obtain plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Preparation and Analysis:

    • Perform protein precipitation or liquid-liquid extraction on plasma samples to isolate the analyte.[11]

    • Quantify the plasma concentrations of this compound (and any major metabolites) using a validated LC-MS/MS method.[2]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters include:

      • Cmax: Maximum observed plasma concentration.[2]

      • Tmax: Time to reach Cmax.[2]

      • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

      • t½: Elimination half-life.

      • Absolute Bioavailability (F%): (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.[4]

4.2 Data Presentation: Pharmacokinetic Parameters of Daidzein in Rats

The following table provides pharmacokinetic data for daidzein (the parent compound of this compound) after oral administration in rats, serving as a reference.

ParameterDaidzein Suspension (10 mg/kg)Daidzein Solution (10 mg/kg)
Cmax (µg/L) 127.3601.1[2]
Tmax (h) 5.000.46[2]
AUC (µg·h/L) 1059.22118.6
Absolute Bioavailability (F%) 6.1% (free) / 12.2% (total)12.8% (free) / 47.0% (total)[2]

Data from a study on daidzein in Wistar rats. "Total" includes free daidzein plus its conjugated metabolites.[2] This highlights the extensive metabolism that isoflavones undergo.

5.0 Potential Signaling Pathway Interactions

Flavonoids, including compounds structurally similar to this compound, are known to modulate various intracellular signaling pathways. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for regulating inflammation and cell proliferation. Inhibition of this pathway is a potential mechanism for the anti-inflammatory and anticancer effects of flavonoids.[12][13]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerizes gene Gene Transcription (e.g., Inflammatory Mediators) dimer->gene Translocates to Nucleus cytokine Cytokine cytokine->receptor flavonoid This compound (Potential Inhibitor) flavonoid->jak Inhibits Phosphorylation

Caption: Potential inhibition of the JAK/STAT signaling pathway by flavonoids.

The assessment of this compound's bioavailability requires a multi-faceted approach combining in vitro and in vivo methods. The protocols outlined here for Caco-2 permeability, liver microsomal stability, and rodent pharmacokinetic studies provide a robust framework for this evaluation. While specific quantitative data for this compound remains to be fully elucidated, the data from its precursor, daidzein, suggests that it is likely well-absorbed but may undergo extensive first-pass metabolism. Further studies are necessary to generate specific Papp, CLint, and in vivo pharmacokinetic parameters for this compound to fully characterize its potential as a therapeutic agent.

References

5,7-Dihydroxyisoflavone: Application Notes and Protocols for Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxyisoflavone is a naturally occurring isoflavonoid, a class of compounds known for a variety of biological activities.[1] Found in various plants, particularly legumes, this compound is of significant interest in pharmacological research due to its potential antioxidant, anti-inflammatory, and phytoestrogenic properties.[1] Its core structure, a 3-phenylchromen-4-one skeleton with hydroxyl groups at positions 5 and 7, is believed to be crucial for its biological effects. These application notes provide a comprehensive guide for utilizing this compound as a tool compound in pharmacological studies, offering detailed protocols for in vitro assays and summarizing key signaling pathways it may modulate.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₅H₁₀O₄[2]
Molecular Weight 254.24 g/mol [2]
Appearance Solid[2]
Melting Point 205 °C[2]
Solubility Soluble in organic solvents like DMSO and ethanol; moderately soluble in water.[1]
CAS Number 4044-00-2[2]

Data Presentation

Quantitative data such as IC₅₀ and EC₅₀ values for this compound are not extensively reported in publicly available literature. Researchers are encouraged to determine these values empirically for their specific experimental models. The following tables are provided as templates for summarizing experimental findings.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

AssayCell LineStimulantMeasured ParameterIC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)NitriteData to be generated
TNF-α ProductionRAW 264.7LPS (1 µg/mL)TNF-αData to be generated
IL-6 ProductionRAW 264.7LPS (1 µg/mL)IL-6Data to be generated

Table 2: Antioxidant Capacity of this compound

AssayMethodMeasured ParameterEC₅₀ (µM)
ROS ScavengingDCFH-DAIntracellular ROSData to be generated
Radical ScavengingDPPHDPPH radicalData to be generated

Table 3: Cytotoxicity of this compound

Cell LineAssayIncubation Time (h)IC₅₀ (µM)
RAW 264.7MTT24Data to be generated
HepG2MTT24Data to be generated
SH-SY5YMTT24Data to be generated

Key Signaling Pathways

Based on studies of structurally related flavonoids, this compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3] These pathways are central to the production of pro-inflammatory mediators.

NF-kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_active Active NF-κB IkBa->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Compound This compound Compound->IKK Inhibits Compound->NFkB_active Inhibits Translocation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 Activate JNK->AP1 Activate p38->AP1 Activate Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Induces Compound This compound Compound->ERK Inhibits Phosphorylation Compound->JNK Inhibits Phosphorylation Compound->p38 Inhibits Phosphorylation Experimental_Workflow start Start prep Prepare this compound Stock Solution (in DMSO) start->prep cytotoxicity Determine Non-Toxic Concentration Range (MTT Assay) prep->cytotoxicity cell_culture Culture Cells (e.g., RAW 264.7, HepG2) cell_culture->cytotoxicity bioassays Perform Biological Assays (Anti-inflammatory, Antioxidant) cytotoxicity->bioassays data_analysis Data Collection and Analysis bioassays->data_analysis mechanism Investigate Mechanism of Action (Western Blot, ELISA) data_analysis->mechanism end End mechanism->end

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 5,7-Dihydroxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of 5,7-Dihydroxyisoflavone (chrysin) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound, also known as chrysin, is a lipophilic compound and is practically insoluble in water.[1] Its reported aqueous solubility is very low, approximately 3.7 µg/mL.[1] This poor water solubility can significantly limit its use in aqueous-based experimental systems and can negatively impact its bioavailability.[2]

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in several organic solvents. It is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) at approximately 30 mg/mL.[3] It also shows solubility in other organic solvents such as ethanol (B145695), acetone, and methanol (B129727).[4] When preparing stock solutions, it is crucial to use anhydrous solvents, as the presence of water can reduce solubility.

Q3: My this compound, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue due to the poor aqueous solubility of the compound. To prevent precipitation, ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5% (v/v), to minimize solvent toxicity and precipitation. It is also recommended to add the DMSO stock solution to the pre-warmed aqueous medium with gentle vortexing to facilitate dispersion. A stepwise dilution may also be beneficial.

Q4: What are the common strategies to improve the aqueous solubility of this compound for in vitro/in vivo experiments?

A4: Several techniques can be employed to enhance the aqueous solubility of this compound, including:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • pH adjustment: Increasing the pH of the solution to ionize the flavonoid.

  • Use of surfactants: To form micelles that encapsulate the compound.

  • Complexation with cyclodextrins: To form water-soluble inclusion complexes.

  • Formulation as a solid dispersion: Dispersing the compound in a hydrophilic polymer matrix.

  • Nanoencapsulation: Encapsulating the compound within nanoparticles, nanoemulsions, or liposomes.[2]

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Precipitation of this compound in aqueous buffer. Exceeding the solubility limit.- Prepare a fresh, lower concentration stock solution in an appropriate organic solvent (e.g., DMSO).- Ensure the final concentration of the organic solvent in the aqueous buffer is minimal (ideally <0.5%).- Consider using a solubilization technique such as cyclodextrin (B1172386) complexation or solid dispersion.
Inconsistent results in biological assays. Poor and variable compound solubility leading to inconsistent effective concentrations.- Visually inspect for any precipitation before and during the experiment.- Prepare fresh working solutions for each experiment.- Employ a validated solubilization method to ensure consistent solubility.
Low bioavailability in animal studies. Poor dissolution in gastrointestinal fluids.- Formulate this compound using techniques known to enhance bioavailability, such as nanoencapsulation or solid dispersions.[2]- Co-administration with absorption enhancers can also be explored.
Difficulty dissolving the compound even in organic solvents. Poor quality of the compound or solvent.- Use a high-purity grade of this compound.- Use fresh, anhydrous organic solvents. Sonication may aid in dissolution.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water3.7 µg/mL[1]
Dimethyl Sulfoxide (DMSO)~30 mg/mL[3]
Dimethylformamide (DMF)~30 mg/mL[3]
EthanolModerately Soluble[4]
AcetoneMore soluble than in methanol[4]
MethanolModerately Soluble[4]
N,N-dimethylformamide (DMF)High[4]
Ethyl acetateHigh[4]
n-butanolModerate[4]
IsopropanolModerate[4]
n-propanolModerate[4]
n-hexanePoor[4]

Table 2: Improvement of this compound Solubility using Solid Dispersions

CarrierDrug-to-Carrier RatioFold Increase in Aqueous SolubilityReference
Mannitol1:2~2-fold[1]
Mannitol1:4~3-fold[1]
PVP-K301:2~1.5-fold[1]
PVP-K301:4~2-fold[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a water-soluble inclusion complex of this compound with β-cyclodextrin.

Materials:

  • This compound

  • β-cyclodextrin

  • Ethanol

  • Deionized water

  • Mortar and pestle

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Dissolve this compound in a minimal amount of ethanol with the aid of sonication to obtain a clear solution.

  • In a separate container, dissolve β-cyclodextrin in deionized water. The molar ratio of this compound to β-cyclodextrin can be varied (e.g., 1:1 or 1:2) to optimize solubility.

  • Slowly add the this compound solution to the β-cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution at -80°C and then lyophilize to obtain a dry powder of the inclusion complex.

  • The resulting powder can be dissolved in aqueous buffers for experiments.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

This method enhances the dissolution rate by dispersing the compound in a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP-K30) or Mannitol

  • Ethanol

  • Rotary evaporator or water bath

Procedure:

  • Accurately weigh this compound and the chosen carrier (e.g., PVP-K30) in the desired ratio (e.g., 1:1, 1:2, 1:4).[5]

  • Dissolve both the compound and the carrier in a suitable volume of ethanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Alternatively, the solvent can be evaporated in a water bath with constant stirring.

  • The resulting solid film or powder is the solid dispersion.

  • Scrape the solid dispersion from the flask, grind it into a fine powder, and store it in a desiccator.

Protocol 3: Nanoencapsulation of this compound using an Emulsion-Solvent Evaporation Technique

This protocol describes the preparation of chrysin-loaded nanoparticles to improve aqueous dispersibility.

Materials:

  • This compound (Chrysin)

  • Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) copolymer

  • Dichloromethane (DCM)

  • Methanol

  • Polyvinyl alcohol (PVA) aqueous solution (e.g., 0.5% w/v)

  • Centrifuge

Procedure:

  • Dissolve a specific amount of PLGA-PEG copolymer (e.g., 200 mg) and this compound (e.g., 2 mg) in a co-solvent mixture of DCM and methanol (e.g., 4:1 v/v).[6]

  • Gently stir the organic solution for 15 minutes at room temperature.[6]

  • Emulsify the organic solution by adding it to a PVA aqueous solution and sonicating.[6]

  • Remove the organic solvent by vacuum evaporation.[6]

  • Collect the formed nanocapsules by centrifugation (e.g., 12,000 rpm for 10 minutes).[6]

  • Wash the nanocapsule pellet with deionized water multiple times and resuspend in an aqueous buffer for use.[6]

Visualizations

Experimental Workflow: Improving Aqueous Solubility

G cluster_start Initial State cluster_methods Solubilization Methods cluster_end Final State start Poorly Soluble This compound method1 Cyclodextrin Complexation start->method1 method2 Solid Dispersion start->method2 method3 Nano- encapsulation start->method3 end Aqueous-Soluble This compound Formulation method1->end method2->end method3->end

Caption: Workflow for enhancing the aqueous solubility of this compound.

Signaling Pathway: Inhibition of NF-κB by this compound

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_pathway NF-κB Signaling Cascade Stimulus e.g., TNF-α, LPS IKK IKK Complex Stimulus->IKK Activates Chrysin This compound Chrysin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces JAK_STAT_Pathway cluster_ligand Ligand Binding cluster_inhibition Inhibition by this compound cluster_pathway JAK/STAT Signaling Cascade Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates Chrysin This compound Chrysin->JAK Inhibits STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Genes Target Gene Expression Nucleus->Genes Induces

References

Technical Support Center: Stability of 5,7-Dihydroxyisoflavone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 5,7-Dihydroxyisoflavone, ensuring its stability in solution is paramount for reproducible and accurate experimental outcomes. This technical support guide provides answers to frequently asked questions and troubleshooting advice regarding the stability of this compound in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is susceptible to several key environmental factors:

  • pH: Isoflavones, including this compound, are particularly sensitive to pH. They tend to be more stable in neutral or slightly acidic conditions and can undergo significant degradation in alkaline environments.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. For long-term storage, solutions should be kept at low temperatures.

  • Light: Exposure to ultraviolet (UV) and even ambient light can lead to photodegradation. It is crucial to protect solutions from light.

  • Oxygen: The presence of oxygen can promote oxidative degradation of the compound.

  • Solvent Purity: The purity of the solvent is important, as impurities can catalyze degradation. Using high-purity, anhydrous solvents is recommended, especially for stock solutions.

Q2: How should I store my this compound stock solutions?

A2: Proper storage is critical for maintaining the integrity of your this compound stock solutions. For the solid powder, storage at -20°C is recommended. Once dissolved, typically in an organic solvent like DMSO, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year) or at -20°C for shorter durations (up to one month). Always use amber or light-blocking vials to prevent photodegradation.

Q3: I've observed precipitation in my this compound stock solution after taking it out of the freezer. What should I do?

A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed moisture. To redissolve the compound, you can gently warm the vial to 37°C and vortex or sonicate the solution. To prevent this, ensure you are using anhydrous-grade solvents and that the compound is fully dissolved before storage. If precipitation persists, it may be necessary to prepare a fresh stock solution.

Q4: My experimental results are inconsistent. Could this be related to the stability of my this compound solution?

A4: Inconsistent results are a common sign of compound degradation. If you suspect instability, it is advisable to prepare a fresh stock solution and repeat the experiment. Additionally, you can perform a quick quality control check of your existing stock solution using an analytical technique like HPLC to assess its purity and concentration.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of this compound.- Perform forced degradation studies (e.g., exposure to acid, base, heat, or light) to identify potential degradation products and confirm their retention times.- Ensure the analytical method is stability-indicating, meaning it can resolve the parent compound from its degradants.
Loss of biological activity in assays Compound has degraded.- Prepare a fresh stock solution from solid material.- Compare the activity of the new solution with the old one.- Check for contaminants in the solvent that might be causing degradation.
Color change in the solution Oxidation or other chemical reactions.- Discard the solution.- Prepare fresh solutions using deoxygenated solvents if sensitivity to oxidation is suspected.

Data Presentation: Stability of Structurally Related Isoflavones

While specific quantitative stability data for this compound across a wide range of solvents is not extensively available in the literature, data from structurally similar isoflavones like genistein (B1671435) and daidzein (B1669772) can provide valuable insights.

Table 1: Thermal Stability of Genistein and Daidzein in Aqueous Buffer at 150°C

pH Genistein (% remaining after 7h) Daidzein (% remaining after 7h)
3.1Significant degradationMost labile compound
5.6Virtually no decayVirtually no decay
7.0Virtually no decayVirtually no decay

Data adapted from a study on the thermal degradation of isoflavone (B191592) aglycones. This illustrates the significant impact of acidic pH on isoflavone stability at elevated temperatures.[1]

Table 2: Recommended Storage Conditions for this compound

Form Solvent Storage Temperature Recommended Maximum Duration Key Considerations
Solid PowderN/A-20°CUp to 3 yearsProtect from light and moisture.
Stock SolutionDMSO-80°CUp to 1 yearAliquot into single-use vials; protect from light.
Stock SolutionDMSO-20°CUp to 1 monthAliquot into single-use vials; protect from light.
Aqueous Working SolutionBuffered Saline4°CPrepare fresh dailyStability is pH-dependent; use a suitable buffer.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the powder in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If necessary, use a sonicator bath for 5-10 minutes to ensure the compound is fully dissolved. Gentle warming to 37°C can also be applied.

  • Once completely dissolved, aliquot the stock solution into single-use volumes in sterile, light-protecting tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability by HPLC-UV

Objective: To determine the stability of this compound under various storage conditions.

Materials:

  • This compound stock solution in a chosen solvent

  • HPLC system with a UV detector and a suitable C18 column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)

  • Amber HPLC vials

Procedure:

  • Time Zero (T0) Analysis:

    • Prepare a fresh solution of this compound at a known concentration.

    • Immediately inject the sample into the HPLC system and record the chromatogram. The peak area of this compound at T0 is considered 100%.

  • Sample Storage:

    • Aliquot the stock solution into several amber vials.

    • Store the vials under different conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely at room temperature.

    • Dilute the sample to the same concentration as the T0 sample and inject it into the HPLC system.

  • Data Analysis:

    • Calculate the percentage of this compound remaining by comparing the peak area at each time point to the T0 peak area.

    • The appearance of new peaks in the chromatogram indicates degradation.

Visualizations

Stability_Testing_Workflow cluster_prep Solution Preparation cluster_analysis Initial Analysis (T0) cluster_storage Storage Conditions cluster_timepoint Time-Point Analysis cluster_data Data Evaluation prep Prepare this compound Stock Solution t0_analysis Analyze by HPLC-UV (Establish 100% Reference) prep->t0_analysis storage_neg80 -80°C t0_analysis->storage_neg80 Aliquot & Store storage_neg20 -20°C t0_analysis->storage_neg20 Aliquot & Store storage_4 4°C t0_analysis->storage_4 Aliquot & Store storage_rt Room Temperature t0_analysis->storage_rt Aliquot & Store tp_analysis Analyze Aliquots by HPLC-UV at Scheduled Intervals storage_neg80->tp_analysis storage_neg20->tp_analysis storage_4->tp_analysis storage_rt->tp_analysis data_analysis Calculate % Remaining & Identify Degradants tp_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results? degradation Compound Degradation start->degradation Yes precipitation Precipitation in Stock start->precipitation Yes contamination Solvent Contamination start->contamination Yes fresh_stock Prepare Fresh Stock Solution degradation->fresh_stock check_purity Check Purity by HPLC degradation->check_purity warm_sonicate Gently Warm & Sonicate precipitation->warm_sonicate use_anhydrous Use High-Purity, Anhydrous Solvent contamination->use_anhydrous fresh_stock->check_purity

References

Technical Support Center: Optimizing 5,7-Dihydroxyisoflavone Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 5,7-Dihydroxyisoflavone in cell-based assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experimental conditions and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound, also known as 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one, is a naturally occurring isoflavone (B191592) found in various plants, particularly legumes. It is recognized for its potential antioxidant and anti-inflammatory properties.[1] This compound is known to interact with several key cellular signaling pathways, making it a molecule of interest for studying various physiological and pathological processes.

Q2: What is the solubility of this compound and what is the best solvent to use for stock solutions?

This compound has moderate solubility in water but is readily soluble in organic solvents.[1] For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions. It is crucial to use anhydrous, sterile DMSO to ensure the compound's stability and prevent contamination of cell cultures.

Q3: What is the maximum concentration of DMSO that can be used in cell culture without causing toxicity?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many researchers recommending 0.1% or lower, especially for sensitive cell lines or long-term experiments. It is always best practice to perform a vehicle control experiment to determine the effect of the DMSO concentration on your specific cell line.

Q4: How should I store this compound powder and stock solutions?

This compound powder should be stored in a cool, dry place. Stock solutions prepared in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage or -80°C for long-term storage.

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in cell-based assays.

Issue 1: Precipitation of this compound upon addition to cell culture medium.

  • Cause: This is a common issue with hydrophobic compounds when a concentrated organic stock solution is diluted into an aqueous medium.

  • Solutions:

    • Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally ≤ 0.1%) while maintaining the solubility of the isoflavone.

    • Serial Dilutions: Instead of a single dilution, perform serial dilutions of your stock solution in pre-warmed (37°C) cell culture medium. This gradual decrease in the organic solvent concentration can help prevent the compound from precipitating.

    • Increase Mixing: Add the this compound stock solution to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion.

    • Serum Concentration: If your experimental design allows, using a medium with a higher serum concentration can aid in solubilizing the compound due to its binding to proteins like albumin.

Issue 2: Inconsistent or unexpected biological activity.

  • Cause: This could be due to several factors including inaccurate concentration, degradation of the compound, or off-target effects of the solvent.

  • Solutions:

    • Verify Stock Concentration: If possible, verify the concentration of your stock solution using spectrophotometry.

    • Fresh Preparations: Prepare fresh working solutions from your frozen stock for each experiment to minimize degradation.

    • Vehicle Control: Always include a vehicle control (medium with the same final DMSO concentration as your treated samples) to account for any effects of the solvent on the cells.

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal effective concentration range for your specific cell line and assay.

Issue 3: High background or "noise" in the assay readout.

  • Cause: This can be caused by the compound interfering with the assay components or by cellular stress.

  • Solutions:

    • Assay Compatibility: Ensure that this compound does not interfere with the colorimetric or fluorometric properties of your assay reagents by running a cell-free control.

    • Optimize Incubation Time: A time-course experiment can help determine the optimal incubation time to observe the desired biological effect without causing undue cellular stress.

Data Presentation

The following tables summarize quantitative data related to the use of this compound and related compounds in cell-based assays. Note: Specific IC50 and EC50 values for this compound are not widely available in the literature. The data for related isoflavones are provided for reference.

Table 1: Recommended DMSO Concentrations for Cell Culture

Final DMSO ConcentrationGeneral Recommendation
≤ 0.1%Generally considered safe for most cell lines with minimal effects. Recommended for sensitive cells and long-term studies.
0.1% - 0.5%Well-tolerated by many robust cell lines for up to 72 hours. A common range for many in vitro assays, but validation is recommended.
> 0.5%Increased risk of cytotoxicity and off-target effects. Should be avoided if possible.

Table 2: Effective Concentrations of Structurally Similar Isoflavones in Cell-Based Assays

CompoundCell LineAssayEffective ConcentrationReference
Daidzein3T3-L1 adipocytes & RAW264 macrophagesAnti-inflammatory6.25–25 µM[2]
Genistein (B1671435)Human peripheral blood NK cellsNK cell-mediated cytotoxicity0.1-10 µM[3]
6,7,4'-TrihydroxyisoflavoneNormal human dermal fibroblastsMMP-1 suppression10-20 µM[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous sterile Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer.

  • Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of this compound powder. b. Transfer the powder to a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). d. Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution. e. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. f. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Determining Optimal Concentration using MTT Cytotoxicity Assay

  • Materials: Cells of interest, 96-well cell culture plates, complete culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours. b. Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed the tolerated level for your cells. Include a vehicle control (medium with DMSO only) and a no-treatment control. c. Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). e. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible. f. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. g. Measure the absorbance at 570 nm using a microplate reader. h. Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution in DMSO serial_dilution Prepare Serial Dilutions in Culture Medium prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Dilutions and Vehicle Control seed_cells->treat_cells serial_dilution->treat_cells incubation Incubate for 24, 48, or 72 hours treat_cells->incubation mtt_assay Perform MTT Assay incubation->mtt_assay measure_absorbance Measure Absorbance at 570 nm mtt_assay->measure_absorbance calc_viability Calculate Cell Viability measure_absorbance->calc_viability dose_response Generate Dose-Response Curve and Determine IC50 calc_viability->dose_response

Caption: Workflow for determining the optimal concentration of this compound.

nrf2_pathway Simplified Nrf2 Signaling Pathway Activation by this compound isoflavone This compound keap1_nrf2 Keap1-Nrf2 Complex isoflavone->keap1_nrf2 Inhibits ros Oxidative Stress ros->keap1_nrf2 Inhibits nrf2 Nrf2 keap1_nrf2->nrf2 Releases nucleus Nucleus nrf2->nucleus Translocates to are Antioxidant Response Element (ARE) nrf2->are Binds to genes Upregulation of Antioxidant Genes (e.g., HO-1, NQO1) are->genes Activates Transcription

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

ppar_pathway Simplified PPARγ Signaling Pathway Activation by this compound isoflavone This compound pparg PPARγ isoflavone->pparg Activates nucleus Nucleus pparg->nucleus Translocates to ppre Peroxisome Proliferator Response Element (PPRE) pparg->ppre Binds to rxr RXR rxr->nucleus Translocates to rxr->ppre genes Modulation of Target Genes (Metabolism, Inflammation) ppre->genes Regulates Transcription

Caption: Activation of the PPARγ signaling pathway by this compound.

mapk_pi3k_pathway Modulation of MAPK and PI3K/Akt Pathways by Isoflavones cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway isoflavone This compound mapk MAPK (ERK, JNK, p38) isoflavone->mapk Modulates pi3k PI3K isoflavone->pi3k Modulates mapk_downstream Downstream Effects: Inflammation, Proliferation, Apoptosis mapk->mapk_downstream akt Akt pi3k->akt pi3k_downstream Downstream Effects: Cell Survival, Growth, Proliferation akt->pi3k_downstream

Caption: Isoflavone modulation of MAPK and PI3K/Akt signaling pathways.

References

Preventing degradation of 5,7-Dihydroxyisoflavone during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5,7-Dihydroxyisoflavone during storage and handling. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, like other phenolic compounds, is susceptible to degradation induced by several factors. The primary environmental factors of concern are exposure to light, elevated temperatures, and non-optimal pH conditions, particularly alkaline environments.[1] Oxidative conditions can also contribute to its degradation.

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. The ideal storage temperature is -20°C. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidative degradation.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be prepared in a suitable solvent, such as DMSO or methanol (B129727).[1] To minimize degradation, it is recommended to:

  • Store stock solutions at -20°C or lower for long-term use.

  • Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • For maximal stability, purge the headspace of the vial with an inert gas before sealing.

Q4: What is the expected stability of this compound in different pH environments?

A4: Isoflavones generally exhibit greater stability in acidic to neutral conditions and are prone to degradation in alkaline solutions.[2] While specific kinetic data for this compound is limited, studies on structurally similar isoflavones indicate significant degradation at pH values above 7.0, especially when combined with elevated temperatures.[3] For experiments requiring basic conditions, it is crucial to minimize the exposure time and temperature to mitigate degradation.

Q5: Are there any visual indicators of this compound degradation?

A5: Yes, a noticeable change in the physical appearance of the compound can indicate degradation. For the solid powder, a color change from its typical off-white or pale yellow to a darker yellow or brown hue may suggest degradation. In solutions, the appearance of a yellow or brown tint, or the formation of precipitates, can also be a sign of instability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results or loss of biological activity. Degradation of this compound in stock solutions or during the experiment.- Prepare fresh stock solutions from solid compound. - Re-evaluate storage conditions of both solid and solution forms. - Minimize the duration of experiments, especially at elevated temperatures or non-optimal pH. - Perform a purity check of the compound using a suitable analytical method like HPLC.
Stock solution has changed color (e.g., turned yellow/brown). Oxidation and/or photodegradation.- Discard the discolored solution. - When preparing new solutions, use deoxygenated solvents and store under an inert atmosphere. - Ensure complete protection from light by using amber vials and storing them in the dark.
Precipitate forms in the stock solution upon storage. The compound may be degrading into less soluble products, or the initial concentration may have exceeded its solubility limit at the storage temperature.- Attempt to redissolve the precipitate by gentle warming and sonication. If it does not redissolve, it is likely a degradation product, and the solution should be discarded. - When preparing new solutions, ensure the concentration is within the known solubility limits for the chosen solvent and storage temperature.
Low purity of the compound detected by analytical methods. Improper handling or storage leading to degradation.- Review the entire handling and storage protocol. - Ensure the compound is not exposed to incompatible materials. - If purchased from a commercial source, contact the supplier for a certificate of analysis and inquire about their stability testing data.

Quantitative Data on Isoflavone (B191592) Stability

Table 1: Hypothetical Thermal and pH Degradation of this compound in Solution after 7 hours at 150°C

pH% Degradation (Hypothetical)
3.1~30-40%
5.6< 5%
7.0< 5%

Note: This data is extrapolated from studies on other isoflavones and illustrates the trend of increased degradation in acidic conditions at high temperatures.[3]

Table 2: Hypothetical Photodegradation of this compound in Aqueous Solution (pH 7)

Exposure Time (Simulated Sunlight)% Degradation (Hypothetical)
2 hours~5-10%
6 hours~15-25%
12 hours~30-45%
24 hours> 50%

Note: This data is illustrative and based on the general photolability of isoflavones.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to identify potential degradation products without causing excessive decomposition.[5][6]

Materials:

  • This compound

  • HPLC grade methanol or acetonitrile (B52724)

  • HPLC grade water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 105°C for 24 hours.

    • Separately, heat a solution of the compound in a suitable solvent at 80°C for 72 hours.

    • At specified time points, withdraw samples, prepare solutions of the solid or dilute the solution samples, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source in a photostability chamber (e.g., UV at 254 nm and visible light).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • At specified time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: Acetonitrile

  • Gradient elution is typically used to achieve good separation of the parent compound from its degradation products. A starting condition of 95% A and 5% B, with a linear gradient to 95% B over 20-30 minutes, can be a good starting point for method development.

Detection:

  • Monitor at the λmax of this compound (typically around 250-260 nm). A PDA detector is recommended to assess peak purity.

Procedure:

  • Prepare standard solutions of this compound at known concentrations to establish a calibration curve.

  • Inject the stressed samples from the forced degradation study.

  • Identify the peak for this compound based on its retention time compared to the standard.

  • Quantify the amount of remaining this compound and calculate the percentage of degradation.

  • Assess the peak purity of the this compound peak in the stressed samples to ensure no degradation products are co-eluting.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxidation Oxidative Degradation (3% H₂O₂, RT) prep->oxidation thermal Thermal Degradation (Solid & Solution) prep->thermal photo Photolytic Degradation (UV/Vis Light) prep->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc data Data Analysis: % Degradation, Peak Purity hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis (especially alkaline) parent->hydrolysis OH⁻ oxidation Oxidation parent->oxidation [O] photolysis Photolysis parent->photolysis ring_fission C-ring fission products hydrolysis->ring_fission hydroxylated Hydroxylated derivatives oxidation->hydroxylated photolysis->ring_fission polymers Polymeric products photolysis->polymers

Caption: Proposed degradation pathways for this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of 5,7-Dihydroxyisoflavone (Chrysin) In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,7-Dihydroxyisoflavone (chrysin). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its poor in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why does this compound (chrysin) exhibit poor oral bioavailability?

A1: The low oral bioavailability of chrysin (B1683763) is primarily due to two main factors:

  • Poor Aqueous Solubility: Chrysin is a lipophilic compound with very low solubility in water (0.058 ± 0.04 mg/mL at pH 7.4).[1] This limits its dissolution in the gastrointestinal (GI) tract, a critical step for absorption.[1][2]

  • Extensive First-Pass Metabolism: After absorption, chrysin undergoes rapid and extensive metabolism in the intestine and liver, mainly through glucuronidation and sulfation.[2] This metabolic process converts chrysin into inactive, water-soluble metabolites that are easily excreted, significantly reducing the amount of active compound reaching systemic circulation.[2]

Q2: What are the primary strategies to enhance the in vivo bioavailability of chrysin?

A2: Several strategies have been developed to overcome the poor bioavailability of chrysin, which can be broadly categorized as follows:

  • Formulation-Based Approaches: These methods aim to improve the solubility and dissolution rate of chrysin.

    • Solid Dispersions: Dispersing chrysin in a hydrophilic carrier can enhance its dissolution.[2]

    • Nanoparticle Formulations: Encapsulating chrysin into various types of nanoparticles (e.g., polymeric, lipid-based) increases the surface area for dissolution and can protect it from degradation.[3][4][5]

    • Lipid-Based Systems: Formulations like nanoemulsions, micelles, and self-emulsifying drug delivery systems (SEDDS) can improve chrysin's solubility and absorption.[2][6]

  • Co-administration with Bioavailability Enhancers: This involves administering chrysin with compounds that inhibit its metabolism. A prime example is piperine, an alkaloid from black pepper, which can inhibit the UGT enzymes responsible for chrysin's glucuronidation.[2][7]

  • Chemical Modification: Synthesizing derivatives of chrysin to improve its physicochemical properties is another approach, though this involves creating a new chemical entity.[8]

Troubleshooting Guides

Problem: Low or Undetectable Plasma Concentrations of Chrysin Post-Oral Administration
Possible Cause Troubleshooting/Optimization Strategy
Poor Aqueous Solubility & Dissolution - Verify Formulation: If using a simple suspension, the compound may not be dissolving sufficiently.[9] - Enhance Solubility: Switch to a formulation strategy known to improve solubility, such as a solid dispersion, nanoparticle formulation, or a lipid-based system like SEDDS.[6][9]
Rapid First-Pass Metabolism - Analyze for Metabolites: Modify your analytical method to detect chrysin glucuronides and sulfates. High levels of metabolites with low parent compound concentration confirm rapid metabolism.[2] - Inhibit Metabolism: Co-administer chrysin with a known inhibitor of UGT enzymes, such as piperine.[2][7] This can help increase the systemic exposure of the parent compound.
Analytical Method Insensitivity - Optimize LC-MS/MS Method: Develop a more sensitive analytical method with a lower limit of quantification (LLOQ) to detect low plasma concentrations.[6]
Problem: High Variability in Pharmacokinetic Data (Cmax, AUC) Between Subjects
Possible Cause Troubleshooting/Optimization Strategy
Inconsistent Dosing/Formulation - Ensure Homogeneity: If using a suspension, ensure it is uniformly dispersed before each dose to prevent variability.[9] - Use a Solution: Whenever possible, use a solubilization technique (e.g., SEDDS, cyclodextrin (B1172386) complexation) to create a true solution for more consistent and accurate dosing.[9]
Physiological Differences in Animals - Standardize Conditions: Ensure animals are fasted uniformly before dosing to standardize gastrointestinal conditions.[6] - Increase Group Size: Increase the number of animals per group to improve the statistical power of your study and account for inter-individual variability in metabolism.[6]

Data Presentation: Pharmacokinetic Parameters of Chrysin Formulations

The following tables summarize the improvements in the pharmacokinetic parameters of chrysin with different formulation strategies in rats.

Table 1: Solid Dispersion of Chrysin

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)
Pure Chrysin15.2 ± 4.50.528.5 ± 9.8100
Chrysin-SD (1:5:3 ratio of chrysin:SDS:PVP)285.4 ± 78.60.75561.3 ± 154.21970

Data adapted from a study on spray-dried solid dispersion of chrysin.[10]

Experimental Protocols

Protocol 1: Preparation of Chrysin-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of chrysin-loaded SLNs using a high-shear homogenization followed by ultrasonication method.[11][12]

Materials:

  • This compound (chrysin)

  • Solid Lipid (e.g., Compritol 888 ATO)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Soy Lecithin)

  • Ethanol

  • Deionized Water

Procedure:

  • Preparation of Lipid Phase:

    • Dissolve a specific amount of chrysin, Compritol 888 ATO, and soy lecithin (B1663433) in ethanol.

    • Heat the mixture in a water bath to 85°C to form a clear lipid phase.[11]

  • Preparation of Aqueous Phase:

    • Dissolve Tween 80 in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase (85°C).[11]

  • Formation of Coarse Emulsion:

    • Add the hot lipid phase dropwise to the hot aqueous phase under high-shear homogenization (e.g., 10,000 rpm) for 10 minutes to form a coarse oil-in-water emulsion.

  • Formation of Nanoemulsion:

    • Subject the coarse emulsion to ultrasonication using a probe sonicator for 15 minutes to reduce the particle size and form a nanoemulsion.

  • Formation of SLNs:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.

  • Characterization:

    • Analyze the particle size, polydispersity index (PDI), and zeta potential of the prepared SLNs using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading capacity using appropriate analytical techniques (e.g., HPLC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo pharmacokinetic study to evaluate the oral bioavailability of a novel chrysin formulation compared to a control (e.g., chrysin suspension).

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • Chrysin formulation (e.g., SLNs)

  • Control chrysin suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats for at least one week before the experiment.

    • Fast the rats overnight (12 hours) with free access to water before dosing.

  • Dosing:

    • Divide the rats into two groups (n=6 per group): a control group and a test formulation group.

    • Administer a single oral dose of the chrysin suspension or the test formulation via oral gavage at a dose of 50 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of chrysin in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using pharmacokinetic software.

    • Determine the relative bioavailability of the test formulation compared to the control suspension.

Visualizations

Signaling Pathway

Chrysin This compound (Chrysin) UGT UDP-Glucuronosyltransferases (UGTs) in Liver/Intestine Chrysin->UGT Metabolized by Metabolites Inactive Glucuronide Metabolites UGT->Metabolites Converts to Excretion Rapid Excretion Metabolites->Excretion Piperine Piperine Piperine->UGT Inhibits cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation A Chrysin Powder B Solubilization Strategy (e.g., Nanoparticles, SEDDS) A->B C Enhanced Formulation B->C D Oral Administration to Animal Model C->D E Blood Sampling (Time Course) D->E F Plasma Analysis (LC-MS/MS) E->F G Pharmacokinetic Analysis (AUC, Cmax) F->G Start Low Plasma Concentration of Chrysin Observed Q1 Is the formulation a simple suspension? Start->Q1 A1_yes Improve Formulation: Use Nanoparticles or SEDDS Q1->A1_yes Yes Q2 Are chrysin metabolites detected in plasma? Q1->Q2 No A2_yes Co-administer with a Metabolism Inhibitor (Piperine) Q2->A2_yes Yes A2_no Improve Analytical Method Sensitivity (LLOQ) Q2->A2_no No

References

Troubleshooting 5,7-Dihydroxyisoflavone crystallization for high purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 5,7-Dihydroxyisoflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high purity crystals of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature. Based on its chemical structure and data from similar flavonoids, polar organic solvents are generally suitable. Effective solvent systems include:

  • Mixed Solvents: A combination of Dimethylformamide (DMF) and ethanol (B145695) has been shown to be effective for refining the closely related compound 5,7-dihydroxyflavone, yielding high purity (HPLC ≥ 99%).[1]

  • Single Solvents: While specific quantitative data for this compound is limited, related compounds show good solubility in Dimethyl Sulfoxide (DMSO) and DMF. Ethanol and methanol (B129727) are also potential candidates, though the solubility is generally lower.[2]

  • Aqueous Mixtures: Mixtures of ethanol/water or methanol/water are commonly used for the crystallization of flavonoids.[3]

It is highly recommended to perform small-scale solubility tests with your specific batch of this compound to determine the optimal solvent or solvent mixture.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This can be caused by several factors:

  • High Impurity Levels: Impurities can lower the melting point of the mixture, causing it to separate as an oil.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging themselves into an ordered crystal structure.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at lower temperatures.

To resolve this issue, you can try the following:

  • Re-heat the solution to re-dissolve the oil.

  • Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to decrease the overall solubility.

  • Allow the solution to cool much more slowly. Insulating the flask can help with this.

  • If impurities are suspected, consider a pre-purification step such as column chromatography.

Q3: My crystal yield is very low. How can I improve it?

A3: Low crystal yield can be frustrating. Here are some common causes and solutions:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature Filtration: Filtering the crystals while the solution is still warm will lead to loss of product. Ensure the solution has cooled completely, and consider placing it in an ice bath to maximize precipitation before filtration.

  • Incomplete Crystallization: Allow sufficient time for crystallization to occur. Scratching the inside of the flask with a glass rod can sometimes induce further crystallization.

Q4: How can I improve the purity of my this compound crystals?

A4: Achieving high purity is often the primary goal of crystallization. Here are some tips:

  • Slow Cooling: Allow the solution to cool slowly and undisturbed. This provides time for the correct molecules to incorporate into the crystal lattice while impurities remain in the solution. Rapid cooling can trap impurities within the crystals.[4]

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Recrystallization: For very impure samples, a second recrystallization step may be necessary.

Q5: What are the common impurities I should be aware of?

A5: Impurities in the final product can originate from starting materials, side reactions, or degradation products. For synthetic this compound, potential impurities could include unreacted starting materials like phloroglucinol (B13840) or related phenylacetic acids, as well as isomers or incompletely cyclized intermediates.[5][6] If extracted from a natural source, other flavonoids and plant metabolites will be the primary impurities.[7] HPLC is a recommended technique for assessing the purity of your sample.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the crystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The compound is too soluble in the chosen solvent at all temperatures.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes turbid, then gently warm until it clears and allow to cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.
"Oiling out" occurs. - The solution is cooling too rapidly.- The concentration of the compound is too high.- The melting point of the impure compound is below the temperature of the solution.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different solvent or a mixed-solvent system.
Crystals form too quickly and are very fine or needle-like. - The solution was cooled too quickly, leading to rapid nucleation.- Allow the solution to cool to room temperature slowly before placing it in a cold bath.- Use a solvent system that encourages slower crystal growth.[4]
The crystal yield is low. - Too much solvent was used.- The solution was not cooled sufficiently to induce maximum precipitation.- The crystals were filtered before crystallization was complete.- Use the minimum amount of hot solvent necessary for dissolution.- After cooling to room temperature, place the flask in an ice bath for an extended period.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Crystals are discolored or appear impure. - Impurities are co-crystallizing with the product.- The solvent may be reacting with the compound.- If the impurities are colored, consider adding a small amount of activated charcoal to the hot solution and performing a hot filtration before cooling.- Ensure the chosen solvent is inert.- A pre-purification step like column chromatography may be necessary for highly impure samples.

Data Presentation

Qualitative Solubility of this compound and Related Compounds
SolventThis compound/Related Flavonoids SolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble/High[2]
N,N-Dimethylformamide (DMF)Soluble/High[1][2]
AcetoneModerate[2]
EthanolLow/Sparingly Soluble[2]
MethanolLow/Sparingly Soluble[2]
WaterPractically Insoluble[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, determine the best solvent by testing the solubility of a small amount of crude this compound in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the selected solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To encourage slower cooling, the flask can be placed in an insulated container.

  • Crystal Collection: Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove residual impurities.

  • Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove all traces of solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
  • Solvent Pair Selection: Choose a "good" solvent that readily dissolves this compound at room temperature and a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible.[8]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise to the solution while stirring until it becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable for solubility.

  • Collection and Drying: Collect, wash, and dry the crystals as described in the single-solvent method.

Visualizations

Troubleshooting Workflow for Crystallization

G start Start with Crude This compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test choose_solvent Select Optimal Solvent or Solvent System solubility_test->choose_solvent dissolve Dissolve in Minimum Amount of Hot Solvent choose_solvent->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals Crystals Formed observe->crystals Success no_crystals No Crystals observe->no_crystals Problem oil_out Oiling Out observe->oil_out Problem filter_wash_dry Filter, Wash, and Dry Crystals crystals->filter_wash_dry concentrate Concentrate Solution or Add Anti-Solvent no_crystals->concentrate Troubleshoot reheat_cool_slowly Re-heat and Cool Slower oil_out->reheat_cool_slowly Troubleshoot low_yield Low Yield check_solvent_amount Check Solvent Amount and Cooling Time low_yield->check_solvent_amount Troubleshoot impure Impure Crystals re_crystallize Consider Re-crystallization or Pre-purification impure->re_crystallize Troubleshoot filter_wash_dry->low_yield If Yield is Low analyze Analyze Purity (e.g., HPLC) filter_wash_dry->analyze analyze->impure Purity is Low end_good High Purity Product analyze->end_good Purity is High concentrate->cool reheat_cool_slowly->cool check_solvent_amount->end_good Adjust Protocol re_crystallize->start Repeat Process

Caption: A workflow diagram for troubleshooting the crystallization of this compound.

Simplified Estrogen Receptor Signaling Pathway

As this compound is a phytoestrogen, it may exert its biological effects through interaction with estrogen receptors. The following diagram illustrates a simplified view of the estrogen receptor signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen or Phytoestrogen (e.g., this compound) ER_mem Membrane Estrogen Receptor (mER) Estrogen->ER_mem ER_cyto Estrogen Receptor (ERα/ERβ) Estrogen->ER_cyto HSP Heat Shock Proteins (HSP) Signal_Cascade Signal Transduction Cascade (e.g., MAPK) ER_mem->Signal_Cascade Non-genomic pathway ER_cyto->HSP Bound in inactive state ER_dimer ER Dimer ER_cyto->ER_dimer Ligand binding & Dimerization Cellular_Response Cellular Response Signal_Cascade->Cellular_Response ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Translocation to Nucleus & DNA Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Genomic pathway Gene_Transcription->Cellular_Response

Caption: A simplified diagram of the genomic and non-genomic estrogen receptor signaling pathways.

References

Limitations of 5,7-Dihydroxyisoflavone as a therapeutic agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dihydroxyisoflavone. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound (CAS 4044-00-2) is a naturally occurring isoflavonoid (B1168493) found in some plants, including legumes.[1] Its structure, featuring hydroxyl groups at the 5 and 7 positions, contributes to its biological activities.[1] It is investigated for its potential antioxidant, anti-inflammatory, and hormone-regulating properties.[1]

Q2: What are the major known limitations of this compound as a therapeutic agent?

The primary limitations of this compound, common to many isoflavones, are its poor bioavailability and low water solubility.[2] Upon oral administration, it is expected to undergo extensive first-pass metabolism in the intestine and liver, leading to low systemic levels of the active compound.

Q3: How should I store this compound powder and stock solutions?

For long-term storage, the solid powder should be kept at 2-8°C for up to 24 months, tightly sealed.[3] Stock solutions, typically prepared in organic solvents like DMSO, should be stored as aliquots in tightly sealed vials at -20°C for up to two weeks to minimize degradation from repeated freeze-thaw cycles.[3] Before use, allow the vial to equilibrate to room temperature for at least one hour.[3]

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers

Question: I am having trouble dissolving this compound in my aqueous cell culture medium or assay buffer. I'm observing precipitation. What can I do?

Answer: This is a common issue due to the compound's low water solubility. Here are several steps to troubleshoot this problem:

  • Use an Organic Solvent Stock: Prepare a high-concentration stock solution in an appropriate organic solvent. This compound is soluble in DMSO, ethanol, and DMF.[3][4]

  • Optimize Final Solvent Concentration: When diluting the stock solution into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.

  • Sonication: After dilution, briefly sonicate the solution to aid in dissolving the compound.

  • Gentle Warming: Gently warm the solution to 37°C, but be cautious as excessive heat can degrade the compound.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Assess if slight adjustments to the buffer pH are permissible for your experiment and if they improve solubility.

  • Use of a Carrier: For in vivo studies, consider formulating this compound with a carrier vehicle such as carboxymethylcellulose (CMC) or using a cyclodextrin-based formulation to enhance solubility.

Issue 2: Inconsistent or Weaker-Than-Expected Biological Activity In Vitro

Question: My in vitro results with this compound are inconsistent, or the observed effect is much weaker than anticipated from the literature on similar flavonoids. What could be the reason?

Answer: Several factors can contribute to this observation:

  • Compound Purity and Stability: Verify the purity of your this compound batch. Impurities can have their own biological effects. The compound may also degrade in solution over time, especially if exposed to light or non-optimal pH.[1] Always prepare fresh dilutions from your stock solution for each experiment.[5]

  • Cell Line Specific Metabolism: Different cell lines have varying capacities to metabolize flavonoids. Your cell line might be rapidly converting this compound into less active glucuronidated or sulfated forms.

  • Protein Binding in Media: Flavonoids can bind to proteins in the cell culture serum, reducing the effective concentration of the free compound available to the cells. Consider reducing the serum concentration during the treatment period if your experimental design allows.

  • Assay Interference: In colorimetric assays like the MTT assay, flavonoids can sometimes interfere with the reagents. Run a control with this compound in a cell-free system to check for any direct reaction with the assay components.[5]

Issue 3: Lack of Efficacy in In Vivo Models

Question: After observing promising in vitro effects, this compound showed no significant activity in my animal model. Why is there a discrepancy?

Answer: The discrepancy between in vitro and in vivo results is a major challenge, largely due to poor pharmacokinetics.

  • Low Oral Bioavailability: Like other isoflavones such as daidzein (B1669772) and genistein (B1671435), this compound likely has very low oral bioavailability.[2][6] After oral administration, it is rapidly metabolized in the gut and liver (first-pass effect) into conjugated forms (glucuronides and sulfates), which may have different activities.[6][7]

  • Rapid Clearance: The active (aglycone) form of the compound is likely cleared quickly from the bloodstream. For related isoflavones, the time to reach maximum plasma concentration (Tmax) is typically between 4 and 8 hours, followed by a relatively rapid decline.[7]

  • Insufficient Dose: The administered dose may not be high enough to achieve a therapeutically relevant concentration at the target tissue.

  • Gut Microbiota Influence: The gut microbiome plays a crucial role in the metabolism of isoflavones, and this can vary significantly between individual animals.[8]

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Isoflavones

PropertyThis compoundDaidzein (4',7-Dihydroxyisoflavone)Genistein (4',5,7-Trihydroxyisoflavone)
Molecular Formula C₁₅H₁₀O₄[9]C₁₅H₁₀O₄[2]C₁₅H₁₀O₅
Molecular Weight 254.24 g/mol [9]254.24 g/mol [4]270.24 g/mol
Predicted Water Solubility 0.11 g/L[10]Insoluble[4]-
Organic Solvent Solubility Soluble in DMSO, Acetone, Chloroform[3]Soluble in DMSO (25 mg/ml), Ethanol (2 mg/ml)[4]Soluble in DMSO, Ethanol
Melting Point 205 °C[9]--

Table 2: Comparative Pharmacokinetic Parameters of Isoflavones (Human Data)

ParameterDaidzeinGenisteinReference
Tmax (hours) 6-85-6
Half-life (hours) ~7.75~7.77
Bioavailability (Aglycone) Very Low<1% - 3.7% in plasma[6]
Major Metabolites Glucuronides, SulfatesGlucuronides, Sulfates[6]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol can be used to analyze the effect of this compound on the expression or phosphorylation of proteins in signaling pathways like NF-κB or MAPKs.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p65, anti-p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Limitations_Workflow cluster_Properties Physicochemical Properties cluster_PK Pharmacokinetic Challenges cluster_Outcome Therapeutic Outcome Solubility Low Aqueous Solubility Absorption Poor Oral Absorption Solubility->Absorption Limits dissolution in GI tract Stability Potential Instability (pH, Light) Stability->Absorption Metabolism Extensive First-Pass Metabolism (Gut/Liver) Absorption->Metabolism Bioavailability Low Bioavailability of Active Compound Metabolism->Bioavailability Clearance Rapid Systemic Clearance Clearance->Bioavailability Efficacy Reduced In Vivo Efficacy Bioavailability->Efficacy

Logical flow of limitations for this compound.

Experimental_Troubleshooting cluster_invitro In Vitro Experiment Start Start Experiment with This compound Problem Inconsistent or Weak Results Start->Problem Solubility Check Solubility & Precipitation Problem->Solubility Is it dissolved? Purity Verify Compound Purity & Stability Problem->Purity Is it pure/stable? Assay Test for Assay Interference Problem->Assay Is the assay valid? Metabolism Consider Cell-Specific Metabolism Problem->Metabolism Are cells metabolizing it? Optimize Optimize Protocol Solubility->Optimize Purity->Optimize Assay->Optimize Metabolism->Optimize

Workflow for troubleshooting in vitro experiments.

Putative_Signaling_Pathways cluster_inflammation Inflammatory Response cluster_proliferation Cell Proliferation & Survival Compound This compound NFkB NF-κB Pathway Compound->NFkB MAPK MAPK Pathway (ERK, p38, JNK) Compound->MAPK PI3K PI3K/Akt Pathway Compound->PI3K COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->COX2 MAPK->Cytokines Apoptosis Apoptosis Regulation (Bax/Bcl-2) PI3K->Apoptosis

Putative signaling pathways modulated by isoflavones.

References

Identifying and minimizing off-target effects of 5,7-Dihydroxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize the off-target effects of 5,7-Dihydroxyisoflavone.

General Information

This compound is a naturally occurring isoflavone (B191592) found in various plants, particularly legumes.[1] It is recognized for its potential antioxidant and anti-inflammatory properties.[1] Structurally, it belongs to the flavonoid class of compounds. Due to its chemical structure, like other flavonoids, it may interact with a range of cellular targets, leading to potential off-target effects.

Troubleshooting Guide: Unexpected Experimental Results

This guide addresses common issues that may arise from unintended interactions of this compound in experimental settings.

Problem Possible Cause Recommended Solution
Phenotype is inconsistent with the expected primary target's function. The observed phenotype may be due to the inhibition of an off-target protein. Structurally similar flavonoids have been shown to inhibit various kinases and enzymes.1. Perform a kinase selectivity screen to identify potential off-target kinases. 2. Use affinity purification-mass spectrometry to pull down binding partners of this compound in your experimental system. 3. Confirm target engagement with a cellular thermal shift assay (CETSA).
Cell viability is unexpectedly low. High concentrations of this compound may lead to off-target effects that induce cytotoxicity.1. Perform a dose-response curve to determine the optimal concentration with minimal toxicity. 2. Investigate the activation of apoptosis or necrosis pathways.
Inconsistent results across different cell lines. Off-target effects can be cell-type specific due to differential expression of off-target proteins.1. Validate key findings in a secondary cell line. 2. Characterize the expression levels of potential off-target proteins in the cell lines being used.
Activation or inhibition of unexpected signaling pathways. This compound may be modulating upstream regulators of multiple signaling cascades. Related flavonoids are known to affect MAPK, NF-κB, PI3K/Akt, and STAT3 pathways.1. Use pathway-specific inhibitors or activators to dissect the mechanism. 2. Perform western blotting for key phosphorylated proteins in these pathways.

Frequently Asked Questions (FAQs)

Identifying Off-Target Effects

Q1: What are the likely off-target protein classes for this compound?

A1: Based on studies of structurally related flavonoids, the most likely off-target classes for this compound are protein kinases, cytochrome P450 enzymes, and other ATP-binding proteins. For example, the related 5,7-dihydroxyflavone (chrysin) is a known inhibitor of the CYP3A4 enzyme.[2]

Q2: How can I computationally predict potential off-targets of this compound?

A2: Several in silico tools and databases can predict potential off-targets based on chemical structure similarity to known ligands. Platforms such as ChEMBL, PubChem, and commercial software can be used to screen for proteins with binding sites that may accommodate this compound.

Q3: What is the first experimental step to identify off-targets?

A3: A broad, unbiased screening approach is recommended as a first step. A proteome-wide screen using affinity purification-mass spectrometry is a powerful method to identify direct binding partners in a cellular lysate.

Minimizing Off-Target Effects

Q4: How can I be more confident that my observed effect is on-target?

A4: To increase confidence in on-target effects, it is crucial to perform rescue experiments. This can involve overexpressing a resistant mutant of the primary target or knocking down the primary target to see if the phenotype is occluded.

Q5: What is the importance of a counter-screen?

A5: A counter-screen against a panel of likely off-targets (e.g., a kinase panel) is essential to demonstrate the selectivity of this compound. This data is critical for the interpretation of your results and for any potential therapeutic development.

Q6: Should I be concerned about the metabolites of this compound?

A6: Yes, cellular metabolism can alter the structure of this compound, and its metabolites may have their own unique target and off-target profiles. For example, a metabolite of the related isoflavone daidzein (B1669772), 6,7,4'-trihydroxyisoflavone, was found to be a novel inhibitor of PKCα.[3][4] It is advisable to assess the effects of known or predicted metabolites in your experimental system if possible.

Quantitative Data on Related Flavonoids

Table 1: Kinase Inhibitory Activity of Related Flavonoids

FlavonoidTarget KinaseIC50 (nM)Assay Type
FisetinDYRK1A149.5ADP-Glo Kinase Assay
KaempferolDYRK1A296.3ADP-Glo Kinase Assay
QuercetinDYRK1A737.9ADP-Glo Kinase Assay
6,7,4'-TrihydroxyisoflavonePI3K-ATP-competitive inhibition
DaidzeinSrc-ERK pathway-Inhibition of phosphorylation

Data for DYRK1A inhibitors from[5]. Data for PI3K and Src-ERK from[6][7].

Table 2: Enzyme Inhibitory Activity of Related Flavonoids

FlavonoidTarget EnzymeIC50 (µM)Inhibition Type
Chrysin (5,7-dihydroxyflavone)CYP3A42.5Irreversible
6,7,4'-trihydroxyisoflavonePKCα~20Non-ATP competitive

Data for CYP3A4 from[2]. Data for PKCα from[3].

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.01 to 100 µM).

  • Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified kinases. A broad panel covering different branches of the kinome is recommended.

  • Assay Performance: Use a suitable kinase activity assay, such as ADP-Glo™, which measures the amount of ADP produced in the kinase reaction.

    • Dispense the kinase, buffer, and this compound into a multi-well plate.

    • Initiate the reaction by adding the kinase-specific substrate and ATP.

    • Incubate at room temperature for the recommended time (e.g., 1 hour).

    • Stop the reaction and measure the signal according to the assay manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound relative to a vehicle control (DMSO). Determine the IC50 value for any significantly inhibited kinases.

Protocol 2: Affinity Purification-Mass Spectrometry

Objective: To identify the direct binding partners of this compound in a cellular context.

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without disrupting its core structure and activity. A control molecule with an inactive linker position is also recommended.

  • Cell Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.

  • Affinity Purification:

    • Immobilize the biotinylated this compound probe onto streptavidin-coated beads.

    • Incubate the beads with the cell lysate to allow for protein binding.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins.

  • Mass Spectrometry:

    • Digest the eluted proteins into peptides (e.g., with trypsin).

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that specifically interact with the this compound probe compared to control beads.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with a potential target protein in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO) for a specified time.

  • Thermal Challenge: Heat the treated cells across a range of temperatures. The binding of this compound should stabilize its target protein, increasing its melting temperature.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling Pathways Potentially Affected by Off-Target Effects

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_7_Dihydroxyisoflavone 5_7_Dihydroxyisoflavone PKC PKCα 5_7_Dihydroxyisoflavone->PKC Inhibition (Hypothesized) PI3K PI3K 5_7_Dihydroxyisoflavone->PI3K Inhibition (Hypothesized) IKK IKK 5_7_Dihydroxyisoflavone->IKK Inhibition (Hypothesized) STAT3 STAT3 5_7_Dihydroxyisoflavone->STAT3 Inhibition of Phosphorylation (Hypothesized) Cytokine Cytokine Receptor Receptor Cytokine->Receptor Receptor->PKC Receptor->PI3K Receptor->STAT3 Phosphorylation MAPKK MAPKK (MEK/MKK) PKC->MAPKK Akt Akt PI3K->Akt Akt->IKK MAPK MAPK (ERK/JNK/p38) MAPKK->MAPK Transcription Gene Transcription (Inflammation, Proliferation, Survival) MAPK->Transcription IκB IκB IKK->IκB Inhibits NFκB NF-κB IκB->NFκB Sequesters NFκB->Transcription STAT3->Transcription

Caption: Potential off-target signaling pathways of this compound.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_conclusion Conclusion A Hypothesis Generation (In Silico Screening, Literature) B Affinity Purification- Mass Spectrometry A->B C Kinase Selectivity Profiling A->C D Potential Off-Targets B->D C->D E Cellular Thermal Shift Assay (CETSA) D->E F Dose-Response & IC50 Determination D->F G Cell-Based Phenotypic Assays E->G F->G H Confirmed Off-Target Profile G->H

Caption: Workflow for identifying and validating off-target effects.

References

Technical Support Center: Enhancing the Delivery of 5,7-Dihydroxyisoflavone to Target Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the delivery of 5,7-Dihydroxyisoflavone. Here you will find troubleshooting guides and frequently asked questions to support your experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low aqueous solubility of this compound during in vitro assays. The compound is highly hydrophobic and has precipitated out of the aqueous buffer.1. Incorporate a Co-solvent: Add a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol (B145695) to your buffer.[1] 2. Use a Solubilizing Agent: Employ surfactants like Tween 80 above their critical micelle concentration.[1] 3. Complexation: Form inclusion complexes with cyclodextrins (e.g., HP-β-CD) to enhance solubility.[1]
Poor bioavailability observed in animal studies. This is likely due to a combination of poor aqueous solubility leading to low dissolution in the gastrointestinal tract and extensive first-pass metabolism.[2][3][4]1. Particle Size Reduction: Decrease the particle size to the nanometer range to increase the surface area for dissolution.[1][5] 2. Lipid-Based Formulations: Incorporate the isoflavone (B191592) into nanoemulsions, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS).[1][2] 3. Solid Dispersions: Disperse the compound in a hydrophilic polymer matrix.[1][2]
High variability in plasma concentrations between subjects in the same treatment group. Inconsistent dosing due to non-homogenous formulation (e.g., suspension).Ensure the formulation is homogenous. Utilize solubilization techniques like SEDDS or cyclodextrin (B1172386) complexation to create a true solution for more consistent and accurate dosing.[4]
Low encapsulation efficiency of this compound in liposomes or nanoparticles. Physicochemical properties of the drug and formulation parameters may not be optimal.1. Optimize Drug-to-Lipid/Polymer Ratio: Vary the ratio to find the optimal loading capacity. 2. Adjust Formulation Process: Modify parameters such as sonication time, homogenization pressure, or solvent evaporation rate.[4] 3. Select Appropriate Lipids/Polymers: The choice of lipids or polymers can significantly impact encapsulation efficiency.
Rapid clearance of nanoparticles from circulation. The reticuloendothelial system (RES) recognizes and clears nanoparticles.Coat the nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, to create a "stealth" coating that helps evade the immune system and prolong circulation time.[6]

Frequently Asked Questions (FAQs)

1. What is this compound and why is its delivery challenging?

This compound is a type of isoflavone, a class of polyphenolic compounds with various potential health benefits, including anti-inflammatory and antioxidant effects.[7][8] Its delivery is challenging primarily due to its hydrophobic nature, which leads to poor aqueous solubility.[1][2] This low solubility limits its dissolution in gastrointestinal fluids, a critical step for absorption.[2][4]

2. What are the main barriers to the oral bioavailability of this compound?

The primary barriers are:

  • Low Aqueous Solubility: As a lipophilic compound, it does not readily dissolve in the gut.[4]

  • Extensive First-Pass Metabolism: Isoflavones undergo significant metabolism in the liver and gut wall, primarily through glucuronidation and sulfation.[2] This conversion to more water-soluble forms facilitates rapid excretion.[4]

  • Gut Microbiota Degradation: The gut microbiome can also degrade isoflavones, which can affect their absorption and systemic availability.[2]

3. What are the most common strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed:[1][2][3]

  • Particle Size Reduction: Nanoparticles increase the surface area for dissolution.[1][5]

  • Lipid-Based Formulations: Nanoemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS) can improve solubilization.[1][2]

  • Cyclodextrin Complexation: Encapsulating the isoflavone molecule within a cyclodextrin can increase its water solubility.[1][9]

  • Solid Dispersions: Dispersing the isoflavone in a hydrophilic polymer matrix can enhance its dissolution rate.[1][2]

4. How can I prepare a solid dispersion of this compound?

A common method is solvent evaporation. This involves dissolving both the this compound and a hydrophilic polymer in a common organic solvent. The solvent is then removed under reduced pressure, leaving a thin film of the solid dispersion. This film is further dried and then ground into a fine powder.[1]

5. What is the role of PEGylation in nanoparticle-based delivery?

PEGylation is the process of coating nanoparticles with polyethylene glycol (PEG). This creates a "stealth" coating that helps the nanoparticles evade the immune system's clearance mechanisms, leading to a longer circulation half-life in the bloodstream. This extended circulation time increases the probability of the nanoparticles reaching their target tissue.[6]

Quantitative Data Summary

Table 1: Comparison of Bioavailability Enhancement Strategies for Isoflavones

Formulation Strategy Mechanism of Action Reported Bioavailability Increase (Fold) Key Considerations
Lipid-Based Formulations (e.g., SLNs, SEDDS) Improves solubilization and lymphatic uptake.3-5Requires careful selection of lipids and surfactants.[2]
Cyclodextrin Complexation Forms a host-guest complex, increasing aqueous solubility.2-4The stoichiometry of the complex needs to be determined.[2]
Solid Dispersions Disperses the drug in a hydrophilic polymer matrix at a molecular level.3-6The choice of polymer is critical to prevent recrystallization.[2]
Particle Size Reduction (Nanoparticles) Increases surface area for dissolution.1.75 (for genistein)Process parameters can greatly affect particle size.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes a standard method for encapsulating hydrophobic drugs like this compound into liposomes.[10]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., soy or egg PC)

  • Cholesterol

  • Chloroform (B151607) and Methanol (or other suitable organic solvent mixture)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a round-bottom flask using a mixture of chloroform and methanol.

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator, or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated this compound by centrifugation, dialysis, or gel filtration.

Protocol 2: Preparation of this compound Nanoparticles (Antisolvent Precipitation)

This method is suitable for producing nanoparticles of poorly water-soluble compounds.[1]

Materials:

  • This compound

  • A water-miscible organic solvent (e.g., ethanol, acetone)

  • An aqueous solution containing a stabilizer (e.g., Tween 80, PVA)

Procedure:

  • Preparation of Solutions:

    • Dissolve this compound in the organic solvent to create the drug solution.

    • Prepare an aqueous solution of the stabilizer.

  • Precipitation:

    • Under high-speed homogenization or sonication, rapidly inject the this compound solution into the aqueous stabilizer solution.

    • The rapid mixing will cause the isoflavone to precipitate as nanoparticles, which are kept in suspension by the stabilizer.

  • Solvent Removal and Concentration:

    • Remove the organic solvent by evaporation under reduced pressure.

    • The resulting aqueous suspension of this compound nanoparticles can be used for further experiments or lyophilized to obtain a powder.

Visualizations

G cluster_0 Troubleshooting Workflow for Low Bioavailability A Low Bioavailability of this compound Observed B Identify Potential Cause A->B C Poor Aqueous Solubility B->C Primary D Extensive First-Pass Metabolism B->D Secondary E Formulation Strategy C->E D->E F Particle Size Reduction (Nanoparticles) E->F G Lipid-Based Formulations (SLNs, SEDDS) E->G H Cyclodextrin Complexation E->H I Solid Dispersions E->I J Evaluate in vitro Dissolution F->J G->J H->J I->J K Conduct in vivo Pharmacokinetic Studies J->K L Bioavailability Enhanced? K->L M Yes L->M Yes N No L->N No O Proceed with Efficacy Studies M->O P Re-evaluate Formulation Strategy N->P P->E

Caption: Troubleshooting workflow for addressing low bioavailability.

G cluster_1 Enhanced Delivery Strategies for this compound cluster_2 Formulation Approaches cluster_3 Key Outcomes Isoflavone This compound Nanoparticles Nanoparticles Isoflavone->Nanoparticles Liposomes Liposomes Isoflavone->Liposomes SEDDS SEDDS Isoflavone->SEDDS Cyclodextrin Cyclodextrin Complexes Isoflavone->Cyclodextrin Solubility Increased Solubility Nanoparticles->Solubility Targeting Targeted Delivery Nanoparticles->Targeting Stability Enhanced Stability Liposomes->Stability Bioavailability Improved Bioavailability Liposomes->Bioavailability SEDDS->Bioavailability Cyclodextrin->Solubility

Caption: Overview of delivery enhancement strategies.

G cluster_0 PI3K/Akt Signaling Pathway Inhibition by Isoflavones Isoflavone This compound PI3K PI3K Isoflavone->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Isoflavone Isomers: Genistein, Daidzein, and Glycitein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of three primary isoflavone (B191592) isomers found in soy: genistein (B1671435), daidzein (B1669772), and glycitein. The information is supported by experimental data from peer-reviewed scientific literature to assist in research and development endeavors.

Isoflavones, a class of phytoestrogens, are recognized for their potential health benefits, largely attributed to their antioxidant properties. These compounds can mitigate oxidative stress by scavenging free radicals and modulating cellular antioxidant defense systems. Understanding the relative antioxidant potency of different isoflavone isomers is crucial for the development of targeted therapeutic agents.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of isoflavones is commonly assessed using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or as Trolox Equivalents (TE), which compares the antioxidant capacity to that of Trolox, a water-soluble vitamin E analog.

While direct comparative studies of all three isoflavone isomers across multiple standardized assays are limited, the available data generally indicate a hierarchy in their free-radical scavenging ability. In vitro studies suggest the antioxidant activity of these isoflavones often follows the order: genistein > daidzein > glycitein.[1] This is frequently attributed to their molecular structure, particularly the number and position of hydroxyl groups.[1]

Below is a summary of available quantitative data. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Isoflavone IsomerAssayIC50 (µM)Source(s)
Genistein DPPH1.89 ± 0.16[2]
Superoxide Radical Scavenging0.391 ± 0.012[2]
Hydroxyl Radical Scavenging0.621 ± 0.028[2]
Daidzein DPPH2.81 ± 0.03[2]
Superoxide Radical Scavenging1.924 ± 0.011[2]
Hydroxyl Radical Scavenging0.702 ± 0.012[2]
Glycitein DPPHData not available in the same comparative study
ABTSData not available in the same comparative study

Note: The provided IC50 values have been converted from mM to µM for consistency.

Structure-Activity Relationship

The antioxidant capacity of isoflavones is closely linked to their chemical structure. The number and arrangement of hydroxyl (-OH) groups on the isoflavone skeleton are critical determinants of their radical-scavenging activity. Genistein, with three hydroxyl groups, generally exhibits higher antioxidant activity than daidzein, which has two. Glycitein also has two hydroxyl groups and a methoxy (B1213986) group, and typically shows lower activity than genistein and daidzein.[1]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These standardized protocols are fundamental for the accurate assessment and comparison of antioxidant capacities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.

    • Prepare various concentrations of the isoflavone isomers (e.g., in methanol or DMSO).

    • A standard antioxidant, such as Trolox or ascorbic acid, is used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the isoflavone sample or standard solution.

    • Add the DPPH solution to each well or cuvette and mix.

    • Include a control containing the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[1]

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer.[1]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] * 100 where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.

  • Reagent Preparation:

    • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the isoflavone isomers and a standard antioxidant (Trolox).

  • Assay Procedure:

    • Add a small volume of the isoflavone sample or standard solution to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox concentration versus inhibition.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare various concentrations of the isoflavone isomers and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to the FRAP reagent.

    • Include a reagent blank containing the solvent instead of the sample.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration or Trolox and is expressed as Fe(II) equivalents or in µmol TE per gram of sample.

Signaling Pathways and Experimental Workflows

Cellular Antioxidant Signaling Pathway: Nrf2-Keap1

Isoflavones exert part of their antioxidant effects by modulating cellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway, which is a master regulator of the antioxidant response.

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. In the presence of oxidative stress or inducers like isoflavones, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. Studies have shown that isoflavones such as genistein and daidzein can activate the Nrf2-Keap1 signaling pathway, leading to the upregulation of detoxifying and antioxidant defense genes.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Isoflavones Isoflavones (Genistein, Daidzein) Isoflavones->Keap1_Nrf2 induces dissociation Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Nrf2-Keap1 signaling pathway activated by isoflavones.
Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical experimental workflow for the comparative analysis of the antioxidant capacity of isoflavone isomers.

Experimental_Workflow cluster_assays In Vitro Antioxidant Assays start Start: Obtain Isoflavone Isomers (Genistein, Daidzein, Glycitein) prep Prepare Stock Solutions of known concentrations start->prep dpph DPPH Assay prep->dpph abts ABTS Assay prep->abts frap FRAP Assay prep->frap orac ORAC Assay prep->orac data_acq Data Acquisition: Spectrophotometric/Fluorometric Measurements dpph->data_acq abts->data_acq frap->data_acq orac->data_acq analysis Data Analysis: Calculate % Inhibition, IC50 values, and/or Trolox Equivalents data_acq->analysis comparison Comparative Analysis: Compare antioxidant capacities of the three isomers analysis->comparison conclusion Conclusion: Determine the relative antioxidant potency comparison->conclusion

Workflow for comparing isoflavone antioxidant capacity.

References

Validating In Vivo Efficacy: A Comparative Analysis of 5,7-Dihydroxyisoflavone Analogs in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a compound's in vivo efficacy is a critical step in the preclinical pipeline. While direct xenograft model data for 5,7-Dihydroxyisoflavone is not publicly available, this guide provides a comparative analysis of structurally and functionally similar flavonoids—Acacetin, Chrysin (B1683763), Genistein (B1671435), and Daidzein—for which in vivo data exists. This comparison offers valuable insights into the potential anti-tumor activity of this class of compounds.

This guide presents a summary of quantitative data from xenograft studies, details the experimental protocols employed, and visualizes the key signaling pathways and workflows to aid in the design and interpretation of future in vivo studies for this compound or related molecules.

Comparative Efficacy in Xenograft Models

The following table summarizes the quantitative data on the anti-tumor effects of Acacetin, Chrysin, Genistein, and Daidzein in various cancer xenograft models. These compounds, sharing a similar flavonoid backbone with this compound, have demonstrated significant anti-tumor activity.

CompoundCancer Cell LineXenograft ModelTreatment RegimenTumor Growth InhibitionKey Findings & Citations
Acacetin DU145 (Prostate)Nude Mice50 mg/kg, i.p., 5 days/week for 30 daysSignificant reduction in tumor size and weight.Acacetin-treated mice exhibited significantly reduced tumor size and weight, an effect attributed to the induction of apoptosis.[1] The proposed mechanism involves targeting the Akt/NF-κB signaling pathway.[1]
Chrysin A431 (Skin)Mouse XenograftNot specifiedReduced tumor growth.A derivative of chrysin was shown to reduce tumor growth in an A431 mouse xenograft model.[2] In melanoma xenografts, chrysin decreased tumor growth by 60% after 14 days and 70% after 21 days of treatment.[3]
Genistein A431 (Skin) & Colo205 (Colon)Nude Mice500 mg/kg/day, p.o., for 12 daysSignificant retardation in tumor growth for both models.Daily oral administration of genistein was highly effective, resulting in significantly decreased tumor growth compared to vehicle-treated mice in both A431 and Colo205 xenografts.[4]
Genistein MCF-7/ERβ1 (Breast)Nude Mice1,000 ppm in diet for 30 daysSignificantly smaller average tumor size compared to control.Dietary genistein was particularly effective in ERβ1-overexpressing breast cancer xenografts, leading to a significant reduction in tumor volume.[5]
Daidzein (in combination with Gefitinib) A549 (Lung)Nude MiceNot specifiedSignificantly suppressed tumor xenograft growth.The combination of Daidzein and Gefitinib significantly inhibited the growth of A549 lung cancer xenografts without noticeable toxicity.[6][7]

Experimental Protocols for Xenograft Models

The establishment and execution of a xenograft model study are crucial for obtaining reliable in vivo efficacy data. Below is a detailed, generalized protocol synthesized from methodologies reported in studies of flavonoid anti-cancer activity.

Cell Culture and Preparation
  • Cell Lines: Human cancer cell lines (e.g., DU145, A431, Colo205, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Viability: Prior to injection, cells are harvested, and a cell count is performed using a hemocytometer with Trypan Blue exclusion to ensure viability is greater than 95%.

  • Cell Suspension: The cell pellet is resuspended in a 1:1 mixture of cold phosphate-buffered saline (PBS) and Matrigel to a final concentration of approximately 5 x 10⁷ cells/mL. The suspension is kept on ice to prevent the Matrigel from polymerizing.

Animal Model and Tumor Implantation
  • Animal Strain: Athymic nude mice (nu/nu), typically 6-8 weeks old, are commonly used due to their compromised immune system, which prevents rejection of human tumor cells.

  • Acclimatization: Mice are allowed to acclimatize for at least one week before any procedures.

  • Implantation: Mice are anesthetized (e.g., using isoflurane), and 100-200 µL of the cell suspension (containing 5 x 10⁶ cells) is subcutaneously injected into the right flank of each mouse using a 27-gauge needle.

Tumor Monitoring and Treatment
  • Tumor Measurement: Once tumors become palpable, their volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: The test compound (e.g., Acacetin, Genistein) or vehicle control is administered according to the planned regimen (e.g., intraperitoneal injection, oral gavage) at a specified dose and frequency.

Efficacy and Tolerability Assessment
  • Tumor Volume and Body Weight: Tumor volumes and the body weight of each animal are recorded regularly throughout the study to assess efficacy and toxicity, respectively.

  • Clinical Observations: Animals are monitored daily for any signs of distress or toxicity.

  • Study Endpoint: The study is concluded when tumors in the control group reach a specified maximum size or after a fixed duration. Animals are then euthanized, and tumors are excised and weighed for final analysis.

Visualizing Key Concepts

To better understand the experimental process and the molecular mechanisms at play, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_implant Implantation cluster_study Study Execution cluster_analysis Analysis Cell Culture Cell Culture Cell Harvest & Viability Check Cell Harvest & Viability Check Cell Culture->Cell Harvest & Viability Check Resuspend in PBS/Matrigel Resuspend in PBS/Matrigel Cell Harvest & Viability Check->Resuspend in PBS/Matrigel Anesthetize Mouse Anesthetize Mouse Resuspend in PBS/Matrigel->Anesthetize Mouse Subcutaneous Injection Subcutaneous Injection Anesthetize Mouse->Subcutaneous Injection Tumor Growth Monitoring Tumor Growth Monitoring Subcutaneous Injection->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Measure Tumor Volume & Body Weight Measure Tumor Volume & Body Weight Treatment Administration->Measure Tumor Volume & Body Weight Endpoint: Excise & Weigh Tumors Endpoint: Excise & Weigh Tumors Measure Tumor Volume & Body Weight->Endpoint: Excise & Weigh Tumors G cluster_akt PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_stat STAT3 Pathway cluster_outcomes Cellular Outcomes Acacetin Acacetin Akt Akt Acacetin->Akt inhibits NF-κB NF-κB Acacetin->NF-κB inhibits STAT3 STAT3 Acacetin->STAT3 inhibits PI3K PI3K PI3K->Akt Cell Proliferation Cell Proliferation Akt->Cell Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits IκBα IκBα IκBα->NF-κB NF-κB->Cell Proliferation promotes NF-κB->Apoptosis inhibits STAT3->Cell Proliferation promotes Angiogenesis Angiogenesis STAT3->Angiogenesis promotes G cluster_analogs Structural Analogs with In Vivo Data This compound This compound Acacetin Acacetin This compound->Acacetin similar structure Chrysin Chrysin This compound->Chrysin similar structure Genistein Genistein This compound->Genistein related isoflavone (B191592) Daidzein Daidzein This compound->Daidzein related isoflavone Prostate Cancer\n(DU145) Prostate Cancer (DU145) Acacetin->Prostate Cancer\n(DU145) Skin/Melanoma\n(A431) Skin/Melanoma (A431) Chrysin->Skin/Melanoma\n(A431) Breast/Colon/Skin\n(MCF-7, Colo205, A431) Breast/Colon/Skin (MCF-7, Colo205, A431) Genistein->Breast/Colon/Skin\n(MCF-7, Colo205, A431) Lung Cancer\n(A549) Lung Cancer (A549) Daidzein->Lung Cancer\n(A549)

References

A Head-to-Head Comparison of Genistein (5,7-Dihydroxyisoflavone) and Daidzein in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the anti-inflammatory properties of two prominent soy isoflavones: genistein (B1671435) (commonly known as 5,7-Dihydroxyisoflavone) and daidzein (B1669772). The following sections detail their effects on key inflammatory mediators and signaling pathways, supported by experimental data and detailed protocols for the cited assays.

Executive Summary

Genistein and daidzein, both phytoestrogens found in soy products, are recognized for their anti-inflammatory capabilities.[1][2] In vitro and in vivo studies have demonstrated their ability to suppress the production of pro-inflammatory molecules and modulate key signaling pathways involved in the inflammatory response.[3][4] Generally, genistein appears to exhibit a more potent anti-inflammatory effect compared to daidzein in several assays.[5] Both compounds primarily exert their effects through the inhibition of the NF-κB and MAPK signaling pathways.[4][6]

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the quantitative data from various studies, highlighting the comparative efficacy of genistein and daidzein in modulating key inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineLPS ConcentrationCompound Concentration% Inhibition of NO ProductionReference
GenisteinJ774100 ng/mL100 µM~60%[5]
DaidzeinJ774100 ng/mL100 µM~40%[5]
DaidzeinRAW 264.71 µg/mL50 µMSignificant reduction[4]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineCell LineStimulantCompound Concentration% InhibitionReference
GenisteinTNF-α, IL-1β, IL-6MLE-12LPS10 µMSignificant reduction (p < 0.001)[5]
DaidzeinIL-6RAW 264.7LPS (1 µg/mL)50 µMSignificant reduction[4]
DaidzeinTNF-αRAW 264.7LPS (1 µg/mL)50 µMMild reduction[4]
GenisteinIL-1β, IL-6, IL-8MH7ATNF-α5, 10, 20 µMConcentration-dependent (p < 0.05 or p < 0.01)[5]
DaidzeinIL-6MH7AIL-1β10 µg/mlSignificant inhibition[7]

Table 3: Inhibition of Pro-inflammatory Enzyme Expression in LPS-Stimulated Macrophages

CompoundTarget ProteinCell LineCompound Concentration% Inhibition of Protein ExpressionReference
GenisteiniNOSRAW 264.7100 µM89% (p < 0.05)[5]
DaidzeiniNOSRAW 264.7100 µMSignificant reduction[4]
DaidzeinCOX-2RAW 264.750 µMSignificant reduction[4]

Mechanistic Insights: Signaling Pathways

Both genistein and daidzein exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Genistein Genistein Genistein->IKK Inhibition Genistein->NFkB_n Inhibition of Translocation Daidzein Daidzein Daidzein->IKK Inhibition Daidzein->NFkB_n Inhibition of Translocation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Inhibition of the NF-κB Signaling Pathway.

Both genistein and daidzein have been shown to inhibit the NF-κB pathway.[6] Daidzein effectively inhibits the phosphorylation of IKKα/β, IκBα, and the p65 subunit of NF-κB, and prevents the nuclear translocation of p65.[4] Genistein also inhibits the activation and translocation of NF-κB from the cytoplasm to the nucleus.[5]

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises several kinases, including ERK, p38, and JNK, that are activated by inflammatory stimuli and in turn activate transcription factors that regulate the expression of inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases TLR4->UpstreamKinases Activation p38 p38 UpstreamKinases->p38 ERK ERK UpstreamKinases->ERK JNK JNK UpstreamKinases->JNK AP1 AP-1 p38->AP1 Activation ERK->AP1 Activation JNK->AP1 Activation Genistein Genistein Genistein->UpstreamKinases Inhibition Daidzein Daidzein Daidzein->p38 Inhibition Daidzein->ERK Inhibition DNA DNA AP1->DNA Binding Genes Pro-inflammatory Genes DNA->Genes Transcription

Inhibition of the MAPK Signaling Pathway.

Daidzein has been shown to partially suppress MAPK signaling by reducing the phosphorylation of p38 and ERK, with a milder effect on JNK phosphorylation.[4] Genistein has also been reported to inhibit the MAPK pathway, contributing to its anti-inflammatory effects.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Experimental_Workflow CellCulture CellCulture Pretreatment Pretreatment CellCulture->Pretreatment Stimulation Stimulation Pretreatment->Stimulation Griess Griess Stimulation->Griess ELISA ELISA Stimulation->ELISA WesternBlot WesternBlot Stimulation->WesternBlot

General workflow for in vitro anti-inflammatory assays.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Seeding: Cells are seeded in appropriate multi-well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, and 6-well for protein extraction) and allowed to adhere overnight.[10][11]

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of genistein or daidzein and incubated for 1-2 hours.[12]

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response, and the cells are incubated for a specified period (e.g., 24 hours for NO and cytokine assays).[9][11]

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO2-), a stable metabolite of NO, in the cell culture supernatant.[13]

  • Procedure:

    • Collect 50-100 µL of cell culture supernatant from each well.[11]

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant in a 96-well plate.[11][13]

    • Incubate at room temperature for 10-15 minutes in the dark.[11][13]

    • Measure the absorbance at 540 nm using a microplate reader.[11][13]

    • Quantify the nitrite concentration using a sodium nitrite standard curve.[11]

Cytokine Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Commercially available ELISA kits for TNF-α and IL-6 are used according to the manufacturer's instructions.[14]

    • Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.[15]

    • Cell culture supernatants and standards are added to the wells and incubated.[15]

    • A detection antibody, typically biotinylated, is then added, followed by an enzyme-linked avidin-horseradish peroxidase (HRP).[15]

    • A substrate solution is added to produce a colorimetric signal, which is stopped with a stop solution.[15]

    • The absorbance is measured at 450 nm, and the cytokine concentration is determined from a standard curve.[15]

Western Blot Analysis for Protein Expression
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and phosphorylated forms of signaling proteins (e.g., p-p65, p-ERK).[16]

  • Procedure:

    • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[16]

    • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.[16]

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[16]

    • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for the target proteins overnight at 4°C.[16]

    • Secondary Antibody and Detection: The membrane is then incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[16]

    • Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control such as β-actin.[16]

References

Unveiling the Anticancer Potential of 5,7-Dihydroxyisoflavone: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing research highlights the significant anticancer activity of 5,7-Dihydroxyisoflavone, also known as genistein, across a spectrum of cancer cell lines. This guide synthesizes experimental data to provide a comparative overview of its efficacy, detailing the molecular mechanisms and cellular responses elicited by this promising natural compound.

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer models, including those of the breast, prostate, liver, and bone. Its multifaceted mechanism of action involves the modulation of key signaling pathways that govern cell cycle progression and apoptosis, making it a subject of intense research in the quest for novel cancer therapies.

Comparative Efficacy of this compound: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its derivatives in various cancer cell lines, providing a quantitative comparison of its cytotoxic effects.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
5,7-dimethoxyflavone (B190784)HepG2Human Hepatocellular Carcinoma25[1][2]
5,7-dihydroxy 4-thioflavoneMCF-7Human Breast Adenocarcinoma7.9 ± 0.2[3]
5,7,4'-trihydroxyisoflavone (Genistein)MIA PaCa-2Human Pancreatic CancerNot specified[4]
5,7-dihydroxy-4'-methoxyisoflavoneU2OSHuman OsteosarcomaNot specified[5]
5,7-dihydroxyflavone (Chrysin)HepG2Human Hepatocellular CarcinomaNot specified[6]
5,7-dihydroxyflavone (Chrysin)Jurkat THuman Acute T-cell LeukemiaNot specified[6]
5,7-dihydroxyflavone (Chrysin)HeLaHuman Cervical CarcinomaNot specified[6]
DaidzeinMCF-7Human Breast Adenocarcinoma> 5 (after 72h)[7]
DaidzeinMDA-MB-453Human Breast Adenocarcinoma> 10 (after 72h)[7]

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound and its analogs exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.

Apoptosis Induction

Studies have consistently shown that this compound triggers apoptosis in cancer cells. For instance, in human osteosarcoma (U2OS) cells, a derivative, 5,7-dihydroxy-4'-methoxyisoflavone, was found to induce early apoptosis.[5] Similarly, 5,7-dihydroxyflavone (chrysin) enhances apoptosis induced by TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) in liver, leukemia, and cervical cancer cells.[6][8] This pro-apoptotic effect is often mediated by the modulation of key regulatory proteins. A common mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[4][6] Furthermore, the activation of caspases, the executive enzymes of apoptosis, is a hallmark of this compound-induced cell death.[4]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the progression of the cell cycle, thereby inhibiting cancer cell division. For example, 5,7-dimethoxyflavone has been shown to cause cell cycle arrest at the sub-G1 phase in HepG2 liver cancer cells.[1][2] Another isoflavone, daidzein, induces cell cycle arrest at both the G1 and G2/M phases in breast cancer cell lines MCF-7 and MDA-MB-453.[7] This arrest is often accompanied by changes in the expression of cyclins and cyclin-dependent kinases (CDKs), the key regulators of the cell cycle.[7]

Modulation of Signaling Pathways

The anticancer activities of this compound are underpinned by its ability to interfere with crucial intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt and ERK Pathways

The PI3K/Akt and ERK signaling pathways are critical for cell survival and proliferation. This compound and its derivatives have been shown to inhibit these pathways in several cancer cell lines. For example, in human osteosarcoma cells, 5,7-dihydroxy-4'-methoxyisoflavone decreased the phosphorylation of both ERK and Akt.[5] Similarly, 5,7-dihydroxyflavonol (galangin) was observed to decrease the expression levels of phosphoinositide-3 kinase (PI3K) and phosphorylated Akt in MG-63 osteosarcoma cells.[9] The inhibition of these pathways contributes significantly to the compound's pro-apoptotic and anti-proliferative effects.

This compound This compound PI3K PI3K This compound->PI3K inhibits ERK ERK This compound->ERK inhibits Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation

Figure 1: Inhibition of PI3K/Akt and ERK pathways.

Apoptosis Signaling Pathway

This compound modulates the intrinsic and extrinsic apoptosis pathways. It can increase the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in apoptotic cell death.

This compound This compound Bax Bax This compound->Bax upregulates Bcl-2 Bcl-2 This compound->Bcl-2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion inhibits Caspases Caspases Mitochondrion->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Induction of the intrinsic apoptosis pathway.

Experimental Protocols

The following are summaries of standard experimental methodologies used to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.

cluster_0 MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Figure 3: Workflow for the MTT cell viability assay.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method is used to detect and quantify apoptotic cells.

  • Cell Treatment: Cells are treated with this compound as described for the viability assay.

  • Cell Harvesting: Both adherent and floating cells are collected and washed.

  • Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic or necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay.

  • Cell Fixation: Cells are fixed in cold ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which stoichiometrically binds to DNA.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

A Comparative Analysis of 5,7-Dihydroxyisoflavone and Other COX-2 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the cyclooxygenase-2 (COX-2) inhibitory profiles of the isoflavone (B191592) 5,7-Dihydroxyisoflavone and established non-steroidal anti-inflammatory drugs (NSAIDs) is presented for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data on their efficacy and selectivity, details relevant experimental methodologies, and visualizes key biological pathways.

Quantitative Comparison of COX-2 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) and selectivity indices for several widely studied COX-2 inhibitors. The IC50 value represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, indicates the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index generally implies a lower risk of gastrointestinal side effects associated with COX-1 inhibition.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (B62257) 15.8 - 820.04 - 6.80.08 - 405
Rofecoxib >1000.018 - 25>4 - >800
Etoricoxib 1161.1106
Lumiracoxib 670.13515
Diclofenac 0.213.80.055 - 3
Genistein (B1671435) (an Isoflavone) 281100.25

Note: IC50 values and selectivity indices can vary depending on the specific assay conditions and cell types used in the experiments.

Anti-inflammatory Mechanisms of Action

Established COX-2 Inhibitors:

Selective COX-2 inhibitors, such as celecoxib and rofecoxib, exert their anti-inflammatory effects by specifically binding to and inhibiting the COX-2 enzyme.[1] This enzyme is responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1] By selectively targeting COX-2, which is primarily expressed at sites of inflammation, these drugs reduce the production of pro-inflammatory prostaglandins while minimizing the inhibition of COX-1.[1] The COX-1 isoform is constitutively expressed in various tissues and plays a protective role in the gastrointestinal tract and in platelet aggregation.[1]

This compound and Other Isoflavones:

Isoflavones, a class of flavonoids found in soy and other legumes, have demonstrated anti-inflammatory properties through various mechanisms.[2] While direct, potent inhibition of COX-2 by this compound has not been extensively quantified, studies on other isoflavones like genistein show some inhibitory activity against both COX-1 and COX-2.[2]

Beyond direct enzyme inhibition, isoflavones are known to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways are crucial in regulating the expression of pro-inflammatory genes, including the gene for COX-2. By inhibiting these upstream signaling cascades, isoflavones can indirectly reduce the production of COX-2 and other inflammatory mediators.[3]

Signaling Pathways

The following diagram illustrates the general signaling pathway leading to the production of prostaglandins and the points of inhibition by COX-2 inhibitors and isoflavones.

COX-2 Signaling Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Toll-like Receptor 4 (TLR4) Stimuli->Receptor MAPK MAPK Pathway (p38, ERK, JNK) Receptor->MAPK NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway NFkB NF-κB (p65/p50) MAPK->NFkB Activates IkB IκB NFkB_pathway->IkB Inhibits NFkB_pathway->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus COX2_gene COX-2 Gene Transcription NFkB_nuc->COX2_gene COX2_mRNA COX-2 mRNA COX2_gene->COX2_mRNA COX2_protein COX-2 Enzyme COX2_mRNA->COX2_protein Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (PGE2, etc.) Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Isoflavones This compound (and other isoflavones) Isoflavones->MAPK Isoflavones->NFkB_pathway COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2_protein

Caption: General inflammatory signaling pathway and points of intervention.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is typically performed using in vitro enzyme assays. While a specific protocol for this compound is not available, the following represents a general methodology commonly employed for flavonoids and other potential inhibitors.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 enzyme

  • Purified human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to an appropriate concentration in the reaction buffer.

  • Reaction Mixture Preparation: In a 96-well plate, the reaction buffer, heme, and either COX-1 or COX-2 enzyme are added to each well.

  • Inhibitor Addition: The test compound is added to the wells at various concentrations. Control wells receive only the solvent (DMSO). Reference inhibitor wells receive a known COX inhibitor.

  • Pre-incubation: The plate is incubated for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid and the colorimetric probe (TMPD) to all wells.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 590 nm) using a microplate reader. The change in absorbance over time reflects the peroxidase activity of the COX enzyme.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control wells. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Enzymes, Substrate, Buffers) start->prepare_reagents assay_setup Set up 96-well plate with Enzyme, Buffer, and Inhibitor prepare_reagents->assay_setup prepare_inhibitor Prepare Test Compound (e.g., this compound) and Controls prepare_inhibitor->assay_setup pre_incubation Pre-incubate at Controlled Temperature assay_setup->pre_incubation initiate_reaction Initiate Reaction with Arachidonic Acid and TMPD pre_incubation->initiate_reaction measure_absorbance Measure Absorbance with Plate Reader initiate_reaction->measure_absorbance data_analysis Calculate % Inhibition and Determine IC50 measure_absorbance->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro COX inhibition assay.

Conclusion

Established selective COX-2 inhibitors offer potent and specific targeting of the COX-2 enzyme, providing effective anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs. While direct quantitative evidence for potent and selective COX-2 inhibition by this compound is currently lacking, the broader class of isoflavones demonstrates anti-inflammatory properties through the modulation of key signaling pathways such as NF-κB and MAPK. This suggests a potential, albeit likely less direct, role for this compound in mitigating inflammation.

Further research, specifically focused on determining the IC50 values of this compound for both COX-1 and COX-2, is necessary to fully elucidate its potential as a selective COX-2 inhibitor and to enable a more direct and quantitative comparison with existing drugs. For researchers in drug discovery, isoflavone scaffolds may present an interesting starting point for the development of novel anti-inflammatory agents with multi-target profiles.

References

In Vivo Validation of the Hypotensive Effects of 5,7-Dihydroxyisoflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo hypotensive effects of isoflavones, with a special focus on the structural class represented by 5,7-dihydroxyisoflavone. Due to a lack of specific in vivo hypotensive studies on this compound, this document leverages detailed experimental data from a closely related compound, 5,7-dihydroxyflavone (chrysin), and compares its performance with other well-researched hypotensive isoflavones such as genistein (B1671435), daidzein, and biochanin A. This approach allows for an objective evaluation of the potential therapeutic efficacy of this structural motif in the management of hypertension.

Comparative Analysis of Hypotensive Efficacy

The following tables summarize the key quantitative data from in vivo studies on 5,7-dihydroxyflavone (chrysin) and other relevant isoflavones, providing a clear comparison of their blood pressure-lowering capabilities.

Table 1: In Vivo Hypotensive Effects of 5,7-Dihydroxyflavone (Chrysin) in Spontaneously Hypertensive Rats (SHRs)

ParameterDosageOnset of ActionChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)Change in Mean Blood Pressure (MBP)Effect on Heart Rate
Value 10 mg/kg (oral)Within 30 minutesSignificant ReductionSignificant ReductionSignificant ReductionNo significant change
Reference [1][2][1][2][1][1][1][1]

Table 2: Comparative In Vivo Hypotensive Effects of Other Isoflavones

CompoundAnimal ModelDosageDurationKey Findings on Blood PressureReference
Genistein Spontaneously Hypertensive Rats (SHRs)0.2, 0.5, 2.0 g/kg in dietNot specifiedDose-dependent significant reduction in both systolic and diastolic blood pressure.[3][3]
Daidzein Healthy Wistar Rats25 mg/kg (intravenous)AcuteAttenuated the increase in blood pressure induced by angiotensin I.[4][4]
Biochanin A Ovariectomized Hypertensive RatsNot specifiedNot specifiedDecreased systolic, diastolic, and mean arterial blood pressures.[5][6][5][6]
Equol (Daidzein metabolite) Deoxycorticosterone acetate/salt-induced Hypertensive Rats10 and 20 mg/kg5 weeksReduced blood pressure.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the experimental protocols used in the key cited studies.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs) (Protocol for 5,7-Dihydroxyflavone)
  • Animal Model: Spontaneously Hypertensive Rats (SHRs) were used as a model for essential hypertension.[1][2]

  • Acclimatization: Rats were acclimatized in individually ventilated cages for one week prior to the experiment.[1]

  • Anesthesia: Before the procedure, rats were anesthetized using a 5% isoflurane-oxygen mixture.[1]

  • Cannulation: The carotid artery was cannulated for direct blood pressure measurement.[1]

  • Stabilization: A stabilization period of 10 minutes was allowed after cannulation before the administration of any substances.[1]

  • Drug Administration: 5,7-dihydroxyflavone (chrysin) was administered orally at a dose of 10 mg/kg.[1][2] In mechanistic studies, inhibitors such as L-NAME (10 mg/kg), an eNOS inhibitor, were administered prior to the test compound.[1][2]

  • Data Acquisition: Blood pressure parameters (Systolic, Diastolic, and Mean Blood Pressure) and heart rate were continuously recorded.

Mechanism of Action and Signaling Pathways

The hypotensive effect of 5,7-dihydroxyflavone (chrysin) has been shown to be mediated through the endothelial nitric oxide synthase (eNOS) pathway. This mechanism is a common target for many vasoactive flavonoids and isoflavones.

Signaling Pathway for 5,7-Dihydroxyflavone-Induced Vasodilation

The diagram below illustrates the proposed signaling cascade initiated by 5,7-dihydroxyflavone, leading to vasodilation and a subsequent reduction in blood pressure.

G cluster_0 Vascular Endothelial Cell cluster_1 Vascular Smooth Muscle Cell Compound 5,7-Dihydroxyflavone eNOS eNOS (endothelial Nitric Oxide Synthase) Compound->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Converts L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates L_NAME L-NAME (Inhibitor) L_NAME->eNOS cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Relaxation Vasodilation (Muscle Relaxation) cGMP->Relaxation BloodPressure Decreased Blood Pressure Relaxation->BloodPressure

Caption: Proposed signaling pathway of 5,7-dihydroxyflavone's hypotensive effect.

Experimental Workflow for In Vivo Hypotensive Studies

The following diagram outlines a typical workflow for evaluating the hypotensive effects of a test compound in an animal model.

G A Animal Model Selection (e.g., Spontaneously Hypertensive Rats) B Acclimatization Period (e.g., 1 week) A->B C Anesthesia & Surgical Preparation (e.g., Carotid Artery Cannulation) B->C D Baseline Blood Pressure Recording (Stabilization Period) C->D E Administration of Test Compound (e.g., this compound analogue) D->E F Continuous Blood Pressure Monitoring E->F G Data Analysis (Comparison to baseline and control groups) F->G H Evaluation of Hypotensive Effect G->H

Caption: General experimental workflow for in vivo hypotensive validation.

Discussion and Conclusion

The available in vivo data on 5,7-dihydroxyflavone (chrysin) demonstrates a potent and acute hypotensive effect in a well-established animal model of hypertension.[1][2] The mechanism of action involves the activation of eNOS, a key regulator of vascular tone.[1][2] While direct evidence for this compound is currently lacking, the data from structurally similar isoflavones like genistein and biochanin A also point towards significant blood pressure-lowering properties, often involving the nitric oxide pathway.[3][5][6]

The collective evidence suggests that the 5,7-dihydroxy substitution pattern on the A-ring of the flavonoid/isoflavonoid structure is a key feature for hypotensive activity. However, the substitution on the B-ring also plays a role in the overall efficacy and mechanism of action.

For researchers and drug development professionals, this compound represents a promising candidate for further investigation as a potential antihypertensive agent. Future in vivo studies are warranted to directly assess its efficacy, determine optimal dosing, and fully elucidate its mechanism of action in comparison to other flavonoids and existing antihypertensive drugs. The experimental protocols and comparative data presented in this guide provide a solid foundation for designing such studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases has spurred intensive research into novel therapeutic agents capable of mitigating neuronal damage and cognitive decline. Among the promising candidates are flavonoids, a class of polyphenolic compounds abundant in plants, which have demonstrated a remarkable range of biological activities. This guide provides a comparative study of the neuroprotective effects of 5,7-Dihydroxyisoflavone, also known as chrysin (B1683763), and its structurally related isoflavones: genistein, daidzein, and biochanin A. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the critical signaling pathways involved in their neuroprotective mechanisms.

Comparative Neuroprotective Performance

The neuroprotective efficacy of these selected flavonoids is multifaceted, primarily attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties. Below, we summarize the available quantitative data from various in vitro studies to facilitate a direct comparison of their potency.

Table 1: Antioxidant Activity

The antioxidant capacity is a cornerstone of neuroprotection, as oxidative stress is a key contributor to neuronal damage. The following table compares the free radical scavenging activity of the selected flavonoids using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for evaluating antioxidant potential.

FlavonoidDPPH Radical Scavenging Activity (IC50)Reference CompoundReference IC50
This compound (Chrysin) Data not uniformly available; potent antioxidant properties reported.[1][2]Quercetin~2-5 µg/mL[3]
Genistein ~10-30 µg/mL[3]Ascorbic Acid~5-10 µg/mL[3]
Daidzein ~30-100 µg/mL[3]Trolox~8-15 µg/mL[3]
Biochanin A ~15-40 µg/mL[3]BHT~20-50 µg/mL[3]

Note: IC50 values can vary depending on specific experimental conditions. The provided ranges are for comparative purposes.

Table 2: Anti-inflammatory Activity

Neuroinflammation is another critical factor in the progression of neurodegenerative diseases. The ability of flavonoids to inhibit the production of inflammatory mediators, such as nitric oxide (NO), is a key indicator of their anti-inflammatory potential.

FlavonoidInhibition of NO Production (IC50)Cell LineReference
This compound (Chrysin) Potent inhibitor of NO production.[1]Microglia[1]
Genistein Dose-dependent suppression of NO production.[4]Macrophages[4]
Daidzein Dose-dependent suppression of NO production.[4]Macrophages[4]
5,6-dihydroxyflavone (structural analog) 11.55 ± 0.64 μM[5]Murine Macrophages[5]
Table 3: Anti-apoptotic Activity

Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. The modulation of key apoptotic proteins, such as the Bax/Bcl-2 ratio and caspase-3 activity, is a crucial aspect of neuroprotection.

FlavonoidEffect on Apoptotic MarkersExperimental ModelReference
This compound (Chrysin) Suppresses MPP+-induced upregulation of Bax and caspase-3, and downregulation of Bcl-2.[1]Dopaminergic neurons[1]
Genistein Modulates Bax and Bcl-2 expression.Neuronal cells[6]
Daidzein Modulates Bax and Bcl-2 expression.Neuronal cells[6]
Biochanin A Modulates Bax and Bcl-2 expression.Neuronal cells

Key Signaling Pathways in Flavonoid-Mediated Neuroprotection

Flavonoids exert their neuroprotective effects by modulating several critical intracellular signaling pathways. Understanding these pathways is essential for targeted drug development.

Flavonoid_Neuroprotective_Pathways cluster_outcomes Flavonoids This compound & Related Flavonoids Nrf2 Nrf2 Activation Flavonoids->Nrf2 NFkB NF-κB Inhibition Flavonoids->NFkB PI3K_Akt PI3K/Akt Pathway Activation Flavonoids->PI3K_Akt ROS Reactive Oxygen Species (ROS) Apoptosis Apoptosis ROS->Apoptosis Inflammation Neuroinflammation (NO, Pro-inflammatory Cytokines) Inflammation->Apoptosis NeuronalSurvival Neuronal Survival & Protection ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->AntioxidantEnzymes AntioxidantEnzymes->ROS Scavenges NFkB->Inflammation Inhibits Bcl2 ↑ Bcl-2 PI3K_Akt->Bcl2 Bax ↓ Bax PI3K_Akt->Bax Caspase3 ↓ Caspase-3 PI3K_Akt->Caspase3 Bcl2->Apoptosis Inhibits Bax->Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways modulated by this compound and related flavonoids for neuroprotection.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test flavonoid for a predetermined period (e.g., 24-48 hours). Include a vehicle control and a positive control (e.g., a known neurotoxin like H₂O₂).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Culture and Treatment: Culture and treat cells as described in the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color formed is proportional to the number of lysed cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.

  • Cell Treatment: Treat cells with the flavonoid and/or an oxidative stressor (e.g., H₂O₂).

  • DCFH-DA Staining: Wash the cells with PBS and then incubate with DCFH-DA solution (typically 10 µM) for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify specific proteins involved in signaling pathways (e.g., PI3K/Akt, Nrf2/HO-1, NF-κB) and apoptosis (Bax, Bcl-2).

  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Densitometry analysis is used to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Neuronal Cell Culture Treatment Flavonoid Treatment &/ Neurotoxin Induction Start->Treatment CellViability Cell Viability (MTT / LDH) Treatment->CellViability OxidativeStress Oxidative Stress (ROS Assay) Treatment->OxidativeStress ProteinAnalysis Protein Expression (Western Blot) Treatment->ProteinAnalysis DataAnalysis Data Analysis & Comparison CellViability->DataAnalysis OxidativeStress->DataAnalysis ProteinAnalysis->DataAnalysis Conclusion Conclusion: Neuroprotective Efficacy DataAnalysis->Conclusion

References

Unlocking the Therapeutic Potential of 5,7-Dihydroxyisoflavone: A Comparative Guide to its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 5,7-dihydroxyisoflavone and its synthetic derivatives, offering insights into their therapeutic potential across oncology, inflammation, and oxidative stress. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this document serves as a critical resource for advancing the development of novel isoflavone-based therapeutics.

This compound, a core structure found in numerous naturally occurring flavonoids, has emerged as a promising scaffold in medicinal chemistry due to its diverse pharmacological activities.[1] The biological activity of its derivatives is intricately linked to the type and placement of substituent groups on their basic chemical framework. The inherent antioxidant and anti-inflammatory properties conferred by the 5,7-dihydroxy substitution on the A-ring can be significantly modulated by modifications on the B- and C-rings.[1]

Comparative Analysis of Biological Activity

The therapeutic efficacy of this compound derivatives has been extensively studied in various disease models. The following tables summarize the quantitative data from key studies, providing a comparative overview of their anticancer, anti-inflammatory, and antioxidant activities.

Anticancer Activity

The anticancer potential of these compounds is a significant area of investigation. The presence of hydroxyl and methoxy (B1213986) groups on the B-ring appears to be a critical determinant of cytotoxicity against various cancer cell lines.[1] For instance, derivatives with these substitutions have demonstrated potent antiproliferative effects against human leukemia HL-60 cells.[1]

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
5,7-Dimethoxyflavone (B190784)Methylated derivativeHepG2 (Liver Cancer)25[2]
Chrysin derivative 7Ether derivativeHCT116 (Colon Cancer)1.56[3]
Chrysin derivative 6Ether derivativeHCT116 (Colon Cancer)33.5[3]
Genistein-triazine hybrid 9aTriazine derivativeHCT-116 (Colon Cancer)18.40 ± 3.41[4]
Genistein-triazine hybrid 9iTriazine derivativeMDA-MB-231 (Breast Cancer)23.13 ± 1.29[4]
Genistein-triazine hybrid 9iTriazine derivativeHeLa (Cervical Cancer)39.13 ± 0.89[4]
Formononetin derivative 227-O-DerivativeMDA-MB-231 (Breast Cancer)5.44 ± 1.28[4]
Formononetin derivative 227-O-DerivativeMCF-7 (Breast Cancer)11.5 ± 1.52[4]
Isoflavone (B191592) derivative 119aChalcone-isoflavone hybridA549 (Lung Cancer)0.64[4]
Isoflavone derivative 119aChalcone-isoflavone hybridMDA-MB-231 (Breast Cancer)0.82[4]

Table 1: Anticancer Activity of this compound Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values of various synthetic derivatives against different cancer cell lines. Lower IC50 values indicate higher potency.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. For example, 5,7-dimethoxyflavone has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[5] These effects are often mediated through the downregulation of the NF-κB and MAPK signaling pathways.[5]

CompoundAssayCell LineInhibition/IC50Reference
DaidzeinPGE2 ProductionJ774 MacrophagesSignificant inhibition[6][7]
GenisteinPGE2 ProductionJ774 MacrophagesSignificant inhibition (89.8 ± 0.8% at 100 µM)[6][7]
5,6-DihydroxyflavoneNO ProductionMurine MacrophagesIC50 of 11.55 ± 0.64 µM[8]
Daidzein Sulfonic Acid Ester Derivative 4Anti-inflammatory activity vs. DaidzeinCaco-2 cells10,000-fold greater[9]

Table 2: Anti-inflammatory Activity of this compound and its Derivatives. This table summarizes the inhibitory effects of the compounds on key inflammatory markers.

Antioxidant Activity

The 5,7-dihydroxy motif is a key contributor to the antioxidant capacity of these flavonoids, enabling them to scavenge free radicals. The antioxidant potential can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundAssayIC50Reference
GenisteinDPPH Radical Scavenging~10-30 µg/mL[10]
DaidzeinDPPH Radical Scavenging~30-100 µg/mL[10]
Biochanin ADPPH Radical Scavenging~15-40 µg/mL[10]
5,6-DihydroxyflavoneROS ProductionMurine MacrophagesIC50 of 0.8310 ± 0.633 µM

Table 3: Antioxidant Activity of this compound and Related Compounds. This table shows the IC50 values for the DPPH radical scavenging activity, a common measure of antioxidant potential. Lower values indicate stronger antioxidant activity.

Key Signaling Pathways

The biological effects of this compound and its derivatives are mediated through the modulation of several key cellular signaling pathways. Understanding these pathways is crucial for targeted drug design and development.

anticancer_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Bax Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2 Bcl2 Bcl2->Apoptosis This compound This compound This compound->Receptor This compound->Bax This compound->Bcl2

Caption: Anticancer signaling pathway of this compound derivatives.

anti_inflammatory_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK NF-κB NF-κB MAPK->NF-κB IκB IκB IKK->IκB IκB->NF-κB Inflammatory_Genes Inflammatory_Genes NF-κB->Inflammatory_Genes This compound This compound This compound->MAPK This compound->IKK

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for the key experiments used to assess the biological activity of this compound and its derivatives.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.[11]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[11] The amount of formazan produced is directly proportional to the number of living cells.[11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.[11] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.[11]

DPPH Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant activity of compounds.[10]

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[10]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol.[10] Prepare serial dilutions of the test compound and a reference antioxidant (e.g., Ascorbic Acid, Trolox) in the same solvent.[10]

  • Assay Procedure: In a 96-well microplate, add the test compound or standard to the wells, followed by the DPPH solution.[10]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.[10]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.[10]

Prostaglandin E2 (PGE2) Inhibition Assay

This assay is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of PGE2, a key inflammatory mediator.[13]

Principle: Macrophages, such as the RAW 264.7 cell line, are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of PGE2. The concentration of PGE2 in the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a culture plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a specified time before stimulating with LPS.

  • LPS Stimulation: Add LPS to the wells to induce PGE2 production and incubate for the appropriate duration.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated control.

Conclusion

The structure-activity relationship of this compound and its synthetic derivatives reveals a rich landscape for the development of novel therapeutic agents. Modifications to the core isoflavone structure, such as methylation, halogenation, and the introduction of various functional groups, have been shown to significantly enhance their anticancer, anti-inflammatory, and antioxidant properties. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, facilitating the design and synthesis of next-generation isoflavone-based drugs with improved efficacy and selectivity. The elucidation of their mechanisms of action through key signaling pathways further empowers a rational approach to drug discovery in this promising class of compounds.

References

Validating the Mechanism of Action of 5,7-Dihydroxyisoflavone through Gene Expression Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of 5,7-Dihydroxyisoflavone with other well-characterized isoflavones, supported by experimental data from gene expression analysis. Detailed protocols for key validation experiments are also included to facilitate further research.

Introduction to this compound

This compound is a type of isoflavone (B191592), a class of naturally occurring compounds found in various plants.[1][2][3] Isoflavones are of significant interest in drug discovery due to their potential therapeutic effects, including anti-inflammatory, antioxidant, and anti-cancer properties. The mechanism of action of this compound is believed to involve the modulation of key cellular signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and inflammation. Due to its structural similarity to other well-researched isoflavones like genistein (B1671435) and daidzein (B1669772), its effects on gene expression are hypothesized to be comparable.

Comparison with Alternatives: Genistein and Daidzein

To validate the mechanism of action of this compound, we compare it with two of the most extensively studied isoflavones: genistein and daidzein.

Genistein: This isoflavone is known to exert its effects by inhibiting protein tyrosine kinases and modulating multiple signaling pathways.[4][5] Gene expression studies have shown that genistein can alter the expression of genes involved in the cell cycle, apoptosis, and metastasis.[5] For instance, it can induce cell cycle arrest and apoptosis in cancer cells by downregulating the expression of cyclins and upregulating the expression of pro-apoptotic proteins like Bax.[4]

Daidzein: Similar to genistein, daidzein has been shown to possess anti-inflammatory and anti-cancer properties. Its mechanism of action involves the modulation of signaling pathways such as the PPAR and JNK pathways.[6][7][8][9] Gene expression analyses have revealed that daidzein can reduce the expression of pro-inflammatory genes like CCL2 and IL6.[6][7][9]

Gene Expression Analysis: A Comparative Summary

The following tables summarize the effects of genistein and daidzein on the expression of key genes involved in apoptosis, cell cycle regulation, and inflammation. This data provides a basis for predicting the likely effects of this compound.

Table 1: Effect of Isoflavones on Apoptosis-Related Gene Expression

GeneProtein FunctionCell LineIsoflavoneConcentrationFold Change/EffectReference
BaxPro-apoptoticProstate Cancer (PC-3)Genistein50 µMUpregulation[5]
Bcl-2Anti-apoptoticProstate Cancer (PC-3)Genistein50 µMDownregulation[5]
Caspase-3Executioner caspaseBreast Cancer (MCF-7)Genistein25 µMUpregulation of cleavage[5]
PARPDNA repair, apoptosis markerBreast Cancer (MCF-7)Genistein25 µMIncreased cleavage[10]

Table 2: Effect of Isoflavones on Cell Cycle-Related Gene Expression

GeneProtein FunctionCell LineIsoflavoneConcentrationFold Change/EffectReference
CDKN1A (p21)Cyclin-dependent kinase inhibitorProstate Cancer (LNCaP)Genistein15 µMUpregulation[4]
CCNB1 (Cyclin B1)G2/M transitionProstate Cancer (LNCaP)Genistein15 µMDownregulation[4]
MYCTranscription factor, proliferationProstate CancerGenistein30 mg/day (in vivo)Reduced activity[11]
PTENTumor suppressor, cell cycle arrestProstate CancerGenistein30 mg/day (in vivo)Increased activity[11]

Table 3: Effect of Isoflavones on Inflammation-Related Gene Expression

GeneProtein FunctionCell LineIsoflavoneConcentrationFold Change/EffectReference
CCL2 (MCP-1)ChemokineMacrophages (RAW264)Daidzein25 µMDownregulation[6][7][9]
IL6Pro-inflammatory cytokineMacrophages (RAW264)Daidzein25 µMDownregulation[6][7][9]
TNFPro-inflammatory cytokineMacrophages (RAW264)Daidzein25 µMNo significant change[7]
NOS2 (iNOS)Nitric oxide productionMacrophagesGenistein, Daidzein10 µMInhibition of expression[12]

Detailed Experimental Protocols

To facilitate the validation of the mechanism of action of this compound, detailed protocols for key experiments are provided below.

Cell Culture

Objective: To maintain and propagate cancer cell lines for in vitro assays.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM or EMEM supplemented with 10% FBS, 1% penicillin-streptomycin)[13][14][15]

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks, plates, and other consumables

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thaw frozen cells rapidly in a 37°C water bath.[16]

  • Transfer the cells to a sterile centrifuge tube containing pre-warmed complete growth medium.

  • Centrifuge the cells at a low speed (e.g., 1000 rpm for 5 minutes) to pellet them.[13][16]

  • Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[13][15]

  • Monitor cell growth and confluency. Subculture the cells when they reach 80-90% confluency by washing with PBS, detaching with trypsin-EDTA, and reseeding at a lower density in a new flask.[13]

MTT Assay for Cell Viability

Objective: To assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cultured cells

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)[17]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[17]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17] The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Apoptosis Proteins

Objective: To detect changes in the expression and activation of apoptosis-related proteins following treatment with this compound.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP)[10][18]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19][20]

  • Determine the protein concentration of each lysate using a protein assay kit.[19][20]

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[19]

  • Separate the proteins by SDS-PAGE.[18]

  • Transfer the separated proteins to a membrane.[20]

  • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Incubate the membrane with primary antibodies overnight at 4°C.[20]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[19]

  • Analyze the band intensities to quantify changes in protein expression.[18]

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the changes in the mRNA expression of target genes after treatment with this compound.

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)[21]

  • Gene-specific primers for target and reference genes

  • Real-time PCR instrument

Protocol:

  • Isolate total RNA from the cells using an RNA extraction kit.[22]

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.[21][22]

  • Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, and extension).[23]

  • Analyze the amplification data to determine the cycle threshold (Ct) values.[21]

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a reference gene (e.g., GAPDH or ACTB).

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by isoflavones and a general experimental workflow for validating the mechanism of action of this compound.

Signaling_Pathways Isoflavone This compound (Genistein, Daidzein) PI3K_Akt PI3K/Akt Pathway Isoflavone->PI3K_Akt Inhibits MAPK MAPK Pathway Isoflavone->MAPK Inhibits NFkB NF-κB Pathway Isoflavone->NFkB Inhibits STAT3 STAT3 Pathway Isoflavone->STAT3 Inhibits Cell_Cycle Cell Cycle Arrest (G2/M) Isoflavone->Cell_Cycle Induces Apoptosis Apoptosis Isoflavone->Apoptosis Induces PI3K_Akt->Apoptosis Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes MAPK->Apoptosis Regulates MAPK->Proliferation Promotes NFkB->Apoptosis Inhibits Inflammation Inflammation NFkB->Inflammation Promotes STAT3->Proliferation Promotes

Caption: Key signaling pathways modulated by isoflavones.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HepG2, MCF-7) start->cell_culture treatment Treatment with This compound cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis and Interpretation viability_assay->data_analysis gene_expression->data_analysis protein_analysis->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow for validation.

Conclusion

The available evidence from studies on structurally similar isoflavones, genistein and daidzein, strongly suggests that this compound exerts its biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Gene expression analysis reveals a consistent pattern of downregulating pro-proliferative and pro-inflammatory genes while upregulating pro-apoptotic and cell cycle inhibitory genes. The provided experimental protocols offer a robust framework for researchers to directly validate these hypothesized mechanisms of action for this compound, thereby advancing its potential as a therapeutic agent. Further studies employing genome-wide expression profiling, such as microarray or RNA-seq, will be invaluable in elucidating the complete transcriptomic signature of this compound and identifying novel molecular targets.

References

Safety Operating Guide

Proper Disposal of 5,7-Dihydroxyisoflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential, immediate safety and logistical information for the proper disposal of 5,7-Dihydroxyisoflavone, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on data for similar compounds, such as 4',7-Dihydroxyisoflavone, it is prudent to handle this compound as a potential skin and eye irritant.[3][4] Always wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or chemical splash goggles.[5]
Hand Protection Chemical-resistant gloves, such as nitrile gloves.[5]
Body Protection A laboratory coat or long-sleeved clothing to protect skin and personal clothing from contamination.[5]
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[5]
Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Solid Waste: All materials contaminated with this compound, including unused solid compound, contaminated weighing boats, pipette tips, and gloves, must be treated as chemical waste.[5]

  • Liquid Waste: If this compound is dissolved in a solvent, the entire solution must be disposed of as chemical waste. Do not dispose of this chemical down the drain.[5][6]

  • Segregate this waste stream from other incompatible chemical wastes to prevent dangerous reactions.[1][7]

2. Waste Collection and Containerization:

  • Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled solid waste container.[5]

  • Liquid Waste: Pour liquid waste into a compatible, designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[8]

  • Use containers made of appropriate materials. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[2]

3. Labeling of Waste Containers:

Proper labeling is crucial for regulatory compliance and safety. All waste containers must be clearly labeled with the following information:[2][9]

  • The words "Hazardous Waste".

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • For mixtures, list each chemical component and its approximate quantity.

  • The date of waste generation.

  • The location of origin (e.g., department, room number).

  • The name and contact information of the Principal Investigator.

  • Check the appropriate hazard pictograms if required by your institution.

4. Storage of Chemical Waste:

  • Store waste containers in a designated and secure satellite accumulation area near the point of generation.[7]

  • Ensure containers are kept closed except when adding waste.[9]

  • Store waste away from incompatible materials to prevent accidental reactions.[5]

5. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][10]

  • Do not transport hazardous waste yourself. Only authorized personnel should handle the transportation and final disposal.[10]

6. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[8][9]

  • The rinsate from the triple-rinse must be collected and disposed of as liquid chemical waste.[9][11]

  • After triple-rinsing and allowing the container to air-dry, deface or remove the original label.[7] The clean, empty container can then typically be disposed of in the regular laboratory trash or recycling, according to your institution's policies.[7][12]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal A Unused Solid or Contaminated Materials C Solid Chemical Waste Container A->C B Solution of This compound D Liquid Chemical Waste Container B->D E Label Container: 'Hazardous Waste' 'this compound' Date, PI, Location C->E D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Professional Disposal G->H

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.